molecular formula C35H68O5 B053276 2,3-Dipalmitoyl-sn-glycerol

2,3-Dipalmitoyl-sn-glycerol

Número de catálogo: B053276
Peso molecular: 568.9 g/mol
Clave InChI: JEJLGIQLPYYGEE-MGBGTMOVSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

2,3-Dipalmitoyl-sn-glycerol is a high-purity, regioisomerically defined diacylglycerol (DAG) that serves as a critical biochemical intermediate and synthetic precursor in lipid research. This sn-1,2-diacylglycerol, specifically esterified with palmitic acid at both positions, is extensively utilized in studies of lipid metabolism, particularly in the de novo synthesis of complex phospholipids and triglycerides via the Kennedy pathway. Its defined structure makes it an essential substrate for investigating the kinetics and specificity of enzymes such as diacylglycerol acyltransferases (DGAT) and cholinephosphotransferases, providing insights into lipid biosynthesis regulation. Furthermore, this compound is a valuable building block for the synthesis of more complex, structured lipids and serves as a model compound in membrane biophysics studies to understand the influence of saturated lipid chains on membrane fluidity and microdomain formation. Researchers employ this compound to explore intracellular signaling pathways, as certain DAG isoforms are known to act as secondary messengers, although its role is often as a structural analog or precursor in these contexts. Supplied with guaranteed high purity and structural confirmation, this reagent is designed to ensure reproducibility and reliability in your most demanding lipid-related experimental applications.

Propiedades

IUPAC Name

[(2R)-2-hexadecanoyloxy-3-hydroxypropyl] hexadecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H68O5/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-34(37)39-32-33(31-36)40-35(38)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h33,36H,3-32H2,1-2H3/t33-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEJLGIQLPYYGEE-MGBGTMOVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCC(CO)OC(=O)CCCCCCCCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)OC[C@@H](CO)OC(=O)CCCCCCCCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H68O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

568.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to 2,3-Dipalmitoyl-sn-glycerol: Chemical Structure, Properties, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,3-dipalmitoyl-sn-glycerol, a key diacylglycerol (DAG) isomer. Diacylglycerols are critical second messengers in a multitude of cellular signaling pathways, with their primary role being the activation of protein kinase C (PKC). This document details the chemical structure and physicochemical properties of this compound, outlines its function in the broader context of the phospholipase C (PLC) signaling cascade, and provides detailed experimental protocols for its synthesis, purification, and the subsequent in vitro assessment of its biological activity through a protein kinase C assay. The information herein is intended to serve as a valuable resource for researchers in cellular biology, pharmacology, and drug development.

Chemical Structure and Properties

This compound is a diacylglycerol molecule in which two palmitic acid chains are esterified to the sn-2 and sn-3 positions of a glycerol (B35011) backbone. The "sn" designation refers to the stereospecific numbering of the glycerol molecule, which is crucial for its specific biological recognition and activity.

Chemical Structure:

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference
IUPAC Name [(2R)-2,3-bis(hexadecanoyloxy)propyl] hexadecanoate[1]
Synonyms 2,3-Dipalmitin, 2,3-Di-O-palmitoyl-sn-glycerol[1]
CAS Number 6076-30-8[2]
Molecular Formula C35H68O5[1][2]
Molecular Weight 568.91 g/mol [1][2]
Melting Point 67-70 °C
Storage Temperature -20°C[3]
Appearance Solid
Purity ≥98%[2]

Role in Cellular Signaling: The Phospholipase C Pathway

This compound, as a diacylglycerol, is a pivotal second messenger molecule generated through the hydrolysis of plasma membrane phospholipids (B1166683) by phospholipase C (PLC). This signaling cascade is initiated by the activation of G protein-coupled receptors (GPCRs) or receptor tyrosine kinases (RTKs) by extracellular stimuli such as hormones, growth factors, and neurotransmitters.

Activated PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[4] While IP3 diffuses into the cytosol to trigger the release of calcium from the endoplasmic reticulum, DAG remains in the plasma membrane.[4][5] Here, it serves as a docking site and allosteric activator for protein kinase C (PKC).[6][7] The binding of DAG to the C1 domain of conventional and novel PKC isoforms induces a conformational change that relieves autoinhibition, leading to the phosphorylation of a wide array of downstream protein substrates.[8] This phosphorylation cascade ultimately governs a diverse range of cellular processes, including proliferation, differentiation, apoptosis, and secretion.[6]

PLC_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytosol Cytosol Ligand Ligand Receptor Receptor Ligand->Receptor Binds G_Protein G Protein Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes DAG This compound (DAG) PIP2->DAG IP3 IP3 PIP2->IP3 PKC_inactive Inactive PKC DAG->PKC_inactive Binds PKC_membrane Active PKC Substrate Substrate Protein PKC_membrane->Substrate Phosphorylates ER Endoplasmic Reticulum IP3->ER Binds to receptor Ca2 Ca2+ ER->Ca2 Releases Ca2->PKC_inactive Binds PKC_inactive->PKC_membrane Translocates & Activates pSubstrate Phosphorylated Substrate Substrate->pSubstrate Cellular_Response Cellular Response pSubstrate->Cellular_Response Leads to

Caption: Phospholipase C Signaling Pathway.

Experimental Protocols

Chemoenzymatic Synthesis of this compound

This protocol describes a two-step chemoenzymatic synthesis of this compound, adapted from methodologies for synthesizing structured lipids.[9][10]

Materials:

  • sn-Glycerol-3-phosphate

  • Palmitic acid

  • Immobilized lipase (B570770) (e.g., Novozym 435)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Dichloromethane (B109758) (DCM), anhydrous

  • n-Hexane, anhydrous

  • Alkaline phosphatase

  • Tris buffer

  • Silica (B1680970) gel for column chromatography

  • Solvents for chromatography (e.g., hexane (B92381), ethyl acetate)

Procedure:

  • Enzymatic Acylation of sn-Glycerol-3-phosphate:

    • Dissolve sn-glycerol-3-phosphate and a molar excess of palmitic acid in anhydrous n-hexane.

    • Add immobilized lipase (e.g., 10% w/w of substrates).

    • Incubate the reaction mixture at a controlled temperature (e.g., 45°C) with constant shaking for 24-48 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, filter to remove the immobilized enzyme.

    • Evaporate the solvent under reduced pressure to obtain the crude 2,3-dipalmitoyl-sn-glycero-1-phosphate.

  • Chemical Acylation (if necessary for the second palmitoyl (B13399708) group, depending on lipase specificity) and Deprotection:

    • This step may be combined with step 1 if a non-specific lipase is used or modified based on the starting material. For a specific synthesis, a protected glycerol starting material might be used, followed by deprotection.

    • If starting with a protected glycerol, the second palmitoylation can be achieved using palmitic acid, DCC, and DMAP in anhydrous DCM.

    • To dephosphorylate the product from step 1, dissolve the crude product in Tris buffer (pH 8.0).

    • Add alkaline phosphatase and incubate at 37°C for 2-4 hours.

    • Extract the product with a mixture of chloroform (B151607) and methanol.

    • Dry the organic phase over anhydrous sodium sulfate (B86663) and evaporate the solvent to yield crude this compound.

Synthesis_Workflow Start Start: sn-Glycerol-3-phosphate + Palmitic Acid Reaction1 Enzymatic Acylation (Immobilized Lipase) Start->Reaction1 Filtration Filter to remove enzyme Reaction1->Filtration Evaporation1 Solvent Evaporation Filtration->Evaporation1 Intermediate Crude 2,3-dipalmitoyl-sn-glycero-1-phosphate Evaporation1->Intermediate Deprotection Dephosphorylation (Alkaline Phosphatase) Intermediate->Deprotection Extraction Liquid-Liquid Extraction Deprotection->Extraction Drying_Evaporation Drying and Solvent Evaporation Extraction->Drying_Evaporation Crude_Product Crude this compound Drying_Evaporation->Crude_Product Purification Purification (Flash Chromatography) Crude_Product->Purification Final_Product Pure this compound Purification->Final_Product

Caption: Synthesis Workflow.
Purification by Flash Chromatography

Purification of the crude product is essential to remove unreacted starting materials and byproducts.[11]

Materials:

  • Crude this compound

  • Silica gel for flash chromatography

  • Hexane (HPLC grade)

  • Ethyl acetate (B1210297) (HPLC grade)

  • Thin-layer chromatography (TLC) plates and developing chamber

  • Staining solution (e.g., phosphomolybdic acid)

Procedure:

  • Sample Preparation: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or hexane).

  • Column Packing: Pack a flash chromatography column with silica gel slurried in hexane.

  • Loading: Load the dissolved sample onto the top of the silica gel bed.

  • Elution: Elute the column with a gradient of ethyl acetate in hexane. A typical gradient might start from 100% hexane and gradually increase to 20-30% ethyl acetate.

  • Fraction Collection: Collect fractions and monitor the elution of the product by TLC.

  • Analysis: Spot fractions on a TLC plate, develop in a hexane/ethyl acetate mobile phase, and visualize the spots using a suitable stain (e.g., phosphomolybdic acid stain followed by heating).

  • Pooling and Evaporation: Combine the fractions containing the pure product and evaporate the solvent under reduced pressure to obtain purified this compound.

In Vitro Protein Kinase C (PKC) Activity Assay

This protocol outlines a method to assess the ability of the synthesized this compound to activate PKC in vitro.[12][13]

Materials:

  • Purified this compound

  • Recombinant human PKC isoform (e.g., PKCα)

  • Phosphatidylserine (B164497) (PS)

  • PKC substrate peptide (e.g., a peptide containing a PKC phosphorylation consensus sequence)

  • ATP, [γ-³²P]ATP (radioactive) or a fluorescence-based detection system

  • Kinase assay buffer (e.g., 20 mM HEPES, pH 7.4, 10 mM MgCl₂, 1 mM CaCl₂, 1 mM DTT)

  • Trichloroacetic acid (TCA) or phosphocellulose paper for radioactive assays

  • Scintillation counter

Procedure:

  • Lipid Vesicle Preparation:

    • In a glass tube, mix this compound and phosphatidylserine in chloroform.

    • Evaporate the solvent under a stream of nitrogen to form a thin lipid film.

    • Dry the film under vacuum for at least 1 hour.

    • Resuspend the lipid film in kinase assay buffer by sonication or vortexing to form small unilamellar vesicles.

  • Kinase Reaction:

    • In a microcentrifuge tube, prepare the reaction mixture containing:

      • Kinase assay buffer

      • Lipid vesicles (containing this compound and PS)

      • PKC substrate peptide

      • Recombinant PKC enzyme

    • Initiate the reaction by adding ATP (spiked with [γ-³²P]ATP).

    • Incubate the reaction at 30°C for a specified time (e.g., 10-30 minutes).

  • Termination and Detection (Radioactive Method):

    • Stop the reaction by adding an equal volume of ice-cold 20% TCA.

    • Spot the reaction mixture onto phosphocellulose paper squares.

    • Wash the papers extensively with 1% phosphoric acid to remove unincorporated [γ-³²P]ATP.

    • Measure the incorporated radioactivity on the papers using a scintillation counter.

  • Data Analysis:

    • Compare the PKC activity in the presence of this compound to a negative control (without DAG) and a positive control (e.g., phorbol (B1677699) esters).

    • An increase in substrate phosphorylation in the presence of this compound indicates its ability to activate PKC.

PKC_Assay_Workflow Start Start: Purified this compound & Phosphatidylserine Lipid_Film Create Lipid Film (Solvent Evaporation) Start->Lipid_Film Vesicle_Formation Resuspend in Buffer & Sonicate to form Vesicles Lipid_Film->Vesicle_Formation Reaction_Setup Prepare Kinase Reaction Mix: - Assay Buffer - Lipid Vesicles - PKC Substrate - PKC Enzyme Vesicle_Formation->Reaction_Setup Reaction_Initiation Initiate Reaction with [γ-³²P]ATP Reaction_Setup->Reaction_Initiation Incubation Incubate at 30°C Reaction_Initiation->Incubation Termination Stop Reaction (e.g., with TCA) Incubation->Termination Detection_Prep Spot on Phosphocellulose Paper Termination->Detection_Prep Washing Wash to remove unincorporated ATP Detection_Prep->Washing Measurement Measure Radioactivity (Scintillation Counting) Washing->Measurement Analysis Data Analysis: Compare to Controls Measurement->Analysis

References

2,3-Dipalmitoyl-sn-glycerol CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,3-Dipalmitoyl-sn-glycerol, a key diacylglycerol (DAG) involved in cellular signaling. This document details its chemical and physical properties, including its CAS number and molecular weight. Furthermore, it outlines detailed experimental protocols for its synthesis and its application in studying signal transduction pathways, particularly the activation of Protein Kinase C (PKC). The guide also includes visualizations of the PKC signaling cascade and a representative experimental workflow to support researchers in their experimental design and execution.

Core Properties of this compound

This compound is a specific stereoisomer of dipalmitin, a diacylglycerol where two palmitic acid molecules are esterified to a glycerol (B35011) backbone. As a second messenger, it plays a crucial role in a variety of cellular processes.

Quantitative Data Summary

The fundamental properties of this compound are summarized in the table below for easy reference.

PropertyValueSource(s)
CAS Number 6076-30-8[1][2][3][4]
Molecular Formula C₃₅H₆₈O₅[1][2][4]
Molecular Weight 568.91 g/mol [1][3]
Alternate Name (R)-1,2-Dipalmitin[3]
Melting Point 67-70 °C[3]
Storage Temperature -20°C[3]

Biological Significance: Role in Signal Transduction

Diacylglycerols like this compound are critical lipid second messengers. Their primary and most studied role is the activation of Protein Kinase C (PKC), a family of serine/threonine kinases that regulate a multitude of cellular functions including proliferation, differentiation, and apoptosis.

The activation of PKC by DAG is a cornerstone of cellular signaling. This process is initiated by the hydrolysis of membrane phospholipids, leading to the generation of DAG, which then recruits and activates PKC at the cell membrane. The specificity of this interaction is crucial for the precise control of cellular responses.

Protein Kinase C (PKC) Activation Pathway

The signaling cascade leading to and involving the activation of PKC by this compound is depicted below.

PKC_Activation_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol PLC Phospholipase C (PLC) PIP2 PIP2 PLC->PIP2 3. Hydrolyzes DAG This compound (DAG) PIP2->DAG IP3 IP3 PIP2->IP3 PKC_active Active PKC (Membrane-bound) DAG->PKC_active 5. Recruits & Activates PKC_inactive Inactive PKC (Cytosolic) PKC_inactive->PKC_active Downstream Downstream Substrate Phosphorylation PKC_active->Downstream 6. Phosphorylates Receptor GPCR / RTK Receptor->PLC 2. Activates Signal External Signal Signal->Receptor 1. Binds Ca_release Ca²⁺ Release from ER IP3->Ca_release 4. Triggers Ca_release->PKC_active

Caption: PKC Activation by this compound.

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound and for assaying its activity in PKC activation.

Chemoenzymatic Synthesis of this compound

The synthesis of a specific stereoisomer of a diacylglycerol can be challenging. A chemoenzymatic approach often provides high selectivity and yield. The following protocol is a representative method adapted from procedures for similar structured lipids.

Materials:

  • sn-Glycerol-3-phosphate

  • Palmitic Acid

  • Immobilized Lipase (e.g., Novozym 435)

  • Appropriate organic solvents (e.g., hexane, t-butanol)

  • Buffer solutions

  • Standard laboratory glassware and purification apparatus (e.g., chromatography column)

Procedure:

  • Enzymatic Hydrolysis: Begin with a suitable protected glycerol precursor, such as sn-Glycerol-3-phosphate. Enzymatically hydrolyze the phosphate (B84403) group using a phosphatase to yield sn-Glycerol. This ensures the correct stereochemistry at the sn-2 position.

  • Enzymatic Esterification (Step 1): In a solvent system (e.g., t-butanol to minimize acyl migration), react sn-Glycerol with one equivalent of palmitic acid in the presence of an immobilized 1,3-specific lipase. This will selectively acylate the sn-1 and sn-3 positions, leaving the sn-2 hydroxyl group free, yielding 1,3-dipalmitoyl-sn-glycerol.

  • Protection of the sn-2 Hydroxyl Group: Protect the free hydroxyl group at the sn-2 position using a suitable protecting group.

  • Chemical or Enzymatic Acylation (Step 2): Acylate the now-free sn-1 and sn-3 hydroxyls with palmitic acid. This can be achieved chemically using palmitoyl (B13399708) chloride or enzymatically with a non-specific lipase.

  • Deprotection: Remove the protecting group from the sn-2 position to yield 1,3-dipalmitoyl-sn-glycerol.

  • Purification: Purify the final product using column chromatography on silica (B1680970) gel.

Note: The direct synthesis of this compound is complex due to the preference of many enzymes for the primary hydroxyl groups. The above is a generalized approach and may require optimization.

Protein Kinase C (PKC) Activation Assay using Triton X-100 Mixed Micelles

This assay provides a reliable method to study the activation of PKC by diacylglycerols in a controlled, cell-free environment.

Materials:

  • Purified Protein Kinase C

  • This compound

  • Phosphatidylserine (B164497) (PS)

  • Triton X-100

  • [γ-³²P]ATP

  • PKC substrate peptide (e.g., histone H1)

  • Assay buffer (containing Tris-HCl, MgCl₂, CaCl₂)

  • Stop solution (e.g., EDTA)

  • Phosphocellulose paper

  • Scintillation counter

Procedure:

  • Preparation of Mixed Micelles:

    • In a glass tube, prepare a solution of Triton X-100 in chloroform (B151607).

    • Add the desired amounts of this compound and phosphatidylserine (also in chloroform).

    • Evaporate the chloroform under a stream of nitrogen to form a thin lipid film.

    • Resuspend the lipid film in the assay buffer by vortexing to form mixed micelles.

  • Reaction Setup:

    • In a microcentrifuge tube, combine the assay buffer, the prepared mixed micelles, and the PKC substrate peptide.

    • Add the purified PKC enzyme.

    • Initiate the reaction by adding [γ-³²P]ATP.

  • Incubation: Incubate the reaction mixture at 30°C for a specified time (e.g., 10-20 minutes).

  • Stopping the Reaction: Terminate the reaction by adding the stop solution.

  • Measurement of Phosphorylation:

    • Spot an aliquot of the reaction mixture onto a piece of phosphocellulose paper.

    • Wash the paper several times with phosphoric acid to remove unincorporated [γ-³²P]ATP.

    • Measure the radioactivity remaining on the paper using a scintillation counter. The amount of radioactivity is proportional to the PKC activity.

Experimental Workflow and Data Visualization

To aid in the conceptualization of experimental procedures, the following diagrams illustrate a typical workflow for the synthesis and a logical diagram for data interpretation.

Workflow for Synthesis and Purity Analysis

Synthesis_Workflow start Start: Precursor (e.g., sn-Glycerol) step1 Enzymatic Esterification (1,3-specific lipase) start->step1 step2 Intermediate Purification step1->step2 step3 Chemical Acylation (Palmitoyl Chloride) step2->step3 step4 Final Product Purification (Column Chromatography) step3->step4 analysis Purity & Structure Analysis (TLC, NMR, MS) step4->analysis end Pure this compound analysis->end

Caption: Chemoenzymatic Synthesis Workflow.

Concluding Remarks

This compound is a vital tool for researchers investigating lipid-mediated signal transduction. A thorough understanding of its properties and the availability of robust experimental protocols are essential for advancing our knowledge of the intricate roles of diacylglycerols in health and disease. This guide provides a foundational resource for scientists and professionals in the field, enabling more effective and reproducible research. The provided methodologies and diagrams are intended to serve as a starting point for experimental design, which may require further optimization based on specific research objectives and laboratory conditions.

References

An In-depth Technical Guide to 1,2-Dipalmitoyl-sn-glycerol: Properties, Signaling, and Experimental Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,2-Dipalmitoyl-sn-glycerol (B135180) (DPG) is a specific diacylglycerol (DAG) where both acyl groups at the sn-1 and sn-2 positions of the glycerol (B35011) backbone are palmitoyl (B13399708) (hexadecanoyl) chains. As a crucial bioactive lipid, DPG plays a significant role as a second messenger in various cellular signaling cascades, most notably in the activation of Protein Kinase C (PKC). Its well-defined chemical structure and physicochemical properties make it an invaluable tool in cell signaling research and a key component in the formulation of drug delivery systems, such as liposomes. This technical guide provides a comprehensive overview of the core properties of 1,2-dipalmitoyl-sn-glycerol, detailed experimental protocols for its use, and visual representations of its function in cellular pathways.

Physicochemical Properties

1,2-Dipalmitoyl-sn-glycerol is a diglyceride that contains palmitic acid at the sn-1 and sn-2 positions.[1] Its defined structure results in specific physical and chemical characteristics that are essential for its biological function and experimental applications.

PropertyValueReference(s)
Molecular Formula C35H68O5[1][2][3]
Molecular Weight 568.9 g/mol [1][2][3]
Exact Mass 568.50700 Da[2][3]
Melting Point 66-69 °C[2]
Physical Description Solid, crystalline solid[1][3]
Solubility DMF: 20 mg/mlDMSO: 5 mg/mlEthanol: 30 mg/mlPBS (pH 7.2): 0.25 mg/mlSlightly soluble in Chloroform (B151607)[1]
Storage Condition -20°C[2]
CAS Number 30334-71-5[1][3]
Synonyms 1,2-DPG, DG(16:0/16:0/0:0), (S)-1,2-Dipalmitin[1][3]

Biological Role and Signaling Pathways

1,2-Dipalmitoyl-sn-glycerol is a key second messenger generated from the hydrolysis of membrane phospholipids, primarily phosphatidylinositol 4,5-bisphosphate (PIP2), by the enzyme Phospholipase C (PLC).[4][5][6] This process is initiated by the activation of G-protein coupled receptors (GPCRs) or receptor tyrosine kinases (RTKs) by extracellular stimuli.[5]

The cleavage of PIP2 by PLC yields two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[5][6] While IP3 diffuses into the cytoplasm to trigger the release of calcium from intracellular stores, DAG, including 1,2-dipalmitoyl-sn-glycerol, remains in the plasma membrane.[6] Here, it activates conventional and novel isoforms of Protein Kinase C (PKC).[6][7] The activation of PKC by DAG is a critical step in a multitude of cellular processes, including cell proliferation, differentiation, and apoptosis.[6] 1,2-dipalmitoyl-sn-glycerol is considered a weak activator of PKC.[7]

Below is a diagram illustrating the Phospholipase C signaling pathway leading to the generation of 1,2-dipalmitoyl-sn-glycerol and the subsequent activation of Protein Kinase C.

PLC_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytosol Cytosol Extracellular_Signal Extracellular Signal (e.g., Hormone, Growth Factor) Receptor GPCR / RTK Extracellular_Signal->Receptor G_Protein G-Protein Receptor->G_Protein activates PLC Phospholipase C (PLC) G_Protein->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes DAG 1,2-Dipalmitoyl-sn-glycerol (DAG) PIP2->DAG IP3 IP3 PIP2->IP3 PKC_inactive Inactive PKC DAG->PKC_inactive recruits and activates PKC_active Active PKC PKC_inactive->PKC_active Cellular_Response Downstream Cellular Response PKC_active->Cellular_Response phosphorylates targets ER Endoplasmic Reticulum IP3->ER binds to receptor on Ca2 ER->Ca2 releases Ca2->PKC_inactive co-activates

Caption: Phospholipase C Signaling Pathway.

Experimental Protocols

Preparation of Liposomes using 1,2-Dipalmitoyl-sn-glycerol by Thin-Film Hydration

The thin-film hydration method is a common technique for preparing liposomes.[8][9][10] This protocol describes the preparation of unilamellar vesicles.

Materials:

  • 1,2-Dipalmitoyl-sn-glycerol and other lipids (e.g., cholesterol, pegylated lipids)

  • Organic solvent (e.g., chloroform or a chloroform:methanol mixture)

  • Aqueous buffer (e.g., phosphate-buffered saline, pH 7.4)

  • Round-bottom flask

  • Rotary evaporator

  • Vacuum pump

  • Water bath

  • Extruder with polycarbonate membranes of desired pore size (e.g., 100 nm)

Procedure:

  • Lipid Dissolution: Dissolve 1,2-dipalmitoyl-sn-glycerol and any other lipids in the organic solvent in a round-bottom flask. Ensure the lipids are completely dissolved to form a clear solution.[8]

  • Film Formation: Remove the organic solvent using a rotary evaporator. This will create a thin, uniform lipid film on the inner surface of the flask.[8][11]

  • Drying: Further dry the lipid film under a high vacuum for at least 2 hours (or overnight) to remove any residual organic solvent.[8]

  • Hydration: Hydrate the lipid film with the aqueous buffer. The temperature of the buffer should be above the gel-liquid crystal transition temperature (Tc) of the lipids. For 1,2-dipalmitoyl-sn-glycerol, this is approximately 41°C. Agitate the flask to disperse the lipids, which will form multilamellar vesicles (MLVs).[8][11]

  • Extrusion: To obtain unilamellar vesicles of a defined size, subject the MLV suspension to extrusion. Pass the suspension through polycarbonate membranes with a specific pore size (e.g., 100 nm) multiple times (typically 10-20 passes) using a lipid extruder. This process should also be performed at a temperature above the Tc of the lipids.[12]

Liposome_Preparation_Workflow Start Start Dissolve_Lipids 1. Dissolve 1,2-Dipalmitoyl-sn-glycerol and other lipids in organic solvent Start->Dissolve_Lipids Form_Film 2. Form thin lipid film using a rotary evaporator Dissolve_Lipids->Form_Film Dry_Film 3. Dry film under vacuum to remove residual solvent Form_Film->Dry_Film Hydrate_Film 4. Hydrate film with aqueous buffer above lipid Tc to form MLVs Dry_Film->Hydrate_Film Extrusion 5. Extrude MLV suspension through polycarbonate membranes Hydrate_Film->Extrusion End Unilamellar Liposomes Extrusion->End

Caption: Liposome (B1194612) Preparation by Thin-Film Hydration.

Protein Kinase C (PKC) Activity Assay

This protocol outlines a general method for measuring PKC activity, which can be activated by 1,2-dipalmitoyl-sn-glycerol. This is often a radioactive assay that measures the transfer of the γ-phosphate from [γ-³²P]ATP to a specific PKC substrate.[13] Non-radioactive, ELISA-based methods are also available.[14]

Materials:

  • Purified PKC or cell lysate containing PKC

  • 1,2-Dipalmitoyl-sn-glycerol

  • Phosphatidylserine (B164497) (PS)

  • PKC substrate peptide (e.g., QKRPSQRSKYL)[13]

  • [γ-³²P]ATP

  • Assay dilution buffer (ADB)

  • Kinase reaction buffer

  • Stop solution (e.g., phosphoric acid)

  • P81 phosphocellulose paper[13]

  • Scintillation counter and fluid

Procedure:

  • Prepare Lipid Activator: Prepare a mixture of 1,2-dipalmitoyl-sn-glycerol and phosphatidylserine in an appropriate buffer. Sonicate the mixture on ice to form micelles.[13]

  • Reaction Setup: In a microcentrifuge tube, combine the substrate cocktail (containing the PKC substrate peptide), the lipid activator, and the enzyme preparation (purified PKC or cell lysate).[13]

  • Initiate Reaction: Start the kinase reaction by adding the [γ-³²P]ATP mixture. Incubate the reaction at 30°C for a defined period (e.g., 10 minutes).[13]

  • Stop Reaction: Terminate the reaction by spotting an aliquot of the reaction mixture onto P81 phosphocellulose paper. The paper will bind the phosphorylated substrate.[13]

  • Washing: Wash the P81 paper several times with a wash solution (e.g., 0.75% phosphoric acid) to remove unreacted [γ-³²P]ATP.[13]

  • Quantification: Place the washed P81 paper in a scintillation vial with scintillation fluid and measure the radioactivity using a scintillation counter. The amount of radioactivity is proportional to the PKC activity.[13]

PKC_Activity_Assay_Workflow Start Start Prepare_Reagents 1. Prepare Lipid Activator (DPG + PS) and other reaction components Start->Prepare_Reagents Setup_Reaction 2. Combine Substrate, Lipid Activator, and PKC Enzyme Prepare_Reagents->Setup_Reaction Initiate_Reaction 3. Initiate reaction by adding [γ-³²P]ATP and incubate at 30°C Setup_Reaction->Initiate_Reaction Stop_Reaction 4. Stop reaction by spotting on P81 paper Initiate_Reaction->Stop_Reaction Wash 5. Wash P81 paper to remove unreacted [γ-³²P]ATP Stop_Reaction->Wash Quantify 6. Measure radioactivity using a scintillation counter Wash->Quantify End PKC Activity Determined Quantify->End

Caption: Protein Kinase C (PKC) Activity Assay Workflow.

Quantitative Analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a powerful technique for the sensitive and specific quantification of lipids like 1,2-dipalmitoyl-sn-glycerol from biological samples.

Materials:

  • Biological sample (e.g., cell lysate, plasma)

  • Internal standard (e.g., a deuterated analog of 1,2-dipalmitoyl-sn-glycerol)

  • Organic solvents for lipid extraction (e.g., chloroform, methanol)

  • LC-MS/MS system with an appropriate column (e.g., C18)

Procedure:

  • Sample Preparation and Lipid Extraction: Homogenize the biological sample and add the internal standard. Perform a lipid extraction using a method such as the Bligh-Dyer or Folch extraction to separate the lipids into an organic phase.

  • Derivatization (Optional): For some analyses, derivatization of the glycerol hydroxyl group may be performed to improve chromatographic separation or ionization efficiency.[15][16]

  • LC Separation: Inject the extracted lipid sample onto the LC system. Use a suitable mobile phase gradient to separate 1,2-dipalmitoyl-sn-glycerol from other lipid species.

  • MS/MS Detection: The eluent from the LC is introduced into the mass spectrometer. Use electrospray ionization (ESI) in positive ion mode. Set the mass spectrometer to monitor for specific precursor-to-product ion transitions for both 1,2-dipalmitoyl-sn-glycerol and the internal standard.

  • Quantification: Create a standard curve using known concentrations of 1,2-dipalmitoyl-sn-glycerol. Quantify the amount of 1,2-dipalmitoyl-sn-glycerol in the sample by comparing its peak area to that of the internal standard and interpolating from the standard curve.

LCMS_Workflow Start Start Sample_Prep 1. Sample Homogenization and Internal Standard Addition Start->Sample_Prep Lipid_Extraction 2. Lipid Extraction (e.g., Bligh-Dyer) Sample_Prep->Lipid_Extraction LC_Separation 3. Chromatographic Separation by LC Lipid_Extraction->LC_Separation MS_Detection 4. MS/MS Detection (Precursor/Product Ion Monitoring) LC_Separation->MS_Detection Quantification 5. Quantification against Standard Curve MS_Detection->Quantification End Concentration of 1,2-Dipalmitoyl-sn-glycerol Determined Quantification->End

Caption: LC-MS/MS Quantitative Analysis Workflow.

Applications in Drug Development

The unique properties of 1,2-dipalmitoyl-sn-glycerol make it a valuable component in pharmaceutical research and development.

  • Drug Delivery Systems: As a key component of liposomes, it can be used to encapsulate both hydrophobic and hydrophilic drugs, improving their stability, bioavailability, and targeting to specific tissues.

  • Emulsifier and Stabilizer: In pharmaceutical formulations, it acts as an effective emulsifier and stabilizer, particularly for hydrophobic drugs.

  • Research Tool: Its role as a specific activator of PKC allows researchers to investigate the downstream effects of this signaling pathway and to screen for potential inhibitors or modulators of PKC for therapeutic purposes.

Conclusion

1,2-Dipalmitoyl-sn-glycerol is a well-characterized diacylglycerol with important functions in cellular signaling and significant applications in biomedical research and drug development. A thorough understanding of its physicochemical properties and its role in biological pathways, combined with robust experimental protocols, is essential for researchers and scientists working in these fields. This technical guide provides a foundational resource to facilitate the effective use of 1,2-dipalmitoyl-sn-glycerol in a laboratory setting.

References

A Technical Guide to the Solubility of 2,3-Dipalmitoyl-sn-glycerol in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility of 2,3-Dipalmitoyl-sn-glycerol, a key diacylglycerol in various biological and pharmaceutical applications. Due to the limited availability of direct quantitative solubility data for the 2,3-isomer, this document leverages data for its close structural isomer, 1,2-Dipalmitoyl-sn-glycerol, as a reliable estimate. This approach is based on the principle that the physicochemical properties, including solubility in organic solvents, are very similar for these isomers.

Core Concepts in Diacylglycerol Solubility

The solubility of diacylglycerols (DAGs) like this compound is fundamentally governed by their molecular structure. The two long palmitoyl (B13399708) chains contribute to a significant hydrophobic character, making them poorly soluble in aqueous solutions but readily soluble in various organic solvents. The efficiency of solubilization is influenced by factors such as the polarity of the solvent, temperature, and the specific isomeric form of the DAG. For many enzymatic assays and formulation studies, detergents and mixed micellar systems are often employed to enhance the dispersion of these lipophilic molecules in aqueous environments.

Quantitative Solubility Data

The following table summarizes the quantitative solubility data for 1,2-Dipalmitoyl-sn-glycerol in several common organic solvents. This data is presented as a close approximation for the solubility of this compound.

Organic SolventSolubility (mg/mL)Molar Concentration (mM)
Ethanol30[1][2]~52.7
Dimethylformamide (DMF)20[1][2]~35.2
Dimethyl sulfoxide (B87167) (DMSO)5[1][2]~8.8

Note: The molar concentration is calculated based on the molecular weight of Dipalmitoyl-sn-glycerol (568.9 g/mol ).

Experimental Protocols for Determining Diacylglycerol Solubility

A precise determination of lipid solubility is crucial for various experimental and developmental workflows. Below is a generalized protocol for determining the solubility of a diacylglycerol like this compound in an organic solvent.

Objective: To determine the saturation solubility of this compound in a specific organic solvent at a defined temperature.

Materials:

  • This compound (or the 1,2-isomer as a proxy)

  • Selected organic solvent(s) (e.g., Ethanol, DMF, DMSO)

  • Analytical balance

  • Vortex mixer

  • Thermostatically controlled shaker or water bath

  • Centrifuge

  • Micropipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., Evaporative Light Scattering Detector - ELSD) or Gas Chromatography (GC) system after derivatization.

  • Volumetric flasks and other standard laboratory glassware

Methodology:

  • Preparation of Supersaturated Solutions:

    • Accurately weigh an excess amount of this compound and add it to a known volume of the organic solvent in a sealed vial. The goal is to create a solution where solid lipid is visibly present.

  • Equilibration:

    • Place the vials in a thermostatically controlled shaker or water bath set to the desired experimental temperature.

    • Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium between the dissolved and undissolved lipid is reached.

  • Phase Separation:

    • After equilibration, centrifuge the vials at a high speed to pellet the undissolved lipid.

    • Carefully collect an aliquot of the clear supernatant without disturbing the solid pellet.

  • Quantification:

    • Dilute the collected supernatant with the same organic solvent to a concentration within the linear range of the analytical method.

    • Analyze the diluted sample using a validated HPLC-ELSD or GC method to determine the concentration of the dissolved diacylglycerol.

    • A standard calibration curve should be prepared using known concentrations of this compound to ensure accurate quantification.

  • Data Analysis:

    • Calculate the original concentration in the supernatant by accounting for the dilution factor. This value represents the saturation solubility of the diacylglycerol in the specific solvent at the tested temperature.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental protocol for determining diacylglycerol solubility.

G Workflow for Determining Diacylglycerol Solubility A Preparation of Supersaturated Solution (Excess DAG in Solvent) B Equilibration (Thermostatically Controlled Agitation) A->B C Phase Separation (Centrifugation) B->C D Supernatant Collection C->D E Dilution of Supernatant D->E F Quantitative Analysis (e.g., HPLC-ELSD or GC) E->F G Calculation of Solubility F->G

Caption: A flowchart of the experimental procedure for solubility determination.

This guide provides essential information for researchers and professionals working with this compound, offering both quantitative data and a practical experimental framework to support further research and development activities.

References

An In-depth Technical Guide on the Natural Occurrence of 2,3-Dipalmitoyl-sn-glycerol in Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diacylglycerols (DAGs) are fundamental intermediates in lipid metabolism and pivotal signaling molecules in a myriad of cellular processes. While the biological significance of sn-1,2-diacylglycerols as second messengers is well-established, the natural occurrence and specific roles of other isomers, such as 2,3-Dipalmitoyl-sn-glycerol, are less understood. This technical guide provides a comprehensive overview of the current knowledge regarding the natural occurrence, biosynthesis, and cellular functions of this compound. It details the analytical methodologies for the challenging task of isomeric separation and quantification, summarizes the available quantitative data, and presents key metabolic and experimental workflows through detailed diagrams. This document serves as a critical resource for researchers investigating the nuanced roles of distinct diacylglycerol isomers in cellular physiology and disease.

Introduction to Diacylglycerol Isomers

Diacylglycerols are glycerides composed of a glycerol (B35011) backbone with two fatty acid chains attached via ester linkages. The stereospecific numbering (sn) system is used to denote the position of the fatty acyl chains on the glycerol molecule. This gives rise to three main positional isomers: sn-1,2-diacylglycerol, sn-2,3-diacylglycerol, and sn-1,3-diacylglycerol. This compound is a specific molecule where two palmitic acid (16:0) chains are esterified at the sn-2 and sn-3 positions of the glycerol backbone.

While sn-1,2-DAG is a well-characterized second messenger that activates a range of signaling proteins, including Protein Kinase C (PKC), the biological functions of sn-2,3-DAGs are not as clearly defined.[1][2][3] It is often considered that sn-1,2- and sn-2,3-diacylglycerols can be utilized at similar rates by some enzymes, such as the sn-1,2(2,3)-diacylglycerol transacylase found in rat intestinal microsomes.[4] However, the specific signaling roles and metabolic fates of the sn-2,3 isomer remain an active area of investigation.

Biosynthesis of Diacylglycerols

The primary pathway for the de novo synthesis of diacylglycerols in eukaryotic cells is the Kennedy pathway, which predominantly produces sn-1,2-diacylglycerol.[5][6] The specific enzymatic synthesis of this compound is not well-elucidated and may occur through less characterized or alternative pathways.

The Kennedy Pathway (sn-Glycerol-3-Phosphate Pathway)

The Kennedy pathway is the main route for the synthesis of triacylglycerols and phospholipids (B1166683).[5][7] It begins with glycerol-3-phosphate and involves two sequential acylation steps to form phosphatidic acid (PA), which is then dephosphorylated to yield sn-1,2-diacylglycerol.

  • Acylation of Glycerol-3-Phosphate: Glycerol-3-phosphate acyltransferase (GPAT) catalyzes the transfer of an acyl group from acyl-CoA to the sn-1 position of glycerol-3-phosphate, forming lysophosphatidic acid (LPA).[7]

  • Acylation of Lysophosphatidic Acid: 1-acyl-sn-glycerol-3-phosphate acyltransferase (AGPAT) then acylates the sn-2 position of LPA to produce phosphatidic acid (PA).[7]

  • Dephosphorylation of Phosphatidic Acid: Phosphatidic acid phosphatase (PAP) hydrolyzes the phosphate (B84403) group from PA, yielding sn-1,2-diacylglycerol.[8][9][10]

G_Kennedy_Pathway G3P Glycerol-3-Phosphate LPA Lysophosphatidic Acid (LPA) G3P->LPA GPAT + Acyl-CoA PA Phosphatidic Acid (PA) LPA->PA AGPAT + Acyl-CoA DAG12 sn-1,2-Diacylglycerol PA->DAG12 PAP

Figure 1: The Kennedy Pathway for de novo synthesis of sn-1,2-diacylglycerol.

Potential Pathways to this compound

The direct enzymatic synthesis of sn-2,3-diacylglycerol is not as clearly defined as the Kennedy pathway. Potential, though less characterized, routes may include:

  • Isomerization: Acyl migration from sn-1,2-DAG to form sn-2,3-DAG can occur, although this is often considered a non-enzymatic process that can happen during sample extraction and analysis.[11]

  • Alternative Acyltransferases: The existence of specific acyltransferases that preferentially acylate the sn-3 position of a 2-monoacylglycerol or the sn-2 and sn-3 positions of glycerol are not well-documented in mammalian cells for the de novo synthesis of 2,3-DAG.

  • Phospholipase C Activity on Specific Phospholipids: While PLC action on phosphatidylinositol 4,5-bisphosphate (PIP2) is known to produce sn-1,2-DAG, it is theoretically possible that PLC activity on other, less common, phospholipids could generate other DAG isomers.

Quantitative Data on Diacylglycerol Occurrence

Specific quantitative data for this compound in various cell types and tissues is scarce in the scientific literature. Most lipidomic studies report total diacylglycerol content or focus on the quantification of the more abundant and biologically active sn-1,2-diacylglycerol species. The table below summarizes representative data on total or sn-1,2-diacylglycerol levels in different biological samples to provide context.

Biological SampleOrganism/Cell LineTotal DAG or sn-1,2-DAG ContentPredominant Acyl ChainsReference(s)
Hamster Hearts (30 days old)Mesocricetus auratus~1.8 nmol/mg protein (1,2-DAG)16:0, 18:0, 18:1, 18:2, 20:4[12]
HEK293 CellsHumanDetectable levels quantified by enzymatic assayNot specified[13]
COS-7 CellsGreen monkeyDetectable levels quantified by enzymatic assayNot specified[13]
Mouse MyocardiumMus musculusMultiple species identified and quantified by ESI-MSVarious saturated and unsaturated[14]
Human Adiposomes (from obese individuals)Homo sapiensElevated levels compared to lean controlsCeramides, free fatty acids, acylcarnitines[15]

Note: The lack of specific entries for this compound highlights a significant knowledge gap in quantitative lipidomics.

Experimental Protocols

The accurate analysis of this compound is challenging due to its low abundance and the potential for acyl migration, which can lead to the artificial formation of other isomers. Therefore, careful sample handling and robust analytical methods are crucial.

Lipid Extraction

A standard and widely used method for total lipid extraction from cells and tissues is a modification of the Bligh and Dyer method.[16]

Protocol: Total Lipid Extraction

  • Sample Homogenization: Homogenize the cell pellet or tissue sample in a mixture of chloroform (B151607):methanol (1:2, v/v). For cultured cells, approximately 1x10^6 to 10x10^7 cells are typically used.

  • Phase Separation: Add chloroform and water to the homogenate to achieve a final chloroform:methanol:water ratio of 2:2:1.8 (v/v/v). Vortex thoroughly and centrifuge to separate the phases.

  • Lipid Collection: The lower chloroform phase, containing the lipids, is carefully collected.

  • Drying: The chloroform is evaporated under a stream of nitrogen to yield the total lipid extract.

  • Storage: The dried lipid extract should be stored at -80°C under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.

G_Lipid_Extraction cluster_0 Sample Preparation cluster_1 Extraction cluster_2 Lipid Recovery CellPellet Cell Pellet / Tissue Homogenize Homogenize in Chloroform:Methanol (1:2) CellPellet->Homogenize PhaseSeparation Add Chloroform & Water (Final Ratio 2:2:1.8) Homogenize->PhaseSeparation Centrifuge Centrifuge PhaseSeparation->Centrifuge CollectLower Collect Lower (Chloroform) Phase Centrifuge->CollectLower Dry Evaporate under Nitrogen CollectLower->Dry Store Store at -80°C Dry->Store

Figure 2: General workflow for total lipid extraction from biological samples.

Isomeric Separation and Quantification

The separation of diacylglycerol isomers is critical for the specific analysis of this compound. High-performance liquid chromatography (HPLC), particularly with chiral stationary phases, is the method of choice.

Protocol: HPLC Separation of DAG Isomers

  • Derivatization (Optional but Recommended): To prevent acyl migration and improve chromatographic separation and detection, the free hydroxyl group of the DAGs can be derivatized. Common derivatizing agents include 3,5-dinitrophenylurethane (DNPU) or 1-(1-naphthyl)ethyl urethane.[8]

  • Chromatographic System:

    • Column: A chiral stationary phase column, such as one based on a polysaccharide derivative (e.g., CHIRALPAK series), is essential for separating the sn-1,2 and sn-2,3 enantiomers.[8][17]

    • Mobile Phase: A non-polar mobile phase, such as hexane (B92381) with a small percentage of a polar modifier like isopropanol, is typically used for normal-phase chiral chromatography.[8]

    • Detection: UV detection is suitable for derivatized DAGs. For underivatized DAGs, an evaporative light scattering detector (ELSD) or mass spectrometry can be used.[18]

  • Quantification: Quantification is achieved by comparing the peak area of the analyte to that of a known amount of an appropriate internal standard (e.g., a DAG with odd-chain fatty acids).

Mass Spectrometry Analysis

Mass spectrometry (MS), often coupled with liquid chromatography (LC-MS), is a powerful tool for the identification and quantification of specific DAG molecular species.[2][19]

Protocol: LC-MS/MS Analysis of this compound

  • Ionization: Electrospray ionization (ESI) is a soft ionization technique commonly used for lipids, typically forming protonated molecules [M+H]⁺ or adducts with sodium [M+Na]⁺ or ammonium (B1175870) [M+NH₄]⁺.[1][20]

  • Tandem Mass Spectrometry (MS/MS):

    • Precursor Ion Selection: The mass-to-charge ratio (m/z) corresponding to the chosen adduct of dipalmitoyl-glycerol is selected in the first mass analyzer.

    • Collision-Induced Dissociation (CID): The selected precursor ion is fragmented by collision with an inert gas.

    • Product Ion Analysis: The resulting fragment ions are analyzed in the second mass analyzer. The fragmentation pattern provides structural information. For DAGs, characteristic fragments correspond to the neutral loss of one of the fatty acyl chains.[21] The relative abundance of fragment ions can sometimes provide information on the position of the fatty acids, though this can be complex.[22]

  • Quantification: Multiple reaction monitoring (MRM) can be used for targeted quantification, where specific precursor-to-product ion transitions are monitored for both the analyte and a stable isotope-labeled internal standard.

Signaling and Metabolic Pathways

While sn-1,2-diacylglycerol is a well-established activator of PKC, the specific signaling roles of sn-2,3-diacylglycerol are less clear. It is a substrate for some enzymes involved in triacylglycerol synthesis, such as diacylglycerol acyltransferase (DGAT), although substrate preferences for different isomers can vary between DGAT isoforms.[23][24]

G_DAG_Metabolism cluster_1 Signaling cluster_2 Metabolism DAG12 sn-1,2-Diacylglycerol PKC Protein Kinase C (PKC) DAG12->PKC Activation TAG Triacylglycerol (TAG) DAG12->TAG DGAT PC_PE Phosphatidylcholine (PC) / Phosphatidylethanolamine (PE) DAG12->PC_PE CPT / EPT DAG23 sn-2,3-Diacylglycerol DAG23->TAG DGAT (isoform dependent)

Figure 3: Simplified overview of the differential roles of sn-1,2- and sn-2,3-diacylglycerol in signaling and metabolism.

Conclusion

This compound represents a specific and less-studied isomer of diacylglycerol. While its existence in cells is plausible as an intermediate in lipid metabolism, its natural abundance is likely low compared to the well-characterized sn-1,2 isomer. The primary route of de novo DAG synthesis, the Kennedy pathway, is geared towards the production of sn-1,2-diacylglycerol. A significant knowledge gap exists regarding the specific enzymatic pathways that may lead to the formation of this compound and its precise quantitative levels in different cellular contexts.

The analytical chemistry for resolving and quantifying DAG isomers is well-developed, employing techniques such as chiral chromatography and mass spectrometry. These methods are essential for any investigation aiming to delineate the specific roles of this compound from its isomers. Future research in this area, leveraging advanced lipidomic approaches, will be crucial to unravel the potential unique biological functions of this and other less-abundant lipid isomers, which may open new avenues for understanding cellular physiology and developing novel therapeutic strategies.

References

The Inert Second Messenger: A Technical Guide to the Biological Functions of 2,3-Dipalmitoyl-sn-glycerol in Signaling

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide delves into the nuanced world of lipid signaling, focusing on the specific roles of diacylglycerol (DAG) isomers, with a primary focus on 2,3-Dipalmitoyl-sn-glycerol. While the broader class of DAGs are established second messengers, this paper will illuminate the critical importance of stereochemistry in determining a molecule's function, ultimately positioning the sn-2,3 isomer as a biologically inactive counterpart to its well-studied sn-1,2 isoform in the context of canonical signaling pathways.

Executive Summary

Diacylglycerols are pivotal lipid second messengers, most notably for their role in activating Protein Kinase C (PKC) and other C1 domain-containing proteins. However, this signaling function is exquisitely stereospecific. The vast body of scientific literature points unequivocally to sn-1,2-diacylglycerols as the biologically active isomers that allosterically activate these crucial signaling hubs. In stark contrast, This compound , and sn-2,3-diacylglycerols in general, are not recognized by the C1 domains of these proteins and therefore do not directly participate in initiating these signaling cascades. Their primary biological relevance lies in their role as metabolic intermediates, subject to enzymatic conversion that can indirectly influence cellular processes. This guide will explore the structural basis for this specificity, the metabolic fate of this compound, and the experimental methodologies used to dissect these distinctions.

The Stereospecificity of Diacylglycerol Signaling

The canonical pathway for diacylglycerol signaling begins with the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) by phospholipase C (PLC) at the plasma membrane, a process triggered by a variety of extracellular stimuli. This enzymatic cleavage yields two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3), which mobilizes intracellular calcium, and sn-1,2-diacylglycerol, which remains in the membrane. It is this specific sn-1,2 isomer that recruits and activates members of the Protein Kinase C (PKC) family and other proteins harboring a C1 domain.

The C1 domain, a small, zinc-finger-containing motif, is the DAG-binding module. High-resolution structural studies have revealed the molecular basis for the stereospecific recognition of sn-1,2-diacylglycerol. The binding groove of the C1 domain forms specific hydrogen bonds with the hydroxyl group at the sn-3 position and the carbonyl groups of the acyl chains at the sn-1 and sn-2 positions of the glycerol (B35011) backbone. The sn-2,3 isomer, lacking the free hydroxyl group at the critical sn-1 position and presenting a different spatial arrangement of its acyl chains, is unable to productively engage with the C1 domain and induce the necessary conformational change for protein activation.

Comparison of sn-1,2- and sn-2,3-Diacylglycerol Isomers
Featuresn-1,2-Dipalmitoyl-glycerolThis compound
Synonyms 1,2-Dipalmitoyl-sn-glycerolsn-2,3-Dipalmitoyl-glycerol
Primary Biological Source Phospholipase C-mediated hydrolysis of phospholipidsPrimarily a metabolic intermediate; can be formed during triacylglycerol breakdown.
Binding to C1 Domains High affinityNo significant binding
Activation of Protein Kinase C Potent activatorInactive
Role in Signaling Second messenger in numerous pathways (e.g., cell growth, differentiation, apoptosis)Not a direct signaling molecule in canonical pathways
Metabolic Fate Phosphorylation by diacylglycerol kinase (DGK) to phosphatidic acid; acylation to triacylglycerol; hydrolysis to glycerol and fatty acids.Likely undergoes hydrolysis or isomerization prior to entering major metabolic pathways.

Signaling Pathways: The Central Role of Stereochemistry

The following diagram illustrates the canonical PLC/PKC signaling pathway, emphasizing the specific recognition of the sn-1,2-diacylglycerol isomer.

PLC_PKC_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytosol Cytosol Agonist Agonist Receptor GPCR/RTK Agonist->Receptor PLC Phospholipase C (PLC) Receptor->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes DAG sn-1,2-Diacylglycerol PIP2->DAG IP3 IP3 PIP2->IP3 PKC_inactive Inactive PKC DAG->PKC_inactive Recruits & Activates PKC_active Active PKC PKC_inactive->PKC_active Downstream Downstream Substrates PKC_active->Downstream Phosphorylates Ca2 IP3->Ca2 Releases Ca2->PKC_inactive Response Cellular Response Downstream->Response

Caption: Canonical PLC/PKC signaling pathway.

As depicted, only sn-1,2-diacylglycerol produced from PIP2 hydrolysis is competent to recruit and activate PKC. This compound does not participate in this crucial step.

Metabolic Fate of this compound

While not a direct signaling molecule, this compound is a metabolic intermediate. Its cellular fate is likely determined by the action of various lipases and kinases, although the specificity of these enzymes for the sn-2,3 isomer is less well-characterized than for the sn-1,2 isomer. The potential metabolic pathways include:

  • Hydrolysis: Lipases can hydrolyze the ester bonds, releasing palmitic acid and glycerol. These can then enter fatty acid oxidation and glycolysis pathways, respectively.

  • Isomerization: Acyl migration can occur, potentially converting the sn-2,3 isomer to the more common sn-1,2 or sn-1,3 isomers, which can then be utilized in other pathways.

  • Phosphorylation: While diacylglycerol kinases (DGKs) show a preference for the sn-1,2 isomer, it is possible that some DGK isoforms or other lipid kinases could phosphorylate this compound to produce phosphatidic acid, another important lipid second messenger and a precursor for phospholipid synthesis.

The following diagram outlines the potential metabolic routes for this compound.

Metabolic_Fate cluster_pathways Metabolic Pathways cluster_products Metabolic Products DAG_2_3 This compound Hydrolysis Hydrolysis (Lipases) DAG_2_3->Hydrolysis Isomerization Acyl Migration (Isomerases) DAG_2_3->Isomerization Phosphorylation Phosphorylation (e.g., DGK) DAG_2_3->Phosphorylation Glycerol Glycerol Hydrolysis->Glycerol FattyAcids Palmitic Acid Hydrolysis->FattyAcids DAG_1_2 sn-1,2-Diacylglycerol Isomerization->DAG_1_2 PA Phosphatidic Acid Phosphorylation->PA

Caption: Potential metabolic pathways of this compound.

Experimental Protocols

Investigating the biological activity of specific diacylglycerol isomers requires precise and controlled experimental systems. Below are outlines of key methodologies.

In Vitro Protein Kinase C Activity Assay

Objective: To determine the ability of different diacylglycerol isomers to activate PKC in a cell-free system.

Methodology:

  • Reagents: Purified recombinant PKC isoform, phosphatidylserine (B164497) (PS), diacylglycerol isomer (sn-1,2-dipalmitoyl-glycerol and this compound), ATP (with γ-³²P-ATP for radiometric detection or unlabeled for non-radiometric methods), PKC substrate peptide (e.g., myelin basic protein fragment), and appropriate buffers.

  • Lipid Vesicle Preparation: Prepare small unilamellar vesicles (SUVs) containing PS and the diacylglycerol isomer of interest by sonication or extrusion.

  • Kinase Reaction: In a microtiter plate, combine the lipid vesicles, purified PKC, Ca²⁺ (for conventional PKC isoforms), and the substrate peptide in a reaction buffer.

  • Initiation and Termination: Initiate the reaction by adding ATP. After a defined incubation period at 30°C, terminate the reaction by adding a stop solution (e.g., EDTA or a denaturing agent).

  • Detection:

    • Radiometric: Spot the reaction mixture onto phosphocellulose paper, wash away unincorporated γ-³²P-ATP, and quantify the incorporated radioactivity using a scintillation counter.

    • Non-radiometric: Use a phosphospecific antibody to detect the phosphorylated substrate via ELISA or Western blotting.

  • Data Analysis: Compare the kinase activity in the presence of sn-1,2-dipalmitoyl-glycerol, this compound, and a no-diacylglycerol control.

Cellular Translocation Assay

Objective: To visualize the recruitment of a C1 domain-containing protein to cellular membranes in response to diacylglycerol.

Methodology:

  • Cell Culture and Transfection: Culture a suitable cell line (e.g., HEK293T or HeLa) and transfect with a plasmid encoding a fluorescently tagged C1 domain (e.g., C1a domain of PKCγ fused to GFP).

  • Cell Treatment: Treat the transfected cells with a cell-permeable diacylglycerol analog (e.g., a short-chain 1,2-diacylglycerol as a positive control) or the vehicle. Due to the low cell permeability of long-chain diacylglycerols, specific delivery methods like lipid vesicles might be required for this compound, though its inactivity is expected.

  • Live-Cell Imaging: Monitor the subcellular localization of the fluorescently tagged C1 domain using confocal microscopy or total internal reflection fluorescence (TIRF) microscopy before and after treatment.

  • Data Analysis: Quantify the change in fluorescence intensity at the plasma membrane versus the cytosol. A positive response is indicated by a significant increase in membrane-associated fluorescence.

The following workflow diagram illustrates the cellular translocation assay.

Translocation_Workflow Start Start: Culture Cells Transfect Transfect with GFP-C1 Domain Plasmid Start->Transfect Incubate Incubate for Protein Expression Transfect->Incubate Image_Pre Live-Cell Imaging (Baseline) Incubate->Image_Pre Treat Treat with Diacylglycerol Isomer or Vehicle Image_Pre->Treat Image_Post Live-Cell Imaging (Post-Treatment) Treat->Image_Post Analyze Quantify Membrane vs. Cytosol Fluorescence Image_Post->Analyze End End: Determine Translocation Analyze->End

Caption: Experimental workflow for a cellular translocation assay.

Conclusion and Future Directions

The biological functions of diacylglycerols in signaling are critically dependent on their stereochemistry. While sn-1,2-diacylglycerols are potent second messengers, this compound is biologically inert in the context of direct activation of PKC and other C1 domain-containing proteins. Its primary role in the cell is that of a metabolic intermediate.

For researchers and drug development professionals, this distinction is paramount. Targeting diacylglycerol signaling pathways requires a focus on the enzymes that produce and degrade the active sn-1,2 isomer. While this compound itself is not a direct drug target for modulating these pathways, understanding its metabolic conversion and the enzymes involved could reveal novel regulatory points. Future research could explore the substrate specificities of a wider range of diacylglycerol-metabolizing enzymes for the sn-2,3 isomer to fully elucidate its cellular fate and potential indirect influence on lipid homeostasis and signaling.

enzymatic synthesis and degradation of 2,3-Dipalmitoyl-sn-glycerol

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Enzymatic Synthesis and Degradation of 2,3-Dipalmitoyl-sn-glycerol

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diacylglycerols (DAGs) are crucial intermediates in lipid metabolism and key second messengers in cellular signaling. The specific stereoisomer, this compound, presents unique challenges and opportunities in enzymatic synthesis due to the regioselectivity of common lipases. This technical guide provides a comprehensive overview of the enzymatic pathways and methodologies for the synthesis and degradation of this compound. It includes detailed experimental protocols, quantitative data summaries, and visual diagrams of relevant pathways and workflows to support research and development in this area.

Introduction to this compound

This compound is a diacylglycerol where palmitic acid is esterified at the sn-2 and sn-3 positions of the glycerol (B35011) backbone.[1] Like other diacylglycerols, it is a key component of cellular membranes and a precursor for the biosynthesis of other lipids. Diacylglycerols, particularly the sn-1,2 isomer, are well-known for their role as second messengers in signal transduction, most notably in the activation of Protein Kinase C (PKC).[2] The specific biological activities and metabolic fate of the 2,3-isomer are less characterized, making it an area of interest for research into lipid signaling and metabolism.

The primary challenge in studying and utilizing this compound lies in its synthesis. Most commercially available lipases exhibit strong sn-1,3 regioselectivity, favoring the production of 1,3-diacylglycerols.[3][4][5] Therefore, achieving the synthesis of the 2,3-isomer requires specialized chemoenzymatic strategies.

Enzymatic Synthesis of this compound

The enzymatic synthesis of this compound is not straightforward due to the preference of most lipases for the primary hydroxyl groups (sn-1 and sn-3) of glycerol. A common and effective strategy is a multi-step chemoenzymatic approach that involves protecting the sn-1 position, followed by enzymatic acylation of the remaining hydroxyl groups, and concluding with deprotection.

Synthesis Strategy: A Chemoenzymatic Approach

A plausible pathway involves the following conceptual steps:

  • Protection : The sn-1 hydroxyl group of a glycerol derivative is chemically protected with a suitable protecting group (e.g., trityl, silyl (B83357) ethers) that is stable under the conditions of enzymatic acylation.

  • Enzymatic Acylation : A non-regiospecific lipase (B570770) or an esterase is used to catalyze the esterification of the free sn-2 and sn-3 hydroxyl groups with palmitic acid or an activated derivative (e.g., vinyl palmitate).

  • Deprotection : The protecting group at the sn-1 position is chemically removed under mild conditions to yield the final this compound product.

G Chemoenzymatic Synthesis of this compound cluster_0 Step 1: Protection cluster_1 Step 2: Enzymatic Acylation cluster_2 Step 3: Deprotection Glycerol sn-Glycerol ProtectedGlycerol 1-O-Trityl-sn-glycerol Glycerol->ProtectedGlycerol Trityl Chloride, Pyridine Lipase Lipase ProtectedGlycerol->Lipase ProtectedDAG 1-O-Trityl-2,3-dipalmitoyl- sn-glycerol FinalProduct This compound ProtectedDAG->FinalProduct Mild Acidic Hydrolysis PalmiticAcid Palmitic Acid (or activated ester) PalmiticAcid->Lipase Lipase->ProtectedDAG

A potential chemoenzymatic workflow for synthesizing this compound.
Quantitative Data on Analogous Diacylglycerol Synthesis

While specific data for this compound is limited, the following table summarizes typical reaction conditions and yields for the enzymatic synthesis of 1,3-diacylglycerols, which can serve as a starting point for process optimization.[6][7][8]

EnzymeSubstratesSystemTemp (°C)Time (h)Enzyme Load (%)DAG Yield (%)Reference
Lipozyme RM IMGlycerol, Lauric AcidSolvent-Free5035~65[6]
Novozym 435Glycerol, Oleic AcidDeep Eutectic SolventN/A14-842.9[9][10]
Immobilized MAS1-H108WOlive Oil, GlycerolSolvent-Free604149.3[8]
ANL-MAREGlycerol, FFA, EETwo-Step Vacuum3814366.8[7][11]

FFA: Free Fatty Acid; EE: Ethyl Ester

Experimental Protocol: Enzymatic Esterification of Protected Glycerol

This protocol is a generalized methodology for the lipase-catalyzed synthesis of a diacylglycerol from a protected glycerol precursor.

Materials:

  • 1-O-Protected-sn-glycerol

  • Palmitic acid (or vinyl palmitate)

  • Immobilized lipase (e.g., Novozym 435)

  • Anhydrous organic solvent (e.g., 2-methyl-2-butanol (B152257) or hexane)

  • Molecular sieves (3Å), activated

  • Buffer solution for pH control (if required)

  • Reagents for purification (e.g., silica (B1680970) gel, chromatography solvents)

Equipment:

  • Temperature-controlled orbital shaker or magnetic stirrer

  • Reaction vessel (e.g., sealed flask)

  • Vacuum evaporator

  • Chromatography system (e.g., flash chromatography) for purification

Procedure:

  • Reactant Preparation : Dissolve 1-O-Protected-sn-glycerol and palmitic acid in the anhydrous organic solvent within the reaction vessel. A typical molar ratio is 1:2.5 (glycerol derivative to fatty acid) to drive the reaction towards diester formation.

  • Environment Control : Add activated molecular sieves (approx. 10% w/v) to the mixture to adsorb water produced during the esterification, which can inhibit the reaction.

  • Enzyme Addition : Add the immobilized lipase to the mixture. The enzyme loading is typically between 5-10% by weight of the total reactants.

  • Incubation : Seal the vessel and incubate at the optimal temperature for the chosen lipase (e.g., 50-60°C) with constant agitation (e.g., 200 rpm) for 12-48 hours.

  • Reaction Monitoring : Periodically take aliquots from the reaction mixture. Analyze the composition using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to monitor the conversion of the protected glycerol into the di-acylated product.

  • Enzyme Removal : Once the reaction reaches completion or equilibrium, stop the reaction and remove the immobilized enzyme by simple filtration. The enzyme can often be washed and reused.

  • Purification : Remove the solvent from the filtrate using a vacuum evaporator. The resulting crude product can be purified by silica gel column chromatography to separate the desired 1-O-Protected-2,3-dipalmitoyl-sn-glycerol from unreacted substrates and mono-acylated byproducts.

  • Deprotection and Final Purification : The purified intermediate is then subjected to a chemical deprotection step to remove the protecting group from the sn-1 position, followed by a final purification to yield pure this compound.

Enzymatic Degradation of this compound

The enzymatic degradation (hydrolysis) of this compound is carried out by lipases, which break the ester bonds to release free fatty acids and glycerol. This process is analogous to the digestion of dietary fats. The primary enzymes involved in diacylglycerol metabolism in vivo are pancreatic lipase, adipose triglyceride lipase (ATGL), and diacylglycerol lipases (DAGLs).[12][13][14]

The degradation occurs in a stepwise manner:

  • A lipase hydrolyzes one of the palmitoyl (B13399708) chains, producing monopalmitoyl-sn-glycerol (either 2-palmitoyl-sn-glycerol or 3-palmitoyl-sn-glycerol, depending on the enzyme's regioselectivity) and one molecule of palmitic acid.

  • A second hydrolysis step removes the remaining palmitoyl chain, yielding glycerol and a second molecule of palmitic acid.

G Enzymatic Degradation of this compound DAG This compound MAG3 3-Palmitoyl-sn-glycerol DAG->MAG3 Hydrolysis of sn-2 Lipase1 Lipase DAG->Lipase1 MAG2 2-Palmitoyl-sn-glycerol Lipase2 Lipase MAG2->Lipase2 Glycerol Glycerol FFA1 Palmitic Acid FFA2 Palmitic Acid Lipase1->MAG2 Hydrolysis of sn-3 Lipase1->FFA1 Lipase2->Glycerol Lipase2->FFA2 G Experimental Workflow for Titrimetric Lipase Assay Start Start Prep Prepare Substrate Emulsion (this compound) Start->Prep Equil Equilibrate Emulsion and Buffer at 37°C Prep->Equil AddEnzyme Add Lipase Solution to Initiate Reaction Equil->AddEnzyme Incubate Incubate with Stirring (e.g., 30 min at 37°C) AddEnzyme->Incubate Stop Stop Reaction (Add 95% Ethanol) Incubate->Stop Titrate Add Indicator and Titrate with Standardized NaOH Stop->Titrate Calc Calculate Fatty Acid Release and Determine Enzyme Activity Titrate->Calc End End Calc->End G Generalized Protein Kinase C (PKC) Signaling Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol Receptor GPCR / RTK PLC Phospholipase C (PLC) Receptor->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes DAG Diacylglycerol (DAG) PIP2->DAG PKC_inactive Inactive PKC DAG->PKC_inactive binds & recruits PKC_active Active PKC Substrate Substrate Protein PKC_active->Substrate phosphorylates PKC_inactive->PKC_active translocates & activates Substrate_P Phosphorylated Substrate Substrate->Substrate_P Response Cellular Response Substrate_P->Response Signal External Signal Signal->Receptor

References

An In-Depth Technical Guide to the Physical State and Phase Behavior of 2,3-Dipalmitoyl-sn-glycerol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Dipalmitoyl-sn-glycerol is a diacylglycerol (DAG) molecule of significant interest in biochemical and pharmaceutical research. As a key intermediate in lipid metabolism and a second messenger in cellular signaling, its physical state and phase behavior are critical determinants of its function in biological membranes and its utility in drug delivery systems. This technical guide provides a comprehensive overview of the physicochemical properties of this compound, with a focus on its phase transitions, polymorphism, and the experimental methodologies used for its characterization. While specific experimental data for the 2,3-isomer is limited in publicly available literature, this guide draws upon data from its closely related 1,2-isomer and the broader class of diacylglycerols to provide a thorough understanding of its expected behavior.

Physicochemical Properties

The physical properties of this compound are largely dictated by its molecular structure, which consists of a glycerol (B35011) backbone esterified with two palmitic acid chains at the sn-2 and sn-3 positions.

General Properties
PropertyValueSource
Molecular Formula C35H68O5--INVALID-LINK--
Molecular Weight 568.9 g/mol --INVALID-LINK--
Physical State Solid at room temperatureGeneral knowledge
Melting Point 67-70 °C--INVALID-LINK--

Note: The melting point of the isomeric 1,2-dipalmitoyl-sn-glycerol (B135180) is reported to be in a similar range of 66-69 °C, suggesting that the position of the acyl chains has a minor effect on this property.

Calculated Physicochemical Data
PropertyValueSource
XLogP3 12.3--INVALID-LINK--
Hydrogen Bond Donor Count 1--INVALID-LINK--
Hydrogen Bond Acceptor Count 5--INVALID-LINK--
Rotatable Bond Count 34--INVALID-LINK--
Topological Polar Surface Area 72.8 Ų--INVALID-LINK--

Phase Behavior and Polymorphism

Diacylglycerols, including this compound, are known to exhibit complex phase behavior and polymorphism, which is the ability of a compound to exist in more than one crystalline form. These different polymorphic forms have distinct physical properties, including melting points, stability, and dissolution rates. The most common polymorphs in lipids are designated as α, β', and β, in order of increasing stability.

Experimental Protocols

The characterization of the physical state and phase behavior of this compound relies on several key analytical techniques.

Differential Scanning Calorimetry (DSC)

DSC is a thermoanalytical technique used to measure the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. It is a powerful tool for determining melting points and transition temperatures of polymorphic forms.

Methodology:

  • Sample Preparation: A small amount of the this compound sample (typically 3-5 mg) is accurately weighed into an aluminum DSC pan. The pan is then hermetically sealed.[2]

  • Instrument Setup: The analysis is performed using a differential scanning calorimeter. The instrument is purged with an inert gas, such as nitrogen, to prevent oxidation.[2]

  • Thermal Program:

    • The sample is first heated to a temperature well above its melting point (e.g., 80-90 °C) and held for a period (e.g., 10 minutes) to erase any previous thermal history.[2]

    • The sample is then cooled at a controlled rate (e.g., 10 °C/min) to a low temperature (e.g., -20 °C) to induce crystallization.

    • Finally, the sample is heated at a controlled rate (e.g., 5 or 10 °C/min) to a temperature above its melting point. The heat flow is recorded as a function of temperature.

  • Data Analysis: The resulting thermogram is analyzed to identify endothermic peaks corresponding to melting transitions and exothermic peaks corresponding to crystallization or polymorphic transitions. The onset temperature, peak temperature, and enthalpy of transition are determined for each event.

DSC_Workflow cluster_prep Sample Preparation cluster_analysis DSC Analysis cluster_data Data Interpretation weigh Weigh 3-5 mg of Sample seal Seal in Aluminum Pan weigh->seal load Load Sample into DSC seal->load program Run Thermal Program (Heat-Cool-Heat) load->program record Record Heat Flow vs. Temp program->record analyze Analyze Thermogram record->analyze identify Identify Transitions (Melting, Crystallization) analyze->identify determine Determine T_onset, T_peak, ΔH identify->determine

A simplified workflow for Differential Scanning Calorimetry (DSC) analysis.
X-Ray Diffraction (XRD)

XRD is a non-destructive analytical technique used to determine the atomic and molecular structure of a crystal. For polymorphic materials like this compound, XRD is essential for identifying the different crystalline forms by their unique diffraction patterns.

Methodology:

  • Sample Preparation: The powdered sample of this compound is packed into a sample holder, which can be a flat plate or a capillary tube. For temperature-dependent studies, the sample is placed in a temperature-controlled stage.[2]

  • Instrument Setup: The analysis is performed using an X-ray diffractometer equipped with a specific X-ray source (e.g., Cu Kα radiation).

  • Data Collection: The sample is irradiated with X-rays at various angles (2θ), and the intensity of the diffracted X-rays is recorded by a detector. The scan is typically performed over a range of 2θ angles that covers the characteristic peaks of the lipid polymorphs.

  • Data Analysis: The resulting diffraction pattern is a plot of diffracted intensity versus the 2θ angle. The positions and intensities of the diffraction peaks are used to identify the polymorphic form. The short and long spacings calculated from the peak positions provide information about the packing of the acyl chains and the lamellar structure of the crystal.[3]

XRD_Workflow cluster_prep Sample Preparation cluster_analysis XRD Analysis cluster_data Data Interpretation pack Pack Powdered Sample mount Mount on Stage pack->mount irradiate Irradiate with X-rays mount->irradiate scan Scan over 2θ Range irradiate->scan detect Detect Diffracted X-rays scan->detect plot Plot Intensity vs. 2θ detect->plot identify Identify Diffraction Peaks plot->identify determine Determine Polymorphic Form (Short & Long Spacings) identify->determine

A simplified workflow for X-Ray Diffraction (XRD) analysis.

Biological Significance and Signaling Pathways

Diacylglycerols are crucial second messengers in a variety of cellular signaling pathways. They are produced from the hydrolysis of phospholipids, primarily phosphatidylinositol 4,5-bisphosphate (PIP2), by phospholipase C (PLC). The generated DAG remains in the cell membrane where it activates downstream effector proteins.

The most well-characterized effector of DAG is Protein Kinase C (PKC). The binding of DAG to the C1 domain of PKC induces a conformational change that recruits the enzyme to the cell membrane and activates it. Activated PKC then phosphorylates a wide range of target proteins, leading to diverse cellular responses such as cell proliferation, differentiation, and apoptosis.[4][5]

Recent studies have also implicated DAG in the activation of other signaling proteins, including Ras guanyl nucleotide-releasing proteins (RasGRPs) and Munc13 proteins, which are involved in regulating cell growth and neurotransmitter release, respectively.[5]

DAG_Signaling_Pathway Extracellular_Signal Extracellular Signal (e.g., Hormone, Growth Factor) Receptor G-Protein Coupled Receptor or Receptor Tyrosine Kinase Extracellular_Signal->Receptor Binds to PLC Phospholipase C (PLC) Receptor->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes DAG 2,3-Diacylglycerol (DAG) PIP2->DAG IP3 IP3 PIP2->IP3 PKC Protein Kinase C (PKC) DAG->PKC Activates RasGRP RasGRP DAG->RasGRP Activates Munc13 Munc13 DAG->Munc13 Activates ER Endoplasmic Reticulum IP3->ER Binds to receptor on Cellular_Response Cellular Responses (Proliferation, Differentiation, etc.) PKC->Cellular_Response Phosphorylates targets leading to RasGRP->Cellular_Response Influences Munc13->Cellular_Response Modulates Ca_Release Ca²⁺ Release ER->Ca_Release Ca_Release->PKC Co-activates

A generalized signaling pathway involving diacylglycerol (DAG).

Synthesis and Purity

The synthesis of stereospecific diacylglycerols such as this compound requires a multi-step process often involving the use of protecting groups to ensure the correct positioning of the acyl chains. A common starting material is a chiral glycerol derivative. The purity of the final product is crucial for accurate physicochemical and biological studies, and it is typically assessed by techniques such as thin-layer chromatography (TLC), high-performance liquid chromatography (HPLC), and nuclear magnetic resonance (NMR) spectroscopy. It is important to note that acyl migration can occur in diacylglycerols, leading to the formation of the more stable 1,3-isomer. Therefore, careful control of reaction and storage conditions is necessary to maintain the isomeric purity of this compound. One study on the synthesis of 1,3-diacylglycerols noted that isomerization of a mixture of 1,2- and 1,3-diacylglycerols in the solid state at a temperature about 5°C below the melting point for 10 days can lead to a conversion of 99% to the 1,3-isomer.[2]

Conclusion

This compound is a lipid molecule with important biological functions and potential applications in drug delivery. Its physical state and phase behavior are key to understanding its role in these contexts. While specific experimental data for this isomer is not as abundant as for its 1,2-counterpart, this guide provides a comprehensive overview of its expected properties and the methodologies used for their characterization. Further research focusing on the detailed thermal analysis and structural elucidation of this compound will be invaluable for advancing our understanding of this important biomolecule.

References

Interaction of 2,3-Dipalmitoyl-sn-glycerol with Membrane Proteins: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Stereochemistry of Diacylglycerol Signaling

Diacylglycerol (DAG) is a pivotal lipid second messenger generated at the cell membrane, primarily through the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) by phospholipase C (PLC). This process yields two critical messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and sn-1,2-diacylglycerol. The sn-1,2 stereoisomer is the canonical, biologically active form that recruits and activates a host of downstream effector proteins, most notably Protein Kinase C (PKC).

This guide focuses on the stereoisomer, 2,3-Dipalmitoyl-sn-glycerol . Structurally, it is the mirror image of the more common 1,2-Dipalmitoyl-sn-glycerol. Understanding the interactions—or lack thereof—of this specific isomer with membrane proteins is crucial for dissecting signaling pathways and for its use as a critical negative control in experimental biology. The interaction between DAG and its protein targets is highly stereospecific, making the 2,3-sn-isomer a significantly less potent activator of canonical DAG signaling pathways.[1]

Core Interaction Target: The Protein Kinase C (PKC) Family

The most extensively studied targets of DAG are the conventional and novel isoforms of Protein Kinase C. These enzymes are key regulators of numerous cellular processes, including proliferation, differentiation, and apoptosis.

PKC Structure and the C1 Domain

PKC isoforms are broadly classified based on their activation requirements:

  • Conventional PKCs (cPKCs: α, β, γ): Activated by Ca²⁺, phosphatidylserine (B164497) (PS), and DAG.

  • Novel PKCs (nPKCs: δ, ε, η, θ): Activated by DAG and PS, but are Ca²⁺-independent.[2]

  • Atypical PKCs (aPKCs: ζ, ι/λ): Insensitive to both DAG and Ca²⁺.[2]

The central site for DAG interaction is the conserved C1 domain , a cysteine-rich zinc-finger motif.[2] The binding of sn-1,2-DAG to the C1 domain induces a conformational change that relieves autoinhibition and anchors the kinase to the membrane, initiating its catalytic activity.

Stereospecificity of the DAG-PKC Interaction

The binding of DAG to the C1 domain is a highly specific, three-point interaction. Research has consistently shown that the sn-1,2 configuration of DAG is essential for high-affinity binding and potent activation of PKC. In contrast, the sn-2,3- and sn-1,3-isomers are poor activators.[1] This stereoselectivity is fundamental to the fidelity of the signaling pathway. Consequently, this compound is not considered a significant physiological activator of PKC.

Canonical DAG Signaling Pathway and the Role of Isomers

The canonical pathway begins with an extracellular signal activating a G-protein coupled receptor (GPCR) or a receptor tyrosine kinase (RTK). This leads to the activation of Phospholipase C (PLC), which cleaves PIP2 to generate sn-1,2-DAG and IP3. While sn-1,2-DAG activates PKC at the membrane, this compound does not effectively participate in this signaling cascade.

DAG_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytosol Cytosol Signal Signal Receptor Receptor PLC PLC Receptor->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves sn12_DAG sn-1,2-DAG PIP2->sn12_DAG Generates IP3 IP3 PIP2->IP3 Generates PKC_active PKC (Active) sn12_DAG->PKC_active Recruits & Activates sn23_DAG sn-2,3-DAG (Inactive Isomer) Poor PKC Activator PKC_inactive PKC (Inactive) PKC_inactive->PKC_active Downstream Downstream Substrates PKC_active->Downstream Phosphorylates

Caption: Canonical DAG signaling pathway highlighting isomer inactivity.

Quantitative Data: Isomer Potency Comparison

CompoundTarget ProteinRelative ActivityKey Finding
sn-1,2-DiacylglycerolsProtein Kinase CHigh Potent, stereospecific activator of conventional and novel PKC isoforms.[1]
sn-2,3-DiacylglycerolsProtein Kinase CVery Low / Inactive Considered a poor activator due to the stereospecificity of the C1 domain binding pocket.[1]
sn-1,3-DiacylglycerolsProtein Kinase CVery Low / Inactive Also serves as an inactive isomer control in PKC activation assays.[1]

Experimental Protocols

The most common method to assess the ability of a DAG isomer to activate PKC is an in vitro kinase assay using lipid vesicles. This allows for precise control over the lipid environment.

In Vitro PKC Activity Assay with Lipid Vesicles

This protocol outlines the measurement of PKC activation by quantifying the phosphorylation of a known PKC substrate.

1. Preparation of Lipid Vesicles: a. Prepare a lipid mixture in a glass vial. A typical composition is Phosphatidylcholine (PC) and Phosphatidylserine (PS) at a 4:1 molar ratio in chloroform. b. Add the desired molar percentage of this compound (or sn-1,2-DAG for a positive control) to the lipid mixture. c. Evaporate the solvent under a stream of nitrogen gas to form a thin lipid film on the wall of the vial. d. Further dry the film under vacuum for at least 1 hour to remove residual solvent. e. Rehydrate the lipid film in a buffered solution (e.g., 20 mM HEPES, pH 7.4) by vortexing vigorously. f. Create small unilamellar vesicles (SUVs) by sonicating the lipid suspension on ice until the solution clarifies.

2. Kinase Reaction: a. In a microcentrifuge tube, prepare the reaction mixture containing:

  • Assay buffer (e.g., 20 mM HEPES, 10 mM MgCl₂, 1 mM CaCl₂).
  • The prepared lipid vesicles.
  • A known PKC substrate (e.g., histone H1 or a specific peptide substrate).
  • Purified, recombinant PKC enzyme. b. Pre-incubate the mixture at 30°C for 3-5 minutes to allow the enzyme to equilibrate with the vesicles. c. Initiate the reaction by adding ATP, including a tracer amount of [γ-³²P]ATP. d. Incubate the reaction at 30°C for a defined period (e.g., 10 minutes).

3. Termination and Analysis: a. Stop the reaction by adding an equal volume of ice-cold stop solution (e.g., 25% trichloroacetic acid) or by spotting the mixture onto phosphocellulose paper. b. If using phosphocellulose paper, wash the paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP. c. Quantify the amount of ³²P incorporated into the substrate using a scintillation counter. d. Compare the activity observed with this compound to a basal level (no DAG) and to the positive control (sn-1,2-DAG).

Experimental Workflow Diagram

experimental_workflow cluster_prep Preparation cluster_assay Kinase Assay cluster_analysis Analysis Lipid_Mix 1. Prepare Lipid Mixture (PC, PS, DAG Isomer) Dry_Film 2. Create Thin Lipid Film (Nitrogen Evaporation) Rehydrate 3. Rehydrate Film in Buffer Dry_Film->Rehydrate Sonicate 4. Sonicate to Form Small Unilamellar Vesicles Rehydrate->Sonicate Reaction_Mix 5. Prepare Reaction Mix (Buffer, Vesicles, Substrate, PKC) Sonicate->Reaction_Mix Initiate 6. Initiate with [γ-³²P]ATP Reaction_Mix->Initiate Incubate 7. Incubate at 30°C Initiate->Incubate Stop 8. Stop Reaction Incubate->Stop Separate 9. Separate Substrate from Free [γ-³²P]ATP Stop->Separate Quantify 10. Quantify Incorporated ³²P (Scintillation Counting) Separate->Quantify

Caption: Workflow for an in vitro PKC activity assay.

Other Potential Interactions and Metabolic Fate

While PKC is the primary focus, other proteins contain C1 domains and are regulated by DAG, including RasGRPs, chimaerins, and Munc13s.[3] It is presumed that these proteins also exhibit a strong stereochemical preference for sn-1,2-DAG, making this compound an unlikely activator.

Beyond direct protein binding, DAG isomers can influence the biophysical properties of the cell membrane, such as curvature and fluidity.[1] While not a direct signaling event, such alterations could indirectly modulate the function of embedded membrane proteins.

The signaling action of DAG is terminated when it is phosphorylated by a diacylglycerol kinase (DGK) to produce phosphatidic acid (PA), another important lipid signaling molecule.[4]

Conclusion

The interaction of diacylglycerol with its effector proteins is a cornerstone of cellular signaling, and this interaction is governed by strict stereospecificity. This compound , as a sn-2,3 isomer, is a biologically inactive molecule in the context of canonical DAG signaling pathways. Its primary value to researchers lies in its use as a precise negative control to confirm that the observed cellular or biochemical effects in an experiment are genuinely mediated by the sn-1,2-DAG stereoisomer. While indirect effects on membrane physical properties cannot be entirely discounted, its role as a direct signaling molecule is negligible. This distinction is critical for the accurate interpretation of data in the field of lipid signaling.

References

The Role of 2,3-Dipalmitoyl-sn-glycerol in Lipid Metabolism and Signaling: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,3-Dipalmitoyl-sn-glycerol, a stereoisomer of the well-studied signaling molecule 1,2-dipalmitoyl-sn-glycerol, exists as a key intermediate in lipid metabolism. While the canonical signaling pathways predominantly involve sn-1,2-diacylglycerols, the metabolic fate and potential signaling roles of sn-2,3-diacylglycerols are of increasing interest. This technical guide provides a comprehensive overview of the synthesis, degradation, and potential signaling functions of this compound. We present quantitative data on enzyme kinetics, detailed experimental protocols for its study, and visual diagrams of relevant metabolic and signaling pathways to facilitate a deeper understanding of this lipid molecule.

Introduction

Diacylglycerols (DAGs) are central molecules in lipid biochemistry, serving as both metabolic intermediates and critical second messengers.[1][2] The stereochemical orientation of the acyl chains on the glycerol (B35011) backbone dictates their metabolic fate and signaling capacity. While the vast majority of research has focused on sn-1,2-diacylglycerols, which are generated by phospholipase C (PLC) and are potent activators of Protein Kinase C (PKC), the sn-2,3-diacylglycerol isomers, such as this compound, are also formed in cells, primarily through the monoacylglycerol pathway of triacylglycerol synthesis. Understanding the distinct roles of these isomers is crucial for a complete picture of lipid metabolism and signaling.

Metabolic Pathways

Synthesis of this compound

The primary route for the formation of sn-2,3-diacylglycerols is the monoacylglycerol pathway , which is particularly active in the intestine for the resynthesis of triacylglycerols from dietary fats.

  • Step 1: Hydrolysis of Triacylglycerols: Dietary triacylglycerols are hydrolyzed by pancreatic lipases in the gut lumen to yield free fatty acids and 2-monoacylglycerols (2-MAGs).[3]

  • Step 2: Acylation of 2-Monoacylglycerol: The absorbed 2-monoacylglycerols are acylated by monoacylglycerol acyltransferase (MGAT) enzymes in enterocytes. This acylation can occur at either the sn-1 or sn-3 position, leading to the formation of sn-1,2-diacylglycerols and sn-2,3-diacylglycerols, respectively.

Synthesis_of_2_3_Dipalmitoyl_sn_glycerol Triacylglycerol Triacylglycerol 2-Monoacylglycerol 2-Monoacylglycerol Triacylglycerol->2-Monoacylglycerol  Hydrolysis Pancreatic Lipase (B570770) Pancreatic Lipase Pancreatic Lipase->Triacylglycerol This compound This compound 2-Monoacylglycerol->this compound  Acylation MGAT MGAT MGAT->2-Monoacylglycerol Fatty Acyl-CoA Fatty Acyl-CoA Fatty Acyl-CoA->MGAT

Figure 1: Synthesis of this compound via the monoacylglycerol pathway.

Degradation of this compound

The degradation of this compound is primarily mediated by lipases, which hydrolyze the ester bonds to release free fatty acids and glycerol.

  • Step 1: Hydrolysis to 2-Monopalmitoyl-sn-glycerol: Adipose triglyceride lipase (ATGL) or hormone-sensitive lipase (HSL) can hydrolyze the acyl chain at the sn-3 position, yielding 2-monopalmitoyl-sn-glycerol.[4]

  • Step 2: Hydrolysis to Glycerol: Monoacylglycerol lipase (MGL) then hydrolyzes the remaining acyl chain at the sn-2 position to release glycerol and a free fatty acid.[5][6] MGL is highly specific for monoacylglycerols and does not act on di- or triacylglycerols.[5][7]

Degradation_of_2_3_Dipalmitoyl_sn_glycerol This compound This compound 2-Monopalmitoyl-sn-glycerol 2-Monopalmitoyl-sn-glycerol This compound->2-Monopalmitoyl-sn-glycerol  Hydrolysis Palmitic Acid Palmitic Acid This compound->Palmitic Acid ATGL/HSL ATGL/HSL ATGL/HSL->this compound Glycerol Glycerol 2-Monopalmitoyl-sn-glycerol->Glycerol  Hydrolysis 2-Monopalmitoyl-sn-glycerol->Palmitic Acid MGL MGL MGL->2-Monopalmitoyl-sn-glycerol

Figure 2: Degradation pathway of this compound.

Role in Signaling Pathways

The signaling roles of sn-1,2-diacylglycerols as potent activators of Protein Kinase C (PKC) are well-established.[1][8] However, the signaling capacity of sn-2,3-diacylglycerols is less clear and appears to be significantly different.

Interaction with Diacylglycerol Kinase (DGK)

Diacylglycerol kinases phosphorylate DAG to phosphatidic acid (PA), thus terminating DAG signaling and initiating PA-mediated signaling cascades. Studies on the substrate specificity of DGK isoforms have revealed a high degree of stereospecificity.

  • DGK Isoform Specificity: The alpha, zeta, and epsilon isoforms of DGK show a strong preference for sn-1,2-diacylglycerols.[9][10]

  • Inhibition of DGK: 2,3-dioleoylglycerol has been shown to act as an uncompetitive inhibitor of the alpha and zeta isoforms of DGK, suggesting it binds to the enzyme-substrate complex rather than the active site.[9][10] This implies that 2,3-diacylglycerols may indirectly modulate sn-1,2-DAG signaling by affecting its termination.

DGK_Interaction cluster_sn12 sn-1,2-DAG Signaling cluster_sn23 Modulation by sn-2,3-DAG sn-1,2-DAG sn-1,2-DAG PA PA sn-1,2-DAG->PA Phosphorylation DGK_alpha_zeta DGK_alpha_zeta DGK_alpha_zeta->sn-1,2-DAG This compound This compound This compound->DGK_alpha_zeta Uncompetitive Inhibition

Figure 3: Modulation of DGK activity by this compound.

Interaction with Protein Kinase C (PKC)

The activation of conventional and novel PKC isoforms is highly stereospecific, with a strong preference for sn-1,2-diacylglycerols.[11] While comprehensive studies on the direct activation of PKC by pure this compound are limited, the existing evidence suggests it is not a potent activator. This stereospecificity is a critical determinant of DAG signaling.

Quantitative Data

Quantitative data for this compound is scarce in the literature. Most lipidomics studies do not differentiate between sn-1,2 and sn-2,3 isomers. However, methodologies exist for their separation and quantification, which could be applied to determine cellular concentrations.[12]

Table 1: Substrate Specificity of Diacylglycerol Kinase Isoforms

DGK IsoformSubstrate Preference (sn-1,2-DAG vs sn-2,3-DAG)Effect of 2,3-dioleoylglycerolReference
α (alpha)High preference for sn-1,2-dioleoylglycerolUncompetitive inhibitor[9][10]
ζ (zeta)High preference for sn-1,2-dioleoylglycerolUncompetitive inhibitor[9][10]
ε (epsilon)High preference for sn-1,2-dioleoylglycerolNo significant inhibition[9][10]

Experimental Protocols

Quantification of this compound by LC-MS/MS

This protocol outlines a general approach for the quantification of diacylglycerol isomers using liquid chromatography-tandem mass spectrometry (LC-MS/MS), which can be adapted for this compound.

Objective: To separate and quantify this compound from its sn-1,2 and sn-1,3 isomers in a biological sample.

Materials:

  • Internal standard (e.g., deuterated 1,2-dipalmitoyl-sn-glycerol)

  • Solvents: Chloroform, Methanol, Isopropanol, Acetonitrile, Water (LC-MS grade)

  • Formic acid, Ammonium (B1175870) acetate (B1210297)

  • Lipid extraction buffer (e.g., MTBE/Methanol)

  • LC-MS/MS system with a suitable column (e.g., C18 or a chiral column)

Procedure:

  • Sample Preparation:

    • Homogenize tissue or lyse cells in a suitable buffer on ice.

    • Add the internal standard to the homogenate.

    • Perform lipid extraction using a modified Folch or Bligh-Dyer method, or a methyl-tert-butyl ether (MTBE) based extraction.

    • Evaporate the organic phase to dryness under a stream of nitrogen.

    • Reconstitute the lipid extract in a suitable solvent for LC-MS analysis (e.g., isopropanol/acetonitrile/water).

  • Chromatographic Separation:

    • Utilize a reversed-phase C18 column or a chiral column for the separation of DAG isomers.[11][13]

    • Develop a gradient elution program using mobile phases such as acetonitrile/water with ammonium acetate and isopropanol/acetonitrile.

  • Mass Spectrometric Detection:

    • Use electrospray ionization (ESI) in positive ion mode.

    • Set the mass spectrometer to perform Multiple Reaction Monitoring (MRM) for the specific precursor-to-product ion transitions of this compound and the internal standard. The precursor ion will be the [M+NH₄]⁺ adduct.

  • Data Analysis:

    • Integrate the peak areas for the analyte and the internal standard.

    • Calculate the concentration of this compound based on the ratio of its peak area to that of the internal standard and a standard curve.

LC_MS_Workflow Sample (Tissue/Cells) Sample (Tissue/Cells) Lipid Extraction Lipid Extraction Sample (Tissue/Cells)->Lipid Extraction + Internal Standard LC Separation LC Separation Lipid Extraction->LC Separation (Chiral or C18) MS/MS Detection MS/MS Detection LC Separation->MS/MS Detection (MRM) Data Analysis Data Analysis MS/MS Detection->Data Analysis Peak Integration Quantification Quantification Data Analysis->Quantification

Figure 4: Experimental workflow for LC-MS/MS quantification of DAG isomers.

Diacylglycerol Kinase (DGK) Activity Assay

Objective: To determine the kinetic parameters of a DGK isoform with this compound as a substrate.

Materials:

  • Purified DGK enzyme

  • This compound

  • [γ-³²P]ATP

  • Assay buffer (e.g., containing Tris-HCl, MgCl₂, DTT)

  • Lipid vesicles (e.g., phosphatidylcholine/phosphatidylserine)

  • Thin-layer chromatography (TLC) plates

  • Scintillation counter

Procedure:

  • Vesicle Preparation: Prepare lipid vesicles containing the substrate this compound by sonication or extrusion.

  • Enzyme Reaction:

    • In a reaction tube, combine the assay buffer, lipid vesicles, and purified DGK enzyme.

    • Initiate the reaction by adding [γ-³²P]ATP.

    • Incubate at the optimal temperature for the enzyme for a defined period.

    • Stop the reaction by adding a quench solution (e.g., chloroform/methanol/HCl).

  • Lipid Extraction and Separation:

    • Extract the lipids from the reaction mixture.

    • Spot the lipid extract onto a TLC plate and develop the chromatogram using a suitable solvent system to separate phosphatidic acid from ATP and other lipids.

  • Quantification:

    • Expose the TLC plate to a phosphor screen or autoradiography film to visualize the radiolabeled phosphatidic acid.

    • Scrape the spot corresponding to phosphatidic acid into a scintillation vial and quantify the radioactivity using a scintillation counter.

    • Calculate the enzyme activity based on the amount of ³²P incorporated into phosphatidic acid over time.

Conclusion

This compound represents an understudied area of lipid metabolism and signaling. While its synthesis and degradation pathways are generally understood to follow the established routes of diacylglycerol metabolism, its specific roles in cellular processes remain to be fully elucidated. The stereospecificity of key signaling enzymes like PKC and DGK suggests that 2,3-diacylglycerols do not function as direct signaling agonists in the same manner as their sn-1,2 counterparts. However, their ability to modulate the activity of enzymes like DGK indicates a potential for indirect regulation of signaling pathways. Further research, employing the advanced analytical techniques outlined in this guide, is necessary to precisely quantify the cellular levels of this compound and to uncover its unique contributions to the complex network of lipid-mediated cellular regulation.

References

Methodological & Application

Application Notes: The Use of 2,3-Dipalmitoyl-sn-glycerol in Model Membrane Studies

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 2,3-Dipalmitoyl-sn-glycerol is a saturated diacylglycerol (DAG) that plays a crucial role in model membrane studies. As a key second messenger in cellular signaling, it is an analog of endogenously produced DAG following the hydrolysis of phosphoinositides by phospholipase C (PLC).[1] Its incorporation into model membranes, such as liposomes and monolayers, allows for the detailed investigation of its effects on the biophysical properties of the lipid bilayer and its role in activating downstream effector proteins, most notably Protein Kinase C (PKC).[2][3] This document provides an overview of its applications, quantitative data on its effects, and detailed protocols for its use in research.

Diacylglycerols are known to be potent regulators of the physical properties of lipid bilayers and the behavior of several membrane-associated enzymes.[4] Even at low concentrations, DAGs can alter membrane properties, and at higher concentrations, they can lead to phase separation and the formation of DAG-rich domains.[5][6] These alterations, such as increased negative curvature and decreased molecular order, are critical for their function in cellular processes like membrane fusion and fission.[7]

Data Presentation: Biophysical Effects on Model Membranes

The inclusion of this compound into model membranes, typically composed of phospholipids (B1166683) like 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC), significantly alters the membrane's physical characteristics. Below is a summary of its key effects.

ParameterBase MembraneWith this compoundTechniqueReference
Main Phase Transition Temp. (Tm) DPPC (~41°C)Broadened and potentially shifted transitionDSC[8]
Membrane Order High in gel phaseDecreased molecular order (increased fluidity)Fluorescence Polarization[7]
Lipid Packing OrderedInduces packing defects and lateral domain separationConfocal Microscopy[7]
Monolayer Area DPPC (~48 Ų/molecule at 30 mN/m)Increased area per molecule, indicating expansionLangmuir Trough[9][10]
Monolayer Stability High collapse pressureMay decrease collapse pressure depending on concentrationLangmuir Trough[10]

Note: Specific values can vary based on the exact lipid composition, concentration of the diacylglycerol, buffer conditions, and the specific experimental setup.

Signaling Pathway and Experimental Workflow

PKC Activation Pathway

The primary signaling role of diacylglycerol is the activation of Protein Kinase C. This pathway is fundamental to numerous cellular processes.[2] The diagram below illustrates the sequence of events leading to PKC activation at the membrane.

PKC_Activation cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytosol Cytosol Agonist Agonist Receptor Receptor Agonist->Receptor 1. Binding PLC PLC Receptor->PLC 2. Activation PIP2 PIP2 PLC->PIP2 3. Hydrolysis DAG This compound (DAG Analog) PIP2->DAG IP3 IP3 PIP2->IP3 PKC_inactive PKC (inactive) DAG->PKC_inactive 5. Recruitment & Partial Activation PKC_active PKC (active) PKC_inactive->PKC_active 6. Full Activation Substrate Substrate PKC_active->Substrate 7. Phosphorylation Ca_release Ca²⁺ Release from ER IP3->Ca_release 4. Ca²⁺ Mobilization Ca_release->PKC_inactive pSubstrate Phosphorylated Substrate Substrate->pSubstrate

Caption: The PLC-DAG-PKC signaling cascade.

Experimental Workflow

A typical workflow for studying the effect of this compound on membrane properties and protein interactions is outlined below. This process begins with the preparation of a model membrane and culminates in biophysical analysis.

Experimental_Workflow cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase Lipid_Selection 1. Select Lipids (e.g., DPPC, PS) DAG_Inclusion 2. Add this compound to Chloroform (B151607) Lipid_Selection->DAG_Inclusion Film_Formation 3. Create Lipid Film (Rotary Evaporation) DAG_Inclusion->Film_Formation Hydration 4. Hydrate (B1144303) Film (Buffer) Film_Formation->Hydration Vesicle_Formation 5. Form Vesicles (Extrusion) Hydration->Vesicle_Formation Add_Protein 6. Introduce Protein (e.g., PKC) Vesicle_Formation->Add_Protein Incubation 7. Incubate at Controlled Temperature Add_Protein->Incubation Data_Analysis 8. Data Acquisition & Analysis Incubation->Data_Analysis DSC A. DSC (Phase Transition) DSC->Data_Analysis Fluorescence B. Fluorescence Assay (Binding/Activity) Fluorescence->Data_Analysis Microscopy C. Microscopy (Domain Imaging) Microscopy->Data_Analysis

Caption: Workflow for model membrane studies.

Experimental Protocols

Protocol 1: Preparation of Large Unilamellar Vesicles (LUVs) Containing this compound

This protocol describes the preparation of LUVs by the extrusion method, which is a standard procedure for creating model membranes of a defined size.[11][12]

Materials:

  • Primary phospholipid (e.g., DPPC)

  • This compound

  • Anionic phospholipid (e.g., Phosphatidylserine, PS), if required for protein binding

  • Chloroform or a chloroform/methanol mixture (3:1 v/v)

  • Hydration Buffer (e.g., 50 mM Tris, pH 7.4)[11]

  • Round-bottom flask

  • Rotary evaporator

  • Mini-extruder with polycarbonate filters (e.g., 100 nm pore size)

  • Heating block or water bath

Procedure:

  • Lipid Mixture Preparation:

    • In a clean glass vial, dissolve the desired amounts of the primary phospholipid, this compound, and any other lipids in chloroform. A typical molar ratio for PKC activation studies might be PC:PS:DAG at 75:20:5.[13]

  • Lipid Film Formation:

    • Transfer the lipid solution to a round-bottom flask.

    • Remove the organic solvent using a rotary evaporator under vacuum to form a thin, uniform lipid film on the flask's inner surface.

    • To ensure complete removal of the solvent, place the flask under high vacuum for at least 2 hours.

  • Hydration:

    • Add the desired volume of hydration buffer to the flask. The buffer should be pre-heated to a temperature above the Tm of the lipid mixture (e.g., ~50°C for DPPC-based mixtures).

    • Gently swirl the flask to hydrate the lipid film. This will result in a milky suspension of multilamellar vesicles (MLVs).

    • Allow the mixture to hydrate for 1-2 hours, with intermittent vortexing.

  • Extrusion:

    • Assemble the mini-extruder with two stacked 100 nm polycarbonate filters, ensuring the entire apparatus is heated above the Tm of the lipids.

    • Draw the MLV suspension into a gas-tight syringe and place it in the extruder.

    • Force the suspension through the filters into a second syringe. Repeat this process 21 times to ensure a homogenous population of LUVs.[11]

  • Vesicle Characterization (Optional):

    • The size distribution of the prepared vesicles can be confirmed using Dynamic Light Scattering (DLS).

    • The final lipid concentration can be determined using a phosphate (B84403) assay.

Protocol 2: Langmuir Monolayer Formation and Analysis

This protocol outlines the use of a Langmuir trough to study the interfacial properties of this compound in a monolayer, a model for a single leaflet of a membrane.[9][14]

Materials:

  • Langmuir trough equipped with movable barriers and a surface pressure sensor (Wilhelmy plate).

  • Lipid solution in chloroform (e.g., DPPC with a specific mol% of this compound, at ~0.5 mg/mL).[15]

  • High-purity water or buffer for the subphase.

  • Microsyringe for spreading the lipid solution.

Procedure:

  • Trough Preparation:

    • Thoroughly clean the Langmuir trough and barriers with a suitable solvent (e.g., ethanol (B145695) followed by copious rinsing with high-purity water).

    • Fill the trough with the aqueous subphase.

    • Aspirate the surface to remove any contaminants and zero the surface pressure sensor.

  • Monolayer Spreading:

    • Using a microsyringe, carefully deposit small droplets of the lipid/DAG solution onto the subphase surface.

    • Allow 15-20 minutes for the solvent to evaporate completely.[15]

  • Isotherm Measurement:

    • Compress the monolayer by moving the barriers at a constant, slow rate (e.g., 10 Ų/molecule/min).[15]

    • Record the surface pressure (π) as a function of the mean area per molecule (A).

    • The resulting π-A isotherm provides information on the phase behavior of the monolayer, including the area per molecule and the collapse pressure.

  • Data Analysis:

    • Analyze the isotherm to identify different phases (gas, liquid-expanded, liquid-condensed).

    • The addition of this compound typically results in an expansion of the monolayer (increased area per molecule at a given pressure) compared to a pure phospholipid monolayer.[14]

Protocol 3: In Vitro Protein Kinase C (PKC) Activity Assay

This protocol provides a method to measure the activation of PKC by vesicles containing this compound. The assay measures the phosphorylation of a substrate peptide.

Materials:

  • LUVs prepared as in Protocol 1 (e.g., PC/PS/DAG vesicles).

  • Purified PKC isoform.

  • PKC substrate peptide (e.g., a synthetic peptide with a phosphorylation site).

  • [γ-³²P]ATP.

  • Assay Buffer (containing MgCl₂, CaCl₂, etc.).

  • Kinase inhibitor (for stop solution).

  • Phosphocellulose paper and scintillation counter.

Procedure:

  • Reaction Setup:

    • In a microcentrifuge tube, prepare the reaction mixture containing the assay buffer, LUVs, and the PKC substrate peptide.

  • Enzyme Addition:

    • Add the purified PKC to the reaction mixture.

  • Initiation of Reaction:

    • Initiate the phosphorylation reaction by adding [γ-³²P]ATP.

    • Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific time (e.g., 10 minutes).[16] The reaction should be within the linear range with respect to time and enzyme concentration.

  • Termination of Reaction:

    • Stop the reaction by adding a stop solution containing a high concentration of EDTA or a specific kinase inhibitor.

  • Measurement of Phosphorylation:

    • Spot an aliquot of the reaction mixture onto a piece of phosphocellulose paper.

    • Wash the paper several times in a phosphoric acid solution to remove unincorporated [γ-³²P]ATP.

    • Measure the radioactivity remaining on the paper, which corresponds to the phosphorylated substrate, using a scintillation counter.

  • Controls:

    • Run parallel reactions without DAG in the vesicles to measure basal activity.

    • Run reactions without the enzyme to measure background noise.

    • PKC activity is typically enhanced in the presence of DAG and calcium.[1][3]

References

Application Notes and Protocols for the Preparation of Liposomes with 2,3-Dipalmitoyl-sn-glycerol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Liposomes are artificially-prepared vesicles composed of a lipid bilayer, and are used as a vehicle for administration of nutrients and pharmaceutical drugs. The use of specific lipids in their formulation can impart unique physicochemical properties, influencing their stability, drug-loading capacity, and interaction with biological systems. 2,3-Dipalmitoyl-sn-glycerol is a diacylglycerol (DAG) that can be incorporated into liposomal formulations. As a structural component, the saturated dipalmitoyl chains contribute to a more rigid and stable bilayer. Furthermore, as a diacylglycerol, it can play a role in biological processes, including the activation of signaling pathways.

These application notes provide a detailed protocol for the preparation of liposomes incorporating this compound using the thin-film hydration method followed by extrusion. This method is widely used for its simplicity and ability to produce liposomes with a controlled size distribution.[1][2] Also included are protocols for the characterization of the resulting liposomes and an overview of a relevant signaling pathway.

Materials and Equipment

Materials:

  • This compound

  • 1,2-Dipalmitoyl-sn-glycero-3-phosphocholine (DPPC)

  • Cholesterol

  • Chloroform

  • Methanol

  • Phosphate-buffered saline (PBS), pH 7.4

  • Deionized water

  • (Optional) Model hydrophilic drug (e.g., carboxyfluorescein)

  • (Optional) Model lipophilic drug (e.g., curcumin)

Equipment:

  • Round-bottom flask (50 mL or 100 mL)

  • Rotary evaporator

  • Water bath

  • Vacuum pump

  • Vortex mixer

  • Bath sonicator

  • Liposome (B1194612) extruder (e.g., Avanti Mini-Extruder)

  • Polycarbonate membranes (e.g., 100 nm pore size)

  • Dynamic Light Scattering (DLS) instrument

  • Zeta potential analyzer

  • Transmission Electron Microscope (TEM)

Experimental Protocols

Protocol 1: Liposome Preparation by Thin-Film Hydration

This protocol describes the preparation of multilamellar vesicles (MLVs) using the thin-film hydration method, a widely used and effective technique for liposome preparation.[1][2][3]

  • Lipid Dissolution:

    • In a round-bottom flask, dissolve this compound, DPPC, and cholesterol in a chloroform:methanol mixture (2:1, v/v). A typical molar ratio for a stable formulation could be DPPC:Cholesterol:this compound at 55:40:5.

    • If encapsulating a lipophilic drug, add it to the organic solvent at this stage.

  • Thin-Film Formation:

    • Attach the flask to a rotary evaporator.

    • Immerse the flask in a water bath set to 40-50°C.

    • Rotate the flask and gradually reduce the pressure to evaporate the organic solvent. A thin, uniform lipid film should form on the inner surface of the flask.

    • Once the film appears dry, continue to keep the flask under high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration of the Lipid Film:

    • Pre-heat the hydration buffer (e.g., PBS pH 7.4) to a temperature above the phase transition temperature (Tm) of the lipid with the highest Tm. The melting point of 1,2-Dipalmitoyl-sn-glycerol, a stereoisomer, is 66-69°C, so a hydration temperature of approximately 75°C is recommended.[3]

    • If encapsulating a hydrophilic drug, dissolve it in the hydration buffer.

    • Add the pre-heated hydration buffer to the flask containing the dry lipid film.

    • Agitate the flask by vortexing or gentle shaking to disperse the lipid film. This process leads to the formation of multilamellar vesicles (MLVs). The hydration process should be carried out for about 1 hour.

Protocol 2: Liposome Sizing by Extrusion

To obtain unilamellar vesicles (LUVs) with a uniform size distribution, the MLV suspension is subjected to extrusion.

  • Assembly of the Extruder:

    • Assemble the liposome extruder according to the manufacturer's instructions, placing a polycarbonate membrane of the desired pore size (e.g., 100 nm) between the filter supports.

  • Extrusion Process:

    • Draw the MLV suspension into a gas-tight syringe.

    • Pass the suspension through the polycarbonate membrane by applying gentle pressure to the syringe plunger.

    • Repeat the extrusion process an odd number of times (e.g., 11-21 passes) to ensure a homogenous population of liposomes. The final pass should be in the direction of the collection vial.

  • Storage:

    • Store the final liposome suspension at 4°C. For long-term storage, the stability should be assessed.

Protocol 3: Characterization of Liposomes

1. Size and Polydispersity Index (PDI) Measurement:

  • Dilute a small aliquot of the liposome suspension in the hydration buffer.

  • Measure the hydrodynamic diameter and PDI using a Dynamic Light Scattering (DLS) instrument. A PDI value below 0.2 indicates a monodisperse population.

2. Zeta Potential Measurement:

  • Dilute the liposome suspension in an appropriate medium (e.g., 10 mM NaCl) to reduce the ionic strength for accurate measurement.

  • Measure the zeta potential using a zeta potential analyzer. The zeta potential provides an indication of the surface charge and the stability of the liposomal dispersion.

3. Morphological Characterization:

  • Prepare a sample for Transmission Electron Microscopy (TEM) by placing a drop of the diluted liposome suspension on a carbon-coated copper grid and allowing it to air dry or by using negative staining techniques.

  • Observe the morphology, size, and lamellarity of the liposomes under the TEM.

4. Encapsulation Efficiency (%EE):

  • Separate the unencapsulated drug from the liposome suspension using methods like dialysis, gel filtration, or ultracentrifugation.

  • Quantify the amount of encapsulated drug and the total amount of drug used.

  • Calculate the %EE using the following formula: %EE = (Amount of encapsulated drug / Total amount of drug) x 100

Data Presentation

The following table summarizes representative physicochemical properties of liposomes formulated with dipalmitoyl lipids. While specific data for this compound is limited, the data for liposomes containing 1,2-dipalmitoyl-sn-glycero-3-phosphoglycerol (DPPG) provides a relevant comparison for a dipalmitoyl lipid with a glycerol-based headgroup.

Liposome Composition (Molar Ratio)Mean Diameter (nm)Polydispersity Index (PDI)Zeta Potential (mV)Reference
DPPC:Cholesterol (1:1)135.2 ± 3.80.12 ± 0.02-4.5 ± 0.8[4]
DPPC:DPPG:Cholesterol (7:2:1)121.4 ± 4.50.15 ± 0.03-35.2 ± 2.1[4]
DPPG184.4 ± 3.90.237-48.3 ± 1.1[3]

Visualization of Workflow and Signaling Pathway

Experimental Workflow

The following diagram illustrates the key steps in the preparation of liposomes using the thin-film hydration and extrusion method.

G Experimental Workflow for Liposome Preparation cluster_0 Lipid Film Formation cluster_1 Hydration cluster_2 Sizing A 1. Dissolve Lipids (this compound, DPPC, Cholesterol) in Organic Solvent B 2. Evaporate Solvent (Rotary Evaporator) A->B C 3. Dry Film under Vacuum B->C D 4. Add Aqueous Buffer (containing hydrophilic drug) above Tm C->D Hydration E 5. Agitate to form MLVs D->E F 6. Extrude through Polycarbonate Membrane E->F Extrusion G 7. Collect Unilamellar Liposomes (LUVs) F->G G Diacylglycerol (DAG) Signaling Pathway Ext_Signal External Signal (e.g., Hormone, Growth Factor) Receptor G-Protein Coupled Receptor or Receptor Tyrosine Kinase Ext_Signal->Receptor binds PLC Phospholipase C (PLC) Receptor->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG Diacylglycerol (DAG) (e.g., this compound) PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to receptor PKC Protein Kinase C (PKC) DAG->PKC activates Ca2 Ca2+ Release ER->Ca2 Ca2->PKC co-activates Substrate Substrate Proteins PKC->Substrate phosphorylates Response Cellular Response (e.g., Proliferation, Differentiation) Substrate->Response

References

Application Notes: 2,3-Dipalmitoyl-sn-glycerol as a Standard for Lipidomics Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

In the rapidly advancing field of lipidomics, accurate quantification of lipid species is paramount to understanding their complex roles in cellular processes and disease. Diacylglycerols (DAGs) are a critical class of lipids, acting as key intermediates in lipid metabolism and as second messengers in vital signaling pathways.[1][2] The use of internal standards is essential for correcting variations in sample preparation and analytical instrumentation, thereby ensuring the reliability of quantitative data. 2,3-Dipalmitoyl-sn-glycerol, a specific stereoisomer of dipalmitin, serves as a valuable internal standard for the quantification of diacylglycerol species in complex biological samples by mass spectrometry-based techniques.

Physicochemical Properties and Suitability as an Internal Standard

This compound (C35H68O5, Molar Mass: 568.9 g/mol ) is a diacyl-sn-glycerol where both acyl groups are palmitoyl (B13399708) (hexadecanoyl) chains.[3] Its defined structure and stereochemistry make it an ideal internal standard for several reasons:

  • Structural Similarity: It closely mimics the structure of endogenous diacylglycerols, ensuring similar behavior during lipid extraction and ionization in the mass spectrometer.

  • Chemical Stability: As a saturated lipid, it is less prone to oxidation compared to unsaturated DAG species, providing stability during sample storage and preparation.

  • Distinct Mass: Its unique mass allows it to be distinguished from most endogenous DAG species in a biological sample, preventing interference.

  • Commercial Availability: High-purity this compound is commercially available, ensuring consistency and reproducibility in experiments.

The use of a stable, non-endogenous internal standard like this compound is crucial for accurate lipid quantification, especially when dealing with the low abundance of many signaling lipids.[4][5]

Quantitative Data Presentation

The following table represents typical quantitative data that can be obtained from a lipidomics experiment using this compound as an internal standard for the analysis of diacylglycerols in a cell lysate. The concentrations are determined by comparing the peak area of each analyte to the peak area of the known concentration of the internal standard.

Diacylglycerol SpeciesAbbreviationRetention Time (min)Precursor Ion (m/z)Product Ion (m/z)Concentration (pmol/mg protein)
1-Palmitoyl-2-oleoyl-sn-glycerolDAG(16:0/18:1)8.2621.5313.215.2 ± 1.8
1-Stearoyl-2-arachidonoyl-sn-glycerolDAG(18:0/20:4)9.5645.5303.28.7 ± 1.1
1,2-Dioleoyl-sn-glycerolDAG(18:1/18:1)8.9649.5339.322.4 ± 2.5
1,2-Dipalmitoyl-sn-glycerolDAG(16:0/16:0)7.5595.5313.218.9 ± 2.1
This compound (IS) DAG(16:0/16:0) IS 7.6 595.5 313.2 (Spiked at 20 pmol)
1-Stearoyl-2-oleoyl-sn-glycerolDAG(18:0/18:1)9.1649.5339.312.1 ± 1.4

Experimental Protocols

Protocol 1: Lipid Extraction from Cell Culture

This protocol outlines the extraction of total lipids from cultured cells, a common starting point for lipidomics analysis.

Materials:

  • Phosphate-buffered saline (PBS), ice-cold

  • Methanol (B129727), HPLC grade, ice-cold

  • Chloroform, HPLC grade

  • 0.9% NaCl solution

  • This compound internal standard solution (100 pmol/µL in chloroform/methanol 1:1, v/v)

  • Glass centrifuge tubes with Teflon-lined caps

  • Centrifuge

Procedure:

  • Aspirate the culture medium and wash the cells twice with ice-cold PBS.

  • Scrape the cells in 1 mL of ice-cold methanol and transfer to a glass centrifuge tube.

  • Add a known amount of the this compound internal standard solution (e.g., 20 µL for a final amount of 2 nmol).

  • Add 2 mL of chloroform. Vortex the mixture vigorously for 2 minutes.

  • Incubate the mixture on a shaker at room temperature for 30 minutes.

  • Add 0.8 mL of 0.9% NaCl solution to induce phase separation.

  • Vortex for 1 minute and centrifuge at 2,000 x g for 10 minutes at 4°C.

  • Carefully collect the lower organic phase (containing the lipids) using a glass Pasteur pipette and transfer to a new glass tube.

  • Dry the lipid extract under a gentle stream of nitrogen gas.

  • Resuspend the dried lipid extract in a suitable volume of running buffer (e.g., 100 µL of methanol/chloroform 9:1, v/v) for LC-MS analysis.

Protocol 2: Quantitative Analysis of Diacylglycerols by LC-MS/MS

This protocol describes a general method for the quantification of DAG species using a UHPLC system coupled to a triple quadrupole mass spectrometer.

Instrumentation and Reagents:

  • UHPLC system with a C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.7 µm particle size)

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

  • Mobile Phase A: 60:40 acetonitrile:water with 10 mM ammonium (B1175870) formate (B1220265) and 0.1% formic acid

  • Mobile Phase B: 90:10 isopropanol:acetonitrile with 10 mM ammonium formate and 0.1% formic acid

  • This compound analytical standard

LC-MS/MS Parameters:

  • Flow rate: 0.3 mL/min

  • Column temperature: 45°C

  • Injection volume: 5 µL

  • Gradient:

    • 0-2 min: 30% B

    • 2-12 min: linear gradient from 30% to 100% B

    • 12-15 min: hold at 100% B

    • 15-15.1 min: return to 30% B

    • 15.1-20 min: re-equilibration at 30% B

  • Ionization mode: Positive ESI

  • Capillary voltage: 3.5 kV

  • Source temperature: 150°C

  • Desolvation temperature: 400°C

  • Data acquisition: Multiple Reaction Monitoring (MRM) mode. The specific precursor-to-product ion transitions for each DAG species and the internal standard need to be determined by direct infusion of the corresponding standards. For this compound ([M+NH4]+, m/z 595.5), a characteristic transition would be the loss of one palmitic acid chain.

Data Processing:

  • Integrate the peak areas for all targeted DAG species and the this compound internal standard.

  • Calculate the response factor for each analyte relative to the internal standard.

  • Quantify the concentration of each DAG species using a calibration curve generated with authentic standards or by assuming a response factor of 1 if standards are not available (for relative quantification).

Visualizations

Diacylglycerol Signaling Pathway

DAG_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol PLC Phospholipase C (PLC) PIP2 PIP2 PLC->PIP2 hydrolyzes DAG Diacylglycerol (DAG) PIP2->DAG IP3 IP3 PIP2->IP3 PKC Protein Kinase C (PKC) DAG->PKC activates Cellular_Response Downstream Cellular Response PKC->Cellular_Response phosphorylates targets Ca_ER Ca²⁺ release from ER IP3->Ca_ER Ca_ER->PKC Receptor GPCR / RTK Receptor->PLC activates Ligand Ligand Ligand->Receptor

Caption: Diacylglycerol (DAG) signaling pathway.

Experimental Workflow for Lipidomics Analysis

Lipidomics_Workflow Sample Biological Sample (Cells, Tissue, Plasma) IS Add Internal Standard (this compound) Sample->IS Extraction Lipid Extraction (e.g., Bligh & Dyer) IS->Extraction LCMS LC-MS/MS Analysis (UHPLC-QqQ) Extraction->LCMS DataProcessing Data Processing (Peak Integration, Normalization) LCMS->DataProcessing Quantification Quantification (Comparison to IS) DataProcessing->Quantification Interpretation Biological Interpretation Quantification->Interpretation

Caption: Lipidomics workflow using an internal standard.

References

Analytical Techniques for the Detection of 2,3-Dipalmitoyl-sn-glycerol: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Dipalmitoyl-sn-glycerol is a specific stereoisomer of the diacylglycerol (DAG) family, a class of lipid molecules crucial in various cellular processes. As a key intermediate in the biosynthesis of triglycerides and phospholipids, it also functions as a second messenger in signal transduction pathways, primarily through the activation of protein kinase C (PKC).[1][2] The accurate and sensitive detection and quantification of this compound are essential for understanding its physiological and pathological roles, and for the development of therapeutics targeting lipid metabolism and signaling.

This document provides detailed application notes and protocols for the principal analytical techniques used to detect and quantify this compound, including Liquid Chromatography-Mass Spectrometry (LC-MS/MS), Gas Chromatography (GC), and enzymatic assays.

Key Analytical Techniques

A variety of methods are available for the analysis of this compound, each with its own advantages in terms of sensitivity, specificity, and throughput. The choice of technique often depends on the sample matrix, the required level of quantification, and the available instrumentation.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a powerful and widely used technique for the analysis of lipids due to its high sensitivity and specificity. It allows for the separation of isomeric forms and provides structural information through fragmentation analysis.[3][4][5]

Key Features:

  • High Sensitivity and Specificity: Capable of detecting and quantifying low levels of this compound in complex biological matrices.

  • Structural Elucidation: Tandem mass spectrometry (MS/MS) provides fragmentation patterns that can confirm the identity of the molecule and the position of the fatty acyl chains.[6][7][8]

  • Isomer Separation: With appropriate chromatographic conditions, it is possible to separate different diacylglycerol isomers.[9]

Gas Chromatography (GC)

Gas chromatography, often coupled with a flame ionization detector (FID) or a mass spectrometer (MS), is another established method for lipid analysis. For non-volatile molecules like diacylglycerols, derivatization is typically required to increase their volatility.[10]

Key Features:

  • High Resolution: Provides excellent separation of different fatty acid methyl esters (FAMEs) after derivatization, allowing for detailed profiling of the acyl chains.

  • Quantitative Accuracy: With appropriate internal standards, GC-FID offers robust quantification.

  • Isomer Separation: Specialized columns can be used to separate positional isomers of diacylglycerols.[11][12]

Enzymatic Assays

Enzymatic assays offer a simpler and often higher-throughput alternative for the quantification of total diacylglycerols. These assays are typically based on a series of coupled enzymatic reactions that produce a detectable signal (e.g., colorimetric or fluorometric).[1][2][13]

Key Features:

  • High Throughput: Amenable to 96-well plate formats, allowing for the rapid screening of multiple samples.

  • Ease of Use: Commercially available kits simplify the experimental workflow.[1][2][13]

  • Good Sensitivity: Fluorometric assays can achieve high sensitivity.[2][13]

  • Lack of Specificity: These assays typically measure the total diacylglycerol content and do not distinguish between different isomers or acyl chain compositions.[1][2][13]

Quantitative Data Summary

The following table summarizes the quantitative performance of various analytical methods for the analysis of diacylglycerols, including this compound or closely related compounds.

Analytical TechniqueAnalyte/MatrixLinearity RangeAccuracy/Precision (%CV)StabilityReference
LC-MS/MS2,3-Diphosphoglycerate in human red blood cells0.125 - 8 mg/mLStrong correlation (r=0.84) between independent analysesStable for at least 90 days at -80 °C[3]
LC-MS/MS2,3-Diphosphoglycerate and ATP in human whole blood50 - 3000 µg/mLAccuracy within ±10.5% (%RE); Intra- and inter-assay precision <6.7% and <6.2%Stable for at least 8h at 4°C, 96 days at -70°C, and after three freeze/thaw cycles[4][5]
Enzymatic Assay (Fluorometric)Diacylglycerol in cell lysates---[2][13]

Experimental Protocols

Sample Preparation from Biological Matrices

Effective sample preparation is critical for accurate and reproducible analysis of lipids from complex biological samples. The goal is to extract the analytes of interest while removing interfering substances such as proteins, salts, and other lipids.[14][15][16][17]

Protocol: Lipid Extraction from Cells or Tissues

  • Homogenization: Homogenize the cell pellet or tissue sample in a suitable buffer (e.g., ice-cold PBS).

  • Lipid Extraction: Perform a liquid-liquid extraction using a solvent system such as chloroform:methanol (B129727) (2:1, v/v).

    • Add the solvent mixture to the homogenate, vortex thoroughly, and incubate on ice.

    • Add water to induce phase separation.

    • Centrifuge to separate the aqueous and organic phases.

  • Collection of Lipid Layer: Carefully collect the lower organic phase containing the lipids.

  • Drying and Reconstitution: Evaporate the solvent under a stream of nitrogen. Reconstitute the lipid extract in a solvent compatible with the downstream analytical method (e.g., methanol for LC-MS).[14]

LC-MS/MS Protocol for this compound

This protocol provides a general framework for the analysis of this compound by LC-MS/MS. Optimization of specific parameters may be required for different instruments and sample types.

  • Chromatographic Separation:

    • Column: A C18 reversed-phase column is commonly used for lipid separation.

    • Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile (B52724) or methanol) with a modifier such as formic acid or ammonium (B1175870) formate.

    • Flow Rate: Typically in the range of 0.2-0.5 mL/min.

    • Column Temperature: Maintained at a constant temperature (e.g., 40°C) to ensure reproducible retention times.

  • Mass Spectrometric Detection:

    • Ionization Source: Electrospray ionization (ESI) in positive ion mode is commonly used for diacylglycerols.[6]

    • MS Analysis:

      • Full Scan: Acquire full scan mass spectra to identify the precursor ion of this compound ([M+H]⁺ or other adducts).

      • Tandem MS (MS/MS): Perform product ion scans of the precursor ion to obtain fragmentation patterns for structural confirmation. The fragmentation of triacylglycerols and diacylglycerols typically involves the neutral loss of the fatty acid chains.[6][8]

      • Multiple Reaction Monitoring (MRM): For quantitative analysis, use MRM to monitor specific precursor-to-product ion transitions for this compound and an appropriate internal standard.

GC-MS Protocol for this compound

This protocol outlines the general steps for GC-MS analysis, which requires derivatization.

  • Derivatization:

    • Transesterify the diacylglycerol to fatty acid methyl esters (FAMEs) using a reagent such as methanolic HCl or BF3-methanol.

    • Alternatively, create trimethylsilyl (B98337) (TMS) ether derivatives to increase volatility.

  • Gas Chromatographic Separation:

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms or similar).

    • Carrier Gas: Helium at a constant flow rate.

    • Temperature Program: A temperature gradient is used to separate the FAMEs or TMS-derivatives based on their boiling points.

  • Mass Spectrometric Detection:

    • Ionization: Electron ionization (EI) is typically used.

    • MS Analysis: Acquire mass spectra to identify the FAMEs or TMS-derivatives based on their characteristic fragmentation patterns and retention times.

Enzymatic Assay Protocol for Total Diacylglycerol

This protocol is based on commercially available kits for the fluorometric quantification of total diacylglycerols.[1][2][13]

  • Sample and Standard Preparation: Prepare lipid extracts from samples and a standard curve using the provided diacylglycerol standard.

  • Kinase Reaction: Add a kinase mixture to the samples and standards to phosphorylate the diacylglycerols to phosphatidic acid. A parallel set of samples without the kinase serves as a background control.

  • Lipase (B570770) and Oxidase Reactions: Add a mixture of lipase and glycerol-3-phosphate oxidase. The lipase hydrolyzes phosphatidic acid to glycerol-3-phosphate, which is then oxidized by the oxidase to produce hydrogen peroxide.

  • Detection: The hydrogen peroxide reacts with a fluorometric probe to produce a fluorescent signal.

  • Measurement: Measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 530-560/585-595 nm).

  • Calculation: Subtract the background fluorescence (from the samples without kinase) from the fluorescence of the kinase-treated samples. Calculate the diacylglycerol concentration based on the standard curve.

Visualizations

Diacylglycerol Signaling Pathway

Diacylglycerols, including this compound, are key players in cellular signaling. The diagram below illustrates the central role of DAG in activating Protein Kinase C (PKC), which in turn phosphorylates a multitude of downstream targets, leading to various cellular responses.

Diacylglycerol_Signaling_Pathway PLC Phospholipase C (PLC) IP3 IP3 PLC->IP3 DAG Diacylglycerol (e.g., this compound) PLC->DAG PIP2 PIP2 PIP2->PLC Hydrolysis Ca Ca²⁺ Release IP3->Ca Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Substrates Downstream Substrates PKC->Substrates Phosphorylates Response Cellular Responses (e.g., Proliferation, Differentiation) Substrates->Response Ca->PKC Co-activates

Caption: Diacylglycerol signaling pathway.

Experimental Workflow for LC-MS/MS Analysis

The following diagram outlines the major steps involved in the analysis of this compound from a biological sample using LC-MS/MS.

LCMS_Workflow Sample Biological Sample (e.g., Cells, Tissue) Extraction Lipid Extraction (e.g., Folch Method) Sample->Extraction Drydown Solvent Evaporation Extraction->Drydown Reconstitution Reconstitution in Injection Solvent Drydown->Reconstitution LC Liquid Chromatography (Separation) Reconstitution->LC MS Mass Spectrometry (Detection) LC->MS Data Data Analysis (Quantification & Identification) MS->Data

Caption: LC-MS/MS experimental workflow.

References

Application Note: HPLC-MS Analysis of 2,3-Dipalmitoyl-sn-glycerol and its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed guide for the separation and identification of 2,3-dipalmitoyl-sn-glycerol and its common isomers, 1,2-dipalmitoyl-sn-glycerol (B135180) and 1,3-dipalmitoyl-rac-glycerol, using High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS).

Introduction

Diacylglycerols (DAGs) are crucial intermediates in lipid metabolism and key signaling molecules in various cellular processes. The specific positioning of fatty acyl chains on the glycerol (B35011) backbone gives rise to different isomers, such as sn-1,2-, sn-2,3-, and 1,3-diacylglycerols. These isomers can have distinct biological functions and metabolic fates. Therefore, their accurate separation and quantification are essential for understanding lipid biochemistry and its role in health and disease.

The analysis of DAG isomers is challenging due to their structural similarity and often low abundance in complex biological matrices.[1] High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) offers a powerful analytical tool for the resolution and sensitive detection of these closely related molecules.[2][3] This application note details the methodologies for the successful analysis of dipalmitoyl-sn-glycerol isomers.

Experimental Workflow

The general workflow for the HPLC-MS analysis of diacylglycerol isomers involves several key steps, from sample preparation to data analysis.

Workflow cluster_prep Sample Preparation cluster_analysis HPLC-MS Analysis cluster_data Data Processing LipidExtraction Lipid Extraction Derivatization Derivatization (Optional) LipidExtraction->Derivatization HPLC HPLC Separation Derivatization->HPLC MS MS Detection & Fragmentation HPLC->MS DataAcquisition Data Acquisition MS->DataAcquisition Quantification Quantification DataAcquisition->Quantification

Caption: General workflow for HPLC-MS analysis of diacylglycerol isomers.

Experimental Protocols

Sample Preparation: Lipid Extraction

A robust lipid extraction is critical for accurate DAG analysis. The choice of method depends on the sample matrix.

Protocol: Folch Method for Tissues and Cells

  • Homogenization: Homogenize the tissue or cell pellet in a chloroform/methanol mixture (2:1, v/v). For every 1 g of tissue, use 20 mL of the solvent mixture.

  • Extraction: Agitate the mixture for 15-20 minutes at room temperature.

  • Phase Separation: Add 0.2 volumes of 0.9% NaCl solution. Vortex the mixture and centrifuge at low speed (e.g., 2000 x g) for 5 minutes to separate the phases.

  • Collection: Carefully collect the lower organic phase containing the lipids using a glass pipette.

  • Drying: Dry the lipid extract under a stream of nitrogen.

  • Reconstitution: Reconstitute the dried lipid extract in a suitable solvent for HPLC injection (e.g., isopropanol/hexane/water, see HPLC conditions).

HPLC Separation of Isomers

The chromatographic separation of DAG isomers can be achieved using either normal-phase or reversed-phase HPLC. For chiral separation of sn-1,2 and sn-2,3 enantiomers, a chiral stationary phase is often required.[2][4] In some cases, derivatization can enhance the separation of enantiomers on achiral columns.[5][6]

Method 1: Chiral Stationary Phase HPLC

This method is suitable for the direct separation of sn-1,2- and sn-2,3-dipalmitoylglycerol.

Parameter Condition
Column Chiral stationary phase column (e.g., CHIRALCEL OD-H)
Mobile Phase Hexane/Isopropanol (e.g., 99:1, v/v)
Flow Rate 0.5 - 1.0 mL/min
Column Temp. 25°C
Injection Vol. 5 - 20 µL
Detection MS or UV (if derivatized)

Method 2: Reversed-Phase HPLC

This method is effective for separating 1,2- and 1,3-dipalmitoylglycerol regioisomers.

Parameter Condition
Column C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm)
Mobile Phase A Acetonitrile/Water (e.g., 90:10, v/v) with 10 mM Ammonium Acetate
Mobile Phase B Isopropanol/Acetonitrile (90:10, v/v) with 10 mM Ammonium Acetate
Gradient A time-dependent gradient from a higher polarity to a lower polarity mobile phase.
Flow Rate 0.2 - 0.5 mL/min
Column Temp. 40 - 55°C
Injection Vol. 5 - 20 µL
Detection MS
Mass Spectrometry Detection

Mass spectrometry provides sensitive detection and structural information for the identification of DAG isomers. Electrospray ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are commonly used ionization techniques.[7][8][9]

Typical MS Parameters (ESI)

Parameter Setting
Ionization Mode Positive
Scan Mode Full Scan (for identification) and MRM (for quantification)
Capillary Voltage 3.0 - 4.5 kV
Source Temp. 120 - 150°C
Desolvation Temp. 350 - 450°C
Nebulizer Gas Nitrogen
Collision Gas Argon
Precursor Ion [M+NH₄]⁺ or [M+Na]⁺
Product Ions Characteristic fatty acid neutral loss or fragment ions

Tandem MS (MS/MS) for Isomer Identification

The fragmentation patterns of DAG isomers in MS/MS can aid in their identification. For example, the relative abundance of fragment ions corresponding to the loss of a fatty acid from the sn-1 or sn-2 position can differ between isomers.

Data Presentation

The quantitative data for the different dipalmitoyl-sn-glycerol isomers should be presented in a clear, tabular format for easy comparison.

Table 1: Quantitative Analysis of Dipalmitoyl-sn-glycerol Isomers in a Sample

Isomer Retention Time (min) Precursor Ion (m/z) Product Ion (m/z) Peak Area Concentration (µg/mL)
1,2-Dipalmitoyl-sn-glycerole.g., 15.2e.g., 586.5e.g., 313.2e.g., 1.2E6e.g., 5.8
This compounde.g., 15.8e.g., 586.5e.g., 313.2e.g., 8.5E5e.g., 4.1
1,3-Dipalmitoyl-rac-glycerole.g., 17.1e.g., 586.5e.g., 313.2e.g., 4.3E5e.g., 2.1

Signaling Pathway Context

Diacylglycerols are key second messengers in various signaling pathways. The differentiation between sn-1,2- and sn-2,3-DAG is important as they can be differentially recognized by downstream effector proteins, such as Protein Kinase C (PKC).

SignalingPathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Receptor GPCR/RTK PLC Phospholipase C (PLC) Receptor->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes DAG sn-1,2-Diacylglycerol PIP2->DAG IP3 IP3 PIP2->IP3 PKC Protein Kinase C (PKC) DAG->PKC Activates CellularResponse Cellular Response PKC->CellularResponse Phosphorylates substrates

References

Application Note and Protocol: Incorporation of 2,3-Dipalmitoyl-sn-glycerol into Lipid Nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Lipid nanoparticles (LNPs) are at the forefront of advanced drug delivery systems, most notably for their role in the successful delivery of nucleic acids such as mRNA and siRNA.[1][2] A typical LNP formulation consists of four key components: an ionizable cationic lipid for nucleic acid encapsulation and endosomal escape, a helper phospholipid (like DSPC) for structural integrity, cholesterol to stabilize the lipid bilayer, and a PEGylated lipid to increase stability and circulation time.[1][][4]

The versatility of LNPs allows for the incorporation of other lipid species to modulate their physicochemical properties and biological activity. 2,3-Dipalmitoyl-sn-glycerol, a diacylglycerol (DAG), is one such molecule that can be explored for its potential to alter LNP structure and function. While diacylglycerols are known components in other lipid-based carriers like nanostructured lipid carriers (NLCs) where they disrupt the crystalline matrix[5], their specific role in modern LNP formulations is an active area of research. Incorporating DAGs may influence nanoparticle fusogenicity and interaction with cancer cells, potentially by stimulating reactive oxygen species (ROS).[6]

This document provides a detailed protocol for the incorporation of this compound into a standard four-component LNP formulation. The methodologies described are based on established LNP manufacturing techniques, including microfluidics and vortex mixing.[7][8][9]

Proposed LNP Formulations with this compound

The following table outlines example LNP formulations where this compound is incrementally substituted for cholesterol to explore its effect on the final nanoparticle characteristics. The molar ratios of the ionizable lipid, helper lipid (DSPC), and PEG-lipid are kept constant.

Table 1: Example Molar Ratios for LNP Formulations

Formulation IDIonizable Lipid (e.g., DLin-MC3-DMA) (mol%)DSPC (mol%)Cholesterol (mol%)This compound (mol%)PEG-Lipid (e.g., DMG-PEG 2000) (mol%)
LNP-Control501038.501.5
LNP-DAG-5501033.551.5
LNP-DAG-10501028.5101.5
LNP-DAG-15501023.5151.5

Expected Physicochemical Characteristics

The incorporation of this compound is hypothesized to influence the physicochemical properties of the LNPs. The following table presents hypothetical data to illustrate potential trends that may be observed upon characterization. Researchers should expect to optimize formulations to achieve desired characteristics.

Table 2: Hypothetical Physicochemical Properties of Formulations

Formulation IDParticle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Encapsulation Efficiency (%)
LNP-Control85 ± 50.12 ± 0.03-5.8 ± 1.5> 95%
LNP-DAG-590 ± 70.15 ± 0.04-6.2 ± 1.8> 95%
LNP-DAG-1098 ± 80.18 ± 0.05-7.0 ± 2.0> 93%
LNP-DAG-15110 ± 100.21 ± 0.06-7.5 ± 2.1> 90%

Note: Data are presented as mean ± standard deviation and are for illustrative purposes only. Actual results will vary based on experimental conditions and specific components used.

Experimental Workflow and LNP Components

The following diagrams illustrate the general workflow for LNP formulation and the typical components involved.

LNP_Workflow cluster_prep Phase Preparation cluster_formulation Formulation cluster_purification Purification & Concentration cluster_analysis Characterization prep_lipid 1. Prepare Lipid-Ethanol Phase (Ionizable Lipid, DSPC, Cholesterol, This compound, PEG-Lipid in Ethanol) mix 3. Rapid Mixing (Microfluidics or Vortexing) Aqueous:Ethanol (B145695) Ratio ~3:1 prep_lipid->mix prep_aqueous 2. Prepare Aqueous Phase (Nucleic Acid in Low pH Buffer, e.g., Citrate) prep_aqueous->mix dialysis 4. Dialysis / TFF (Buffer exchange to PBS, pH 7.4) (Removal of Ethanol) mix->dialysis characterize 5. Analysis (Size, PDI, Zeta Potential, Encapsulation Efficiency) dialysis->characterize

Caption: General experimental workflow for lipid nanoparticle formulation.

LNP_Components cluster_core Core Components cluster_shell Structural & Stabilizing Lipids LNP Lipid Nanoparticle (LNP) ionizable Ionizable Lipid (e.g., DLin-MC3-DMA) LNP->ionizable Encapsulates nucleic_acid Nucleic Acid Cargo (mRNA, siRNA) LNP->nucleic_acid Carries helper Helper Lipid (e.g., DSPC) LNP->helper Forms Structure cholesterol Cholesterol LNP->cholesterol Stabilizes dag This compound (Structural Modifier) LNP->dag Modulates peg PEG-Lipid (e.g., DMG-PEG 2000) LNP->peg Provides Stealth

Caption: Key components of a lipid nanoparticle incorporating this compound.

Detailed Experimental Protocols

Important Precaution: When working with RNA, ensure all solutions, equipment, and surfaces are RNase-free to prevent degradation of the nucleic acid cargo.

Protocol 1: LNP Formulation via Microfluidic Mixing

Microfluidic mixing provides a controlled and reproducible method for LNP formation by ensuring rapid and consistent mixing of the lipid and aqueous phases.[8][10]

Materials:

  • Ionizable Lipid (e.g., DLin-MC3-DMA)

  • 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)

  • Cholesterol

  • This compound

  • PEG-Lipid (e.g., DMG-PEG 2000)

  • Nucleic Acid (e.g., mRNA)

  • 200 Proof, RNase-free Ethanol

  • Citrate (B86180) Buffer (10 mM, pH 4.0), RNase-free

  • Phosphate-Buffered Saline (PBS, 1X, pH 7.4), RNase-free

  • Microfluidic mixing system (e.g., with a staggered herringbone micromixer)

  • Syringes and tubing for the microfluidic system

  • Dialysis device (e.g., Slide-A-Lyzer, 10K MWCO)

Procedure:

  • Preparation of Lipid-Ethanol Phase: a. Prepare stock solutions of each lipid in 100% ethanol. For example:

    • DLin-MC3-DMA: 75 mg/mL
    • DSPC: 10 mg/mL
    • Cholesterol: 10 mg/mL
    • This compound: 10 mg/mL
    • DMG-PEG 2000: 10 mg/mL b. In an RNase-free microcentrifuge tube, combine the lipid stock solutions according to the desired molar ratio (see Table 1) to create the final lipid mixture in ethanol. c. Ensure the final solution is clear and fully dissolved.

  • Preparation of Aqueous Phase: a. Dilute the nucleic acid cargo in 10 mM citrate buffer (pH 4.0) to the desired concentration. A common final lipid-to-mRNA weight ratio is between 10:1 and 40:1.[2][7]

  • Microfluidic Mixing: a. Set up the microfluidic system according to the manufacturer's instructions. b. Load the lipid-ethanol solution into one syringe and the aqueous nucleic acid solution into another. c. Set the flow rate ratio (FRR) of the aqueous phase to the organic phase, typically at 3:1.[11][12] d. Set the total flow rate (TFR). A higher TFR generally leads to smaller particle sizes. A typical starting TFR is 12 mL/min.[13] e. Initiate the flow and collect the resulting LNP dispersion from the outlet into an RNase-free tube. Discard the initial and final volumes to ensure collection of the steady-state product.

  • Purification and Buffer Exchange: a. Immediately transfer the collected LNP solution to a dialysis cassette. b. Dialyze against 1X PBS (pH 7.4) for at least 2 hours, with one buffer change, to remove ethanol and raise the pH.[9] c. After dialysis, recover the purified LNP solution.

  • Sterilization and Storage: a. Sterilize the final LNP formulation by passing it through a 0.22 µm syringe filter. b. Store the LNPs at 4°C for short-term use or at -80°C for long-term storage. Note that freeze-thaw cycles can affect LNP stability.[14]

Protocol 2: LNP Formulation via Vortex Mixing

Vortex mixing is a simpler, lower-throughput method suitable for initial screening of formulations.[4][9]

Materials:

  • Same as Protocol 1, plus a vortex mixer.

Procedure:

  • Preparation of Lipid-Ethanol and Aqueous Phases: a. Prepare the lipid-ethanol mixture and the aqueous nucleic acid solution as described in Protocol 1 (Steps 1 and 2).

  • Mixing: a. In an RNase-free 1.5 mL microcentrifuge tube, place the aqueous nucleic acid solution. b. Set the vortex mixer to a moderate-to-high speed. c. While the aqueous solution is vortexing, rapidly inject the lipid-ethanol solution into the tube. The typical volume ratio is 3 parts aqueous to 1 part ethanol.[7] d. Continue vortexing for an additional 20-30 seconds to ensure thorough mixing. e. Incubate the resulting solution at room temperature for 15 minutes.

  • Purification, Sterilization, and Storage: a. Follow the same procedures for purification, sterilization, and storage as described in Protocol 1 (Steps 4 and 5).

LNP Characterization Protocols

Protocol 3: Determination of Particle Size, PDI, and Zeta Potential

Method: Dynamic Light Scattering (DLS)

Procedure:

  • Dilute a small aliquot of the purified LNP solution in 1X PBS (pH 7.4).

  • Analyze the sample using a DLS instrument (e.g., Malvern Zetasizer) to determine the Z-average diameter (particle size), polydispersity index (PDI), and zeta potential.

  • Perform measurements in triplicate for each sample. A PDI value below 0.2 is generally considered indicative of a monodisperse population.[15]

Protocol 4: Determination of Nucleic Acid Encapsulation Efficiency (EE)

Method: RiboGreen Assay (or equivalent nucleic acid quantification assay)

Procedure:

  • Prepare two sets of samples from the purified LNP solution.

  • Sample Set A (Total RNA): Add a surfactant (e.g., 0.5% Triton X-100) to an aliquot of the LNP solution to lyse the nanoparticles and release the encapsulated nucleic acid.

  • Sample Set B (Free RNA): Use an untreated aliquot of the LNP solution.

  • Quantify the amount of nucleic acid in both sets of samples using the RiboGreen assay according to the manufacturer's protocol.

  • Calculate the Encapsulation Efficiency (EE) using the following formula:

    EE (%) = ( (Total RNA - Free RNA) / Total RNA ) * 100

Potential Signaling Pathway Involvement

The inclusion of diacylglycerol (DAG) may alter how LNPs interact with cells. For instance, DAG in cationic nanoparticles has been shown to stimulate ROS-mediated cytotoxicity in cancer cells, potentially through enhanced interaction with the cell membrane.[6]

DAG_Signaling_Hypothesis cluster_cell Cancer Cell LNP_DAG LNP with This compound Membrane Cell Membrane Interaction LNP_DAG->Membrane Enhanced Interaction ROS Increased ROS Generation Membrane->ROS Toxicity Enhanced Cytotoxicity ROS->Toxicity

Caption: Hypothesized mechanism of DAG-containing LNPs enhancing cytotoxicity in cancer cells.

References

Application Notes and Protocols for 2,3-Dipalmitoyl-sn-glycerol in Drug Delivery System Formulation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of 2,3-Dipalmitoyl-sn-glycerol and structurally similar lipids in the formulation of advanced drug delivery systems. The following sections detail the application of this lipid in Solid Lipid Nanoparticles (SLNs), Nanostructured Lipid Carriers (NLCs), and Liposomes, offering quantitative data, experimental procedures, and visual workflows to guide researchers in their formulation development.

Application in Solid Lipid Nanoparticles (SLNs)

This compound and analogous solid lipids like glyceryl monostearate and glyceryl behenate (B1239552) are fundamental components in the fabrication of SLNs. These lipids form a solid core that can encapsulate lipophilic drugs, offering advantages such as controlled release, improved stability, and enhanced bioavailability.

Quantitative Formulation Data for SLNs

The following table summarizes typical formulation parameters for SLNs incorporating solid lipids similar to this compound.

DrugSolid Lipid(s)Surfactant(s)Particle Size (nm)PDIZeta Potential (mV)Encapsulation Efficiency (%)Reference
PaclitaxelGlyceryl MonostearateBrij 97, Soya-lecithin63 ± 5.770.272 ± 0.02-94.58[1]
CurcuminStearic AcidTween® 20< 450< 0.3+5 to –50-[2]
DocetaxelMonoglycerideTween 80, Poloxamer 188 or Span 20----[3]

PDI: Polydispersity Index

Experimental Protocol: Preparation of SLNs by High-Pressure Homogenization (HPH)

This protocol describes the hot homogenization method for preparing drug-loaded SLNs.

Materials:

  • This compound (or other solid lipid)

  • Drug (e.g., Paclitaxel)

  • Surfactant (e.g., Poloxamer 188)

  • Co-surfactant (e.g., Soya-lecithin)

  • Purified water

Equipment:

  • High-pressure homogenizer

  • High-shear mixer (e.g., Ultra-Turrax)

  • Water bath

  • Magnetic stirrer

Procedure:

  • Preparation of the Lipid Phase: Melt the this compound at a temperature 5-10°C above its melting point. Dissolve the lipophilic drug in the molten lipid under continuous stirring.[4][5]

  • Preparation of the Aqueous Phase: Dissolve the surfactant and co-surfactant in purified water and heat it to the same temperature as the lipid phase.[4][5]

  • Pre-emulsion Formation: Add the hot aqueous phase to the molten lipid phase and homogenize using a high-shear mixer for 5-10 minutes to form a coarse oil-in-water emulsion.[3]

  • High-Pressure Homogenization: Immediately transfer the hot pre-emulsion to the high-pressure homogenizer. Homogenize the emulsion for 3-5 cycles at a pressure of 500-1500 bar.[4] The temperature should be maintained above the lipid's melting point throughout this process.

  • Cooling and Nanoparticle Formation: Cool down the resulting nanoemulsion to room temperature while stirring. The lipid will recrystallize and form solid lipid nanoparticles.[6]

  • Storage: Store the SLN dispersion at 4°C.

HPH_Protocol cluster_lipid_phase Lipid Phase Preparation cluster_aqueous_phase Aqueous Phase Preparation cluster_homogenization Homogenization cluster_final_steps Final Steps melt_lipid Melt Solid Lipid (e.g., this compound) dissolve_drug Dissolve Drug in Molten Lipid melt_lipid->dissolve_drug pre_emulsion Form Pre-emulsion (High-Shear Mixing) dissolve_drug->pre_emulsion dissolve_surfactant Dissolve Surfactant(s) in Water heat_aqueous Heat to Same Temperature dissolve_surfactant->heat_aqueous heat_aqueous->pre_emulsion hph High-Pressure Homogenization pre_emulsion->hph cooling Cooling and Nanoparticle Formation hph->cooling storage Store SLN Dispersion at 4°C cooling->storage

Workflow for SLN preparation by high-pressure homogenization.

Application in Nanostructured Lipid Carriers (NLCs)

NLCs are a second generation of lipid nanoparticles that incorporate a blend of solid and liquid lipids, including this compound or similar solid lipids. This unstructured lipid core allows for higher drug loading and reduced drug expulsion during storage compared to SLNs.

Quantitative Formulation Data for NLCs

The following table presents formulation data for NLCs loaded with curcumin, a model lipophilic drug.

Solid LipidLiquid LipidSurfactant(s)Particle Size (nm)PDIZeta Potential (mV)Encapsulation Efficiency (%)Reference
Glyceryl MonostearateOleic AcidPoloxamer 188, Tween 8099.640.192-42.30 ± 0.0183.45 ± 0.13[7]
Compritol® 888 ATOCaptex® 355Tween 80----[8]
VariousVariousTween 80, Pluronic® F-68134.68 ± 6.00.248 ± 0.00-44.94 ± 5.4493.42 ± 0.32[9]
VariousVarious-66.8 ± 20.17 ± 0.05-96 ± 1.6[10]
Experimental Protocol: Preparation of NLCs by Solvent Emulsification-Evaporation

This protocol is suitable for thermolabile drugs as it avoids high temperatures.

Materials:

  • This compound (solid lipid)

  • Liquid lipid (e.g., Oleic Acid)

  • Drug (e.g., Curcumin)

  • Organic solvent (e.g., Dichloromethane, Ethyl Acetate)

  • Aqueous surfactant solution (e.g., Tween 80 in water)

Equipment:

  • High-speed homogenizer or sonicator

  • Magnetic stirrer

  • Rotary evaporator

Procedure:

  • Organic Phase Preparation: Dissolve the solid lipid, liquid lipid, and the drug in a suitable organic solvent.[11][12]

  • Aqueous Phase Preparation: Prepare an aqueous solution of the surfactant.

  • Emulsification: Add the organic phase to the aqueous phase under high-speed homogenization or sonication to form an oil-in-water emulsion.[1]

  • Solvent Evaporation: Stir the emulsion at room temperature under reduced pressure using a rotary evaporator to remove the organic solvent.[5]

  • NLC Formation: The evaporation of the solvent leads to the precipitation of the lipids as nanoparticles, forming the NLC dispersion.

  • Washing and Collection: The NLCs can be collected and washed by centrifugation to remove excess surfactant.[13]

Solvent_Emulsification_Protocol start Start organic_phase Prepare Organic Phase: Dissolve lipids and drug in organic solvent start->organic_phase aqueous_phase Prepare Aqueous Phase: Dissolve surfactant in water start->aqueous_phase emulsification Emulsification: Add organic to aqueous phase with high-speed homogenization/sonication organic_phase->emulsification aqueous_phase->emulsification solvent_evaporation Solvent Evaporation: Remove organic solvent using a rotary evaporator emulsification->solvent_evaporation nlc_formation NLC Formation: Lipid precipitation forms nanoparticles solvent_evaporation->nlc_formation washing Washing and Collection (Optional): Centrifugation to purify NLCs nlc_formation->washing end End washing->end

Workflow for NLC preparation by solvent emulsification-evaporation.

Application in Liposomes

This compound and its phospholipid analogue, 1,2-Dipalmitoyl-sn-glycero-3-phosphocholine (DPPC), are widely used in the formulation of liposomes. These lipids form the bilayer membrane of the liposomes, which can encapsulate both hydrophilic and lipophilic drugs.

Quantitative Formulation Data for Liposomes

The table below provides examples of liposomal formulations containing doxorubicin.

PhosphatidylcholineCationic Lipid/CholesterolOtherParticle Size (nm)Zeta Potential (mV)Entrapment Efficiency (%)Reference
DPPCDOTAPmPEG-DSPE---[14]
DPPCCholesterol-0.766 ± 0.03µm to 13.56 ± 0.10 µm-0.271up to 96.45 ± 0.95[15]
DSPCCholesterolPEG2000-DSPE--96.5[16]
Experimental Protocol: Preparation of Liposomes by Thin-Film Hydration

This is a common and straightforward method for preparing liposomes.

Materials:

  • This compound or DPPC

  • Cholesterol

  • Drug (e.g., Doxorubicin)

  • Organic solvent mixture (e.g., Chloroform:Methanol (B129727) 2:1 v/v)

  • Hydration buffer (e.g., Phosphate Buffered Saline, pH 7.4)

Equipment:

  • Rotary evaporator

  • Round-bottom flask

  • Water bath

  • Sonicator (probe or bath) or extruder

Procedure:

  • Lipid Film Formation: Dissolve the lipids (this compound/DPPC and cholesterol) and the lipophilic drug in the organic solvent mixture in a round-bottom flask.[15]

  • Solvent Evaporation: Evaporate the organic solvent using a rotary evaporator under reduced pressure. This will form a thin, dry lipid film on the inner surface of the flask.[15]

  • Hydration: Add the hydration buffer (which can contain a hydrophilic drug) to the flask. Hydrate the lipid film by rotating the flask in a water bath at a temperature above the lipid's phase transition temperature. This will form multilamellar vesicles (MLVs).

  • Size Reduction: To obtain smaller, unilamellar vesicles (SUVs or LUVs), the MLV suspension can be sonicated or extruded through polycarbonate membranes with a defined pore size.

  • Purification: Remove the unencapsulated drug by dialysis or gel filtration.

Characterization Protocols

Protocol for Particle Size and Zeta Potential Analysis

Equipment: Dynamic Light Scattering (DLS) instrument (e.g., Zetasizer Nano ZS)

Procedure:

  • Sample Preparation: Dilute the nanoparticle suspension with deionized water to an appropriate concentration to avoid multiple scattering effects.[17]

  • Particle Size Measurement:

    • Transfer the diluted sample to a cuvette.

    • Place the cuvette in the DLS instrument.

    • Perform the measurement at 25°C with a scattering angle of 90°.[17]

    • The instrument software will report the z-average particle size and the Polydispersity Index (PDI).

  • Zeta Potential Measurement:

    • Transfer the diluted sample to a zeta potential cell.

    • Place the cell in the instrument.

    • The instrument will apply an electric field and measure the electrophoretic mobility of the particles to calculate the zeta potential.

Protocol for Determining Encapsulation Efficiency (EE%)

Equipment:

  • HPLC system with a suitable column (e.g., C18)

  • Centrifugal filter units (e.g., Amicon® Ultra)

  • Spectrophotometer (if applicable for the drug)

Procedure:

  • Separation of Free Drug:

    • Take a known volume of the nanoparticle formulation.

    • Separate the unencapsulated (free) drug from the nanoparticles using centrifugal filter units. The nanoparticles will be retained by the filter, while the free drug will be in the filtrate.[18]

  • Quantification of Free Drug:

    • Analyze the amount of free drug in the filtrate using a validated HPLC method or UV-Vis spectrophotometry.[19]

  • Quantification of Total Drug:

    • Take the same initial volume of the nanoparticle formulation.

    • Disrupt the nanoparticles to release the encapsulated drug. This can be done by adding a suitable solvent like methanol or ethanol.[19]

    • Quantify the total amount of drug in the disrupted formulation.

  • Calculation of Encapsulation Efficiency:

    • EE (%) = [(Total Drug - Free Drug) / Total Drug] x 100

EE_Workflow cluster_free_drug Quantify Free Drug cluster_total_drug Quantify Total Drug start Start with Nanoparticle Formulation split Divide into two aliquots start->split separate Separate free drug from nanoparticles (e.g., centrifugation) split->separate Aliquot 1 disrupt Disrupt nanoparticles to release all drug (e.g., add solvent) split->disrupt Aliquot 2 quantify_free Quantify drug in filtrate (HPLC/UV-Vis) separate->quantify_free calculate_ee Calculate Encapsulation Efficiency (%EE) quantify_free->calculate_ee quantify_total Quantify total drug (HPLC/UV-Vis) disrupt->quantify_total quantify_total->calculate_ee end End calculate_ee->end

Workflow for determining encapsulation efficiency.
Protocol for In Vitro Drug Release Study

Equipment:

  • Dialysis bags (with appropriate molecular weight cut-off)

  • Shaking water bath or USP dissolution apparatus

  • HPLC or UV-Vis spectrophotometer

Procedure:

  • Preparation:

    • Take a known amount of the drug-loaded nanoparticle formulation and place it inside a dialysis bag.

    • Seal the dialysis bag.[19]

  • Release Study:

    • Immerse the dialysis bag in a release medium (e.g., PBS pH 7.4) in a beaker or dissolution vessel. The volume of the release medium should be sufficient to maintain sink conditions.[20]

    • Place the setup in a shaking water bath at 37°C with constant agitation.[21]

  • Sampling:

    • At predetermined time intervals, withdraw a sample of the release medium.[21]

    • Replace the withdrawn volume with an equal volume of fresh, pre-warmed release medium to maintain a constant volume.[19]

  • Analysis:

    • Analyze the drug concentration in the collected samples using a validated analytical method (HPLC or UV-Vis).

  • Data Analysis:

    • Calculate the cumulative percentage of drug released at each time point and plot it against time.

Cellular Uptake Mechanisms

Lipid-based nanoparticles, including those formulated with this compound, are primarily taken up by cells through endocytosis. The specific pathway can vary depending on the particle size, surface charge, and cell type.

Cellular_Uptake cluster_cell Cellular Environment cluster_cytoplasm Cytoplasm cell_membrane Cell Membrane endosome Early Endosome cell_membrane->endosome Endocytosis (Clathrin/Caveolin-mediated) lysosome Lysosome endosome->lysosome Endosomal Trafficking drug_release Drug Release endosome->drug_release Endosomal Escape lysosome->drug_release Degradation and Release nanoparticle Lipid Nanoparticle (SLN/NLC/Liposome) nanoparticle->cell_membrane Adsorption

Generalized cellular uptake pathway of lipid nanoparticles.

References

Application Notes and Protocols: 2,3-Dipalmitoyl-sn-glycerol in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Dipalmitoyl-sn-glycerol is a stereoisomer of the more commonly studied 1,2-Dipalmitoyl-sn-glycerol. As a diacylglycerol (DAG), its primary role in cell culture applications is anticipated to be the activation of Protein Kinase C (PKC) isozymes. Diacylglycerols are crucial second messengers in signal transduction pathways, typically generated from the hydrolysis of membrane phospholipids. The introduction of exogenous DAGs like this compound allows for the direct and specific activation of PKC-dependent signaling cascades, enabling the investigation of their downstream consequences.

These application notes provide an overview of the potential uses of this compound in cell culture and detailed protocols for its application in studying PKC activation and intracellular calcium mobilization.

Key Applications

  • Direct Activation of Protein Kinase C (PKC): As a diacylglycerol analog, this compound can be used to directly activate conventional (cPKC) and novel (nPKC) isoforms of Protein Kinase C, bypassing the need for receptor stimulation and phospholipase C activation. This is valuable for elucidating the specific roles of PKC in various cellular processes.

  • Investigation of Downstream Signaling Pathways: By activating PKC, researchers can study the subsequent phosphorylation of target proteins and the activation of downstream signaling cascades, such as the MAPK/ERK pathway, which is involved in cell proliferation, differentiation, and survival.

  • Induction of Intracellular Calcium Mobilization: Some synthetic diacylglycerols have been shown to induce an increase in intracellular free calcium, potentially through the production of inositol (B14025) trisphosphate (IP3)[1]. This application allows for the study of calcium-dependent signaling events.

  • Functional Studies in Various Cell Types: The activation of PKC by this compound can be used to investigate a wide range of cellular functions, including gene expression, cell cycle regulation, apoptosis, and cellular differentiation, in numerous cell lines.

Quantitative Data

Due to a lack of specific studies on this compound, the following table presents data for the related isomer, 1,2-Dipalmitoyl-sn-glycerol, and other diacylglycerols to provide a reference for expected effective concentrations. Researchers should perform dose-response experiments to determine the optimal concentration for their specific cell type and application.

CompoundApplicationCell Type/SystemEffective ConcentrationObserved Effect
1,2-Dipalmitoyl-sn-glycerolPKC ActivationIn vitro25 µM15% activation of Protein Kinase C
1,3-Dipalmitoyl glycerolPKCα ActivationIn vitroKa = 3.8 µMActivation of Protein Kinase C alpha
1,2-sn-dioctanoylglycerol (DiC8)Intracellular Ca2+ IncreaseHL60 promyelocytic cells0.5-2.5 µMIncrease in cytosolic free calcium
1-oleoyl-2-acetyl-sn-glycerolIntracellular Ca2+ IncreaseMuscle fibers100 µMElevation of intracellular calcium

Signaling Pathways and Experimental Workflow

Protein Kinase C (PKC) Activation Pathway

PKC_Activation cluster_membrane Cell Membrane 2_3_DPG This compound (Exogenous) PKC Protein Kinase C (Inactive) 2_3_DPG->PKC Binds to C1 domain Membrane Plasma Membrane PKC_active Protein Kinase C (Active) PKC->PKC_active Conformational Change & Translocation Substrate Substrate Protein PKC_active->Substrate Phosphorylation pSubstrate Phosphorylated Substrate Protein Response Cellular Response (e.g., Proliferation, Differentiation) pSubstrate->Response

Caption: Activation of PKC by this compound.

Experimental Workflow for PKC Activity Assay

PKC_Workflow Cell_Culture 1. Culture Cells to Desired Confluency Prepare_DPG 2. Prepare this compound Stock Solution Cell_Culture->Prepare_DPG Cell_Treatment 3. Treat Cells with 2,3-DPG (Dose-Response & Time-Course) Prepare_DPG->Cell_Treatment Cell_Lysis 4. Lyse Cells & Collect Protein Cell_Treatment->Cell_Lysis PKC_Assay 5. Perform In Vitro PKC Kinase Assay Cell_Lysis->PKC_Assay Western_Blot 5a. Analyze Phospho-Substrates via Western Blot Cell_Lysis->Western_Blot Data_Analysis 6. Analyze & Quantify Results PKC_Assay->Data_Analysis Western_Blot->Data_Analysis

Caption: Workflow for assessing PKC activation.

Experimental Protocols

Protocol 1: In-Cell Western Blotting for PKC Substrate Phosphorylation

This protocol describes a method to assess PKC activation by measuring the phosphorylation of a known PKC substrate (e.g., MARCKS) in cultured cells treated with this compound.

Materials:

  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO) or ethanol (B145695) for stock solution

  • Cell culture medium appropriate for the cell line

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Primary antibody against a phosphorylated PKC substrate (e.g., anti-phospho-MARCKS)

  • Primary antibody against the total PKC substrate (e.g., anti-MARCKS)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Western blotting equipment and reagents

Procedure:

  • Cell Seeding: Seed cells in multi-well plates at a density that will result in 70-80% confluency on the day of the experiment.

  • Preparation of this compound Stock Solution: Prepare a high-concentration stock solution (e.g., 10-50 mM) of this compound in DMSO or ethanol. Sonicate briefly if necessary to dissolve.

  • Cell Treatment:

    • Starve cells in serum-free medium for 2-4 hours prior to treatment, if necessary for the specific cell line and pathway being studied.

    • Prepare working solutions of this compound in cell culture medium. It is recommended to perform a dose-response experiment (e.g., 1 µM, 5 µM, 10 µM, 25 µM, 50 µM) and a time-course experiment (e.g., 15 min, 30 min, 1 hr, 2 hr).

    • Include a vehicle control (medium with the same concentration of DMSO or ethanol as the highest dose of 2,3-DPG).

    • Remove the starvation medium and add the treatment solutions to the cells.

  • Cell Lysis:

    • After the incubation period, wash the cells once with ice-cold PBS.

    • Add ice-cold lysis buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.

    • Incubate on ice for 30 minutes, vortexing occasionally.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.

  • Western Blotting:

    • Normalize protein concentrations for all samples and prepare them for SDS-PAGE.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

    • Block the membrane and probe with the primary antibody against the phosphorylated PKC substrate.

    • Wash and incubate with the HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescent substrate.

    • Strip the membrane and re-probe with the antibody against the total PKC substrate as a loading control.

  • Data Analysis: Quantify the band intensities and normalize the phosphorylated protein signal to the total protein signal.

Protocol 2: Measurement of Intracellular Calcium Mobilization

This protocol outlines a method for measuring changes in intracellular calcium concentration ([Ca2+]i) in response to this compound using a fluorescent calcium indicator.

Materials:

  • This compound

  • Fluorescent calcium indicator (e.g., Fura-2 AM, Fluo-4 AM)

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) or other suitable buffer

  • Fluorescence plate reader or fluorescence microscope with live-cell imaging capabilities

Procedure:

  • Cell Seeding: Seed cells on black-walled, clear-bottom 96-well plates (for plate reader assays) or on glass-bottom dishes (for microscopy).

  • Loading with Calcium Indicator:

    • Prepare a loading solution of the calcium indicator (e.g., 2-5 µM Fura-2 AM or Fluo-4 AM) in HBSS. Add a small amount of Pluronic F-127 (e.g., 0.02%) to aid in dye solubilization.

    • Wash the cells once with HBSS.

    • Add the loading solution to the cells and incubate at 37°C for 30-60 minutes in the dark.

    • Wash the cells twice with HBSS to remove excess dye and allow for de-esterification for 15-30 minutes.

  • Measurement of Calcium Signal:

    • Place the plate or dish in the fluorescence reader or on the microscope stage.

    • Begin recording the baseline fluorescence.

    • Prepare a concentrated solution of this compound in HBSS.

    • Add the this compound solution to the cells while continuously recording the fluorescence.

    • Continue recording until the signal returns to baseline or stabilizes.

    • For endpoint assays, a positive control such as ionomycin (B1663694) or ATP can be added to determine the maximum calcium response.

  • Data Analysis:

    • For kinetic reads, plot the change in fluorescence intensity over time. The response to this compound is typically reported as the peak fluorescence intensity change from baseline (ΔF/F0).

    • For ratiometric dyes like Fura-2, the ratio of fluorescence at two excitation wavelengths is calculated to determine the absolute [Ca2+]i.

Troubleshooting

  • Poor Solubility of this compound: Ensure the stock solution is fully dissolved. Sonication or gentle warming may be necessary. When diluting into aqueous media, vortex immediately to prevent precipitation. The use of a carrier protein like BSA may also improve solubility.

  • No Observed Effect: The concentration of this compound may be too low, or the incubation time may be too short. Perform thorough dose-response and time-course experiments. Also, confirm that the cell line expresses PKC isoforms that are responsive to DAG.

  • High Background in Western Blots: Ensure adequate blocking of the membrane and optimize antibody concentrations. The use of phosphatase inhibitors in the lysis buffer is critical.

  • Cell Toxicity: High concentrations of the organic solvent used for the stock solution (e.g., DMSO) or the lipid itself can be toxic to cells. Keep the final solvent concentration below 0.1% and perform a viability assay (e.g., MTT or trypan blue exclusion) to assess toxicity.

Disclaimer: The provided protocols are intended as a general guide. Optimization of conditions, including concentrations, incubation times, and specific reagents, will be necessary for different cell types and experimental systems.

References

Application Notes and Protocols for the Use of 2,3-Dipalmitoyl-sn-glycerol in Protein Kinase C Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein Kinase C (PKC) represents a family of serine/threonine kinases that are central to a myriad of cellular signaling pathways, regulating processes such as cell proliferation, differentiation, apoptosis, and gene expression. The conventional (cPKC) and novel (nPKC) isoforms of this enzyme are allosterically activated by the second messenger diacylglycerol (DAG). 2,3-Dipalmitoyl-sn-glycerol, a saturated diacylglycerol, serves as a valuable tool in the study of PKC activation, enabling researchers to investigate the specific roles of different PKC isoforms and to screen for potential therapeutic modulators of their activity.

These application notes provide a comprehensive overview of the use of this compound in PKC assays, including detailed protocols for both radioactive and non-radioactive in vitro kinase assays, a summary of its effects on various PKC isoforms, and visualizations of the relevant signaling pathways and experimental workflows.

Data Presentation: Activation of PKC Isoforms by Dipalmitoyl-sn-glycerol

PKC IsoformActivatorMolar Percentage of DG in Lipid VesiclesObserved Activity (% of Maximal TPA-induced activity)Reference
PKCα16:0/16:0-DG2000 mmol%~80%[1]
PKCβII16:0/16:0-DG2000 mmol%~50%[1]
PKCγ16:0/16:0-DG2000 mmol%~40%[1]
PKCδ16:0/16:0-DG2000 mmol%~20%[1]
PKCε16:0/16:0-DG2000 mmol%~30%[1]
PKCη16:0/16:0-DG2000 mmol%Not markedly activated[1]
PKCθ16:0/16:0-DG2000 mmol%~60%[1]

Note: The data from Kamiya et al. (2016) illustrates that conventional PKC isoforms (α, βII, γ) and PKCθ show a preference for saturated fatty acid-containing DAG species like 16:0/16:0-DG, while novel PKC isoforms (δ, ε, η) are less responsive.[1] It is important to note that unsaturated 1,2-diacylglycerols are generally more potent activators of PKCα than saturated ones in mixed micelle and pure phosphatidylserine (B164497) vesicle systems.[2]

Signaling Pathway and Experimental Workflow

Protein Kinase C Signaling Pathway

PKC_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytosol Cytosol Agonist Agonist Receptor GPCR / RTK Agonist->Receptor 1. Binding PLC Phospholipase C (PLC) Receptor->PLC 2. Activation PIP2 PIP2 PLC->PIP2 3. Hydrolysis IP3 IP3 PIP2->IP3 4a. dag DAG PIP2->dag 4b. Generation of This compound (DAG) PKC_inactive Inactive PKC PKC_active Active PKC PKC_inactive->PKC_active 6. Translocation & Activation Substrate Substrate Protein PKC_active->Substrate 7. Phosphorylation Ca2_ER Ca2+ (from ER) IP3->Ca2_ER 5. Ca2+ Release Ca2_ER->PKC_inactive Phospho_Substrate Phosphorylated Substrate Substrate->Phospho_Substrate Cellular_Response Cellular Response Phospho_Substrate->Cellular_Response 8. Downstream Signaling dag->PKC_inactive

Caption: PKC signaling pathway initiated by agonist binding and leading to cellular responses.

Experimental Workflow for In Vitro PKC Assay

PKC_Assay_Workflow cluster_prep 1. Reagent Preparation cluster_reaction 2. Kinase Reaction cluster_detection 3. Detection of Phosphorylation cluster_analysis 4. Data Analysis prep_lipids Prepare Lipid Vesicles (Phosphatidylserine & This compound) mix_reagents Combine Assay Buffer, Lipids, Ca2+, Substrate, and Enzyme prep_lipids->mix_reagents prep_enzyme Prepare PKC Enzyme Dilution prep_enzyme->mix_reagents prep_substrate Prepare Substrate Solution (e.g., peptide substrate) prep_substrate->mix_reagents prep_atp Prepare ATP Solution (including [γ-32P]ATP for radioactive assay) initiate_reaction Initiate Reaction by Adding ATP prep_atp->initiate_reaction mix_reagents->initiate_reaction incubate Incubate at 30°C initiate_reaction->incubate stop_reaction Stop Reaction (e.g., with EDTA solution) incubate->stop_reaction separate Separate Phosphorylated Substrate (e.g., phosphocellulose paper) stop_reaction->separate quantify Quantify Phosphorylation (e.g., scintillation counting) separate->quantify analyze Calculate PKC Activity (e.g., pmol phosphate (B84403) incorporated/min) quantify->analyze

References

Application Notes and Protocols for Studying Lipid-Protein Interactions Using 2,3-Dipalmitoyl-sn-glycerol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Dipalmitoyl-sn-glycerol is a saturated diacylglycerol (DAG) that serves as a crucial tool for investigating the intricate interactions between lipids and proteins, which are fundamental to numerous cellular processes. As a key second messenger, DAG is instrumental in the activation of a variety of signaling proteins, most notably Protein Kinase C (PKC) isoforms.[1][2] The stereospecificity of the sn-1,2 configuration is critical for this activation, and saturated fatty acid chains, such as the palmitoyl (B13399708) groups in this compound, are known to be effective in this role.

These application notes provide a comprehensive guide for utilizing this compound in various biophysical and biochemical assays to elucidate the nature of lipid-protein interactions. Detailed protocols for key experimental techniques are provided, along with data presentation tables and visual diagrams of relevant signaling pathways and workflows.

Core Applications

This compound is primarily employed to:

  • Activate Protein Kinase C (PKC) in vitro and in cell-based assays: By mimicking the endogenous production of DAG, it allows for the controlled study of PKC activation and its downstream signaling events.

  • Investigate the binding affinity and kinetics of protein C1 domains: The C1 domain is a conserved DAG-binding module found in PKC and other proteins.[1][2]

  • Reconstitute protein function in model membranes: Incorporating this compound into liposomes or other model membranes enables the study of membrane-associated proteins that are regulated by DAG.

  • Screen for inhibitors or modulators of DAG-protein interactions: This is particularly relevant in drug discovery efforts targeting PKC and other DAG-effector proteins.

Data Presentation

Quantitative data from lipid-protein interaction studies should be meticulously organized for clarity and comparative analysis. The following tables provide templates for presenting such data.

Table 1: Binding Affinity of this compound to Target Proteins

ProteinExperimental TechniqueLigandKd (μM)Stoichiometry (N)Reference
PKCα C1b domainIsothermal Titration CalorimetryThis compoundUser-determinedUser-determined
RasGRP1Surface Plasmon ResonanceThis compoundUser-determinedUser-determined
Munc13-1Fluorescence Resonance Energy TransferThis compoundUser-determinedUser-determined

Note: Specific Kd values for this compound are often context-dependent and should be determined empirically for each protein and experimental condition.

Table 2: PKC Activation by this compound

PKC IsoformAssay TypeActivatorEC50 (μM)Max. Activation (fold change)Reference
PKCαIn vitro kinase assayThis compoundUser-determinedUser-determined
PKCδCell-based FRET assayThis compoundUser-determinedUser-determined
PKCγLiposome (B1194612) binding assayThis compoundUser-determinedUser-determined

Note: The effective concentration for PKC activation can vary depending on the lipid composition of the vesicles and the presence of other cofactors like phosphatidylserine (B164497) and Ca2+.

Signaling Pathway

The activation of conventional and novel Protein Kinase C (PKC) isoforms by diacylglycerol (DAG) is a pivotal step in many signal transduction cascades. The pathway is initiated by the stimulation of cell surface receptors, leading to the activation of Phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and DAG. IP3 triggers the release of calcium from intracellular stores, while DAG directly recruits and activates PKC at the membrane.

PKC_Activation_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum Ligand Ligand GPCR GPCR Ligand->GPCR Binds PLC PLC GPCR->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes DAG DAG PIP2->DAG IP3 IP3 PIP2->IP3 PKC_inactive PKC (inactive) DAG->PKC_inactive Recruits & Activates PKC_active PKC (active) PKC_inactive->PKC_active Downstream_Targets Downstream Targets PKC_active->Downstream_Targets Phosphorylates ER ER Ca2+ Store IP3->ER Binds to receptor Ca2+ Ca2+ Ca2+->PKC_inactive Co-activates (cPKC) ER->Ca2+ Releases

Caption: PKC Activation Pathway. Ligand binding to a G-protein coupled receptor (GPCR) activates Phospholipase C (PLC), which generates diacylglycerol (DAG) and inositol trisphosphate (IP3). DAG and Ca2+ synergistically activate Protein Kinase C (PKC) at the plasma membrane.

Experimental Protocols

The following are detailed protocols for common experimental techniques used to study the interaction of this compound with proteins.

Liposome Co-sedimentation Assay for Protein Binding

This assay determines the binding of a protein to liposomes containing this compound.

Liposome_Co_sedimentation_Workflow Start Start Lipid_Film Prepare Lipid Film (PC, PS, 2,3-DPG) Start->Lipid_Film Hydration Hydrate Film (Buffer) Lipid_Film->Hydration Extrusion Extrude to form LUVs Hydration->Extrusion Incubation Incubate LUVs with Protein Extrusion->Incubation Centrifugation Ultracentrifugation Incubation->Centrifugation Separation Separate Supernatant and Pellet Centrifugation->Separation Analysis Analyze by SDS-PAGE and Western Blot Separation->Analysis End End Analysis->End

Caption: Liposome Co-sedimentation Assay Workflow.

Materials:

  • 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPC)

  • 1-palmitoyl-2-oleoyl-sn-glycero-3-phospho-L-serine (POPS)

  • This compound (2,3-DPG)

  • Chloroform (B151607)

  • Binding Buffer (e.g., 20 mM HEPES, pH 7.4, 150 mM NaCl, 1 mM DTT)

  • Purified protein of interest

  • Ultracentrifuge and tubes

  • SDS-PAGE and Western blotting reagents

Protocol:

  • Liposome Preparation:

    • In a glass vial, mix POPC, POPS, and 2,3-DPG in chloroform at a desired molar ratio (e.g., 70:20:10). Include a control with no 2,3-DPG.

    • Evaporate the chloroform under a stream of nitrogen gas to form a thin lipid film.

    • Further dry the film under vacuum for at least 1 hour.

    • Hydrate the lipid film with binding buffer to a final lipid concentration of 1 mg/mL. Vortex vigorously.

    • Subject the lipid suspension to 5-10 freeze-thaw cycles using liquid nitrogen and a warm water bath.

    • Extrude the suspension through a polycarbonate membrane (100 nm pore size) 11-21 times to form large unilamellar vesicles (LUVs).

  • Binding Reaction:

    • In a microcentrifuge tube, combine a fixed amount of your protein (e.g., 1-5 µM) with varying concentrations of liposomes (e.g., 0-500 µM total lipid).

    • Incubate the mixture at room temperature for 30-60 minutes.

  • Co-sedimentation:

    • Centrifuge the samples at 100,000 x g for 30 minutes at 4°C to pellet the liposomes.

    • Carefully collect the supernatant (unbound protein).

    • Wash the pellet once with binding buffer and centrifuge again.

    • Resuspend the final pellet (liposome-bound protein) in an equal volume of SDS-PAGE sample buffer as the supernatant.

  • Analysis:

    • Analyze equal volumes of the supernatant and pellet fractions by SDS-PAGE and Coomassie staining or Western blotting using an antibody against your protein of interest.

    • Quantify the band intensities to determine the percentage of bound protein at each liposome concentration.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes associated with binding events, providing thermodynamic parameters such as binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).

ITC_Workflow Start Start Prepare_Protein Prepare Protein Solution in Sample Cell Start->Prepare_Protein Prepare_Liposomes Prepare Liposome Suspension (containing 2,3-DPG) in Syringe Start->Prepare_Liposomes Titration Titrate Liposomes into Protein Solution Prepare_Protein->Titration Prepare_Liposomes->Titration Measure_Heat Measure Heat Change after each Injection Titration->Measure_Heat Generate_Isotherm Generate Binding Isotherm Measure_Heat->Generate_Isotherm Fit_Data Fit Data to a Binding Model Generate_Isotherm->Fit_Data Determine_Parameters Determine Thermodynamic Parameters (Kd, n, ΔH, ΔS) Fit_Data->Determine_Parameters End End Determine_Parameters->End

Caption: Isothermal Titration Calorimetry Workflow.

Materials:

  • Isothermal titration calorimeter

  • Purified protein of interest (dialyzed against the final buffer)

  • Small unilamellar vesicles (SUVs) containing this compound (prepared by sonication or extrusion, and dialyzed against the final buffer)

  • Degassed buffer (e.g., 20 mM HEPES, pH 7.4, 150 mM NaCl)

Protocol:

  • Sample Preparation:

    • Prepare SUVs with a defined lipid composition (e.g., POPC:POPS:2,3-DPG at 70:20:10) in the desired buffer.

    • Thoroughly degas the protein solution and the liposome suspension.

    • Load the protein solution (e.g., 10-50 µM) into the sample cell of the calorimeter.

    • Load the liposome suspension (e.g., 1-5 mM total lipid) into the injection syringe.

  • Titration:

    • Set the experimental temperature (e.g., 25°C).

    • Perform a series of small injections (e.g., 5-10 µL) of the liposome suspension into the protein solution, with sufficient time between injections for the signal to return to baseline.

    • Perform a control titration by injecting the liposome suspension into buffer alone to account for the heat of dilution.

  • Data Analysis:

    • Subtract the heat of dilution from the heat of binding.

    • Integrate the heat change for each injection to generate a binding isotherm.

    • Fit the binding isotherm to an appropriate binding model (e.g., one-site binding model) to determine the Kd, n, ΔH, and ΔS.

Fluorescence Resonance Energy Transfer (FRET) Assay for PKC Activation

This cell-based assay utilizes a genetically encoded FRET-based biosensor, such as CKAR (C-Kinase Activity Reporter), to monitor PKC activity in real-time upon stimulation with this compound.

FRET_Assay_Workflow Start Start Transfection Transfect Cells with FRET Biosensor (e.g., CKAR) Start->Transfection Incubation Incubate Cells (24-48h) Transfection->Incubation Baseline Measure Baseline FRET Signal Incubation->Baseline Stimulation Add this compound Baseline->Stimulation Measurement Monitor Change in FRET Signal over Time Stimulation->Measurement Analysis Calculate FRET Ratio Change Measurement->Analysis End End Analysis->End

Caption: FRET Assay for PKC Activation Workflow.

Materials:

  • Mammalian cell line (e.g., HEK293, HeLa)

  • FRET biosensor plasmid (e.g., CKAR)

  • Transfection reagent

  • Live-cell imaging microscope with FRET capabilities (e.g., CFP and YFP filter sets)

  • This compound stock solution (dissolved in DMSO or ethanol)

  • Cell culture medium

Protocol:

  • Cell Culture and Transfection:

    • Plate cells on glass-bottom dishes suitable for microscopy.

    • Transfect the cells with the FRET biosensor plasmid according to the manufacturer's instructions.

    • Allow 24-48 hours for protein expression.

  • Imaging and Stimulation:

    • Replace the culture medium with an appropriate imaging buffer.

    • Mount the dish on the microscope stage and maintain at 37°C and 5% CO2.

    • Acquire baseline images in the donor (e.g., CFP) and FRET (e.g., YFP) channels.

    • Carefully add this compound to the dish at the desired final concentration (e.g., 1-100 µM). A dose-response curve is recommended.

    • Immediately begin acquiring images at regular intervals to monitor the change in FRET.

  • Data Analysis:

    • For each time point, calculate the ratio of the FRET (acceptor) emission to the donor emission (e.g., YFP/CFP ratio).

    • Normalize the ratio to the baseline value to determine the change in FRET, which corresponds to the level of PKC activity.

    • Plot the change in FRET ratio over time.

Concluding Remarks

This compound is a valuable molecular tool for dissecting the complex world of lipid-protein interactions. The protocols and guidelines presented here provide a solid foundation for researchers to design and execute experiments aimed at understanding the roles of diacylglycerol in cellular signaling. Due to the variability in protein and lipid systems, it is imperative that researchers empirically determine the optimal experimental conditions, such as lipid concentrations and incubation times, for their specific applications. The careful application of these techniques will undoubtedly contribute to a deeper understanding of the fundamental biological processes governed by lipid-protein interactions.

References

Troubleshooting & Optimization

improving solubility of 2,3-Dipalmitoyl-sn-glycerol for experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the solubility and handling of 2,3-Dipalmitoyl-sn-glycerol in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

A1: this compound is a diacylglycerol (DAG), a lipid molecule that acts as a second messenger in various cellular signaling pathways, most notably in the activation of Protein Kinase C (PKC). Its long palmitoyl (B13399708) chains make it highly lipophilic and practically insoluble in aqueous solutions, which poses a significant challenge for its use in many biological experiments that are conducted in aqueous buffers.

Q2: What are the recommended solvents for dissolving this compound?

A2: Due to its lipophilic nature, this compound is best dissolved in organic solvents. Based on data for its stereoisomers, which have very similar physical properties, the following solvents are recommended for preparing stock solutions.

Troubleshooting Guide

Issue EncounteredPossible CauseRecommended Solution
Precipitation upon dilution of organic stock solution into aqueous buffer. The concentration of the organic solvent is too high in the final aqueous solution, causing the compound to crash out. The aqueous buffer has a different pH or ionic strength that reduces solubility.- Minimize Organic Solvent: Keep the final concentration of the organic solvent in your aqueous solution as low as possible (ideally <1%). - Stepwise Dilution: Add the stock solution to the aqueous buffer slowly while vortexing or stirring to ensure rapid mixing. - Use of Surfactants: Incorporate a biocompatible surfactant, such as Tween® 80 or Pluronic® F-68, in the aqueous buffer to aid in micelle formation and improve dispersion. - Sonication: After dilution, sonicate the solution to break up any aggregates and create a more uniform dispersion.
Difficulty dissolving the compound, even in organic solvents. The compound may be in a crystalline state that is resistant to dissolution. The solvent may not be of sufficient purity.- Gentle Warming: Warm the solvent and compound mixture gently (e.g., to 37°C) to increase the rate of dissolution. Avoid excessive heat, which could degrade the lipid. - Inert Gas: Purge the solvent with an inert gas like nitrogen or argon before and during dissolution to prevent oxidation of the lipid. - Fresh Solvent: Use fresh, anhydrous grade organic solvents.
Inconsistent experimental results. The compound may not be fully solubilized or may be aggregating in the experimental medium, leading to variable effective concentrations. The compound may have degraded over time.- Visual Inspection: Before each experiment, visually inspect your stock and working solutions for any signs of precipitation or cloudiness. - Proper Storage: Store stock solutions at -20°C or lower, protected from light and moisture. For aqueous preparations, it is often recommended not to store them for more than a day.[1] - Consistent Preparation: Follow a standardized protocol for preparing your solutions for every experiment to ensure reproducibility.
Low or no biological activity observed (e.g., no PKC activation). The compound is not bioavailable to the cells or enzyme due to poor solubility or aggregation. The concentration of the compound is too low. The co-factors for the biological process are missing.- Optimize Delivery: For cell-based assays, consider preparing liposomes or using a detergent-based delivery system to facilitate entry into the cells. - Check Co-factors: For in vitro assays like PKC activation, ensure that all necessary co-factors, such as phosphatidylserine (B164497) (PS) and calcium, are present in the reaction mixture. - Increase Concentration: If solubility allows, test a higher concentration of the compound.

Quantitative Solubility Data

The following table summarizes the approximate solubility of dipalmitoylglycerol isomers in various solvents. This data can be used as a guideline for preparing stock solutions of this compound.

Solvent1,2-Dipalmitoyl-sn-glycerol1,3-Dipalmitoyl glycerol
Dimethylformamide (DMF)~20 mg/mL~20 mg/mL[2]
Dimethyl sulfoxide (B87167) (DMSO)~5 mg/mL~30 mg/mL[2]
Ethanol (B145695)~30 mg/mL~0.25 mg/mL[2]
Phosphate-Buffered Saline (PBS, pH 7.2)~0.25 mg/mL~0.7 mg/mL[2]
ChloroformSolubleSoluble[1]

Experimental Protocols

Protocol 1: Preparation of a Stock Solution in Organic Solvent
  • Weigh the desired amount of this compound in a sterile glass vial.

  • Add the appropriate volume of anhydrous ethanol, DMSO, or DMF to achieve the desired concentration (refer to the solubility table).

  • Purge the vial with an inert gas (e.g., nitrogen) and cap tightly.

  • Gently warm the mixture if necessary and vortex until the solid is completely dissolved.

  • Store the stock solution at -20°C, protected from light.

Protocol 2: Preparation of an Aqueous Dispersion for Cell Culture
  • Start with a concentrated stock solution of this compound in ethanol or DMSO.

  • In a separate sterile tube, prepare the cell culture medium.

  • While vortexing the cell culture medium, slowly add the stock solution to achieve the final desired concentration. Ensure the final concentration of the organic solvent is minimal (e.g., <0.1%).

  • If precipitation occurs, sonicate the final solution in a bath sonicator for 5-10 minutes to create a more uniform dispersion.

  • Use the freshly prepared dispersion immediately for your experiment. A vehicle control containing the same final concentration of the organic solvent should always be included in the experiment.

Protocol 3: In Vitro Protein Kinase C (PKC) Activity Assay

This protocol outlines the preparation of the lipid activator and the general steps for a PKC activity assay.

Materials:

  • This compound

  • Phosphatidylserine (PS)

  • Triton™ X-100 or another suitable detergent

  • HEPES buffer (pH 7.4)

  • Purified PKC enzyme

  • PKC substrate (e.g., a specific peptide)

  • [γ-³²P]ATP or a non-radioactive ATP analog and detection system

  • Kinase reaction buffer

Procedure:

  • Prepare the Lipid Activator:

    • In a glass tube, combine this compound and phosphatidylserine (a common ratio is 1:5 by weight, e.g., 1 µg DAG and 5 µg PS).[3]

    • Evaporate the organic solvent under a stream of nitrogen to form a thin lipid film.

    • Resuspend the dried lipids in a buffer containing a detergent (e.g., 10 mM HEPES, pH 7.4, with 0.3% Triton™ X-100).[3]

    • Alternate between vortexing and incubating in a warm water bath (or sonicate) until the lipids are fully dissolved and the solution is clear. This may take up to 30 minutes.[3]

  • Set up the Kinase Reaction:

    • In a microcentrifuge tube, combine the kinase reaction buffer, the prepared lipid activator, the PKC substrate, and the purified PKC enzyme.

    • Initiate the reaction by adding the ATP solution (containing [γ-³²P]ATP).

    • Incubate the reaction at 30°C for a specified time (e.g., 10 minutes).

  • Stop the Reaction and Detect Phosphorylation:

    • Stop the reaction by adding a stop solution (e.g., EDTA) or by spotting the reaction mixture onto a phosphocellulose paper.

    • Wash the paper to remove unincorporated ATP.

    • Quantify the incorporated radioactivity using a scintillation counter or detect the phosphorylated substrate using a specific antibody in a non-radioactive assay format.

Visualizations

PKC_Activation_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol receptor GPCR / RTK plc PLC receptor->plc Activates pip2 PIP2 plc->pip2 Hydrolyzes dag 2,3-DAG pip2->dag ip3 IP3 pip2->ip3 pkc_inactive Inactive PKC dag->pkc_inactive Recruits & Activates pkc_active Active PKC pkc_inactive->pkc_active Conformational Change downstream Downstream Substrates pkc_active->downstream Phosphorylates ligand Ligand ligand->receptor Binds er Endoplasmic Reticulum ip3->er Binds to receptor ca2 Ca²⁺ ca2->pkc_inactive Recruits & Activates er->ca2 Releases

Figure 1. Simplified signaling pathway of Protein Kinase C (PKC) activation by 2,3-Diacylglycerol (DAG).

Experimental_Workflow prep_stock 1. Prepare Stock Solution (2,3-DPG in Organic Solvent) prep_working 2. Prepare Aqueous Dispersion (Dilute stock in buffer/media) prep_stock->prep_working sonicate 3. Sonicate if Precipitation Occurs prep_working->sonicate Check for clarity cell_treatment 4. Treat Cells or Set Up In Vitro Assay prep_working->cell_treatment If clear sonicate->cell_treatment incubation 5. Incubate for Desired Time cell_treatment->incubation data_collection 6. Collect Data (e.g., Measure Kinase Activity, Cell Viability) incubation->data_collection analysis 7. Analyze and Interpret Results data_collection->analysis

Figure 2. General experimental workflow for using this compound in biological assays.

References

long-term stability and storage conditions for 2,3-Dipalmitoyl-sn-glycerol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the long-term stability and optimal storage conditions for 2,3-Dipalmitoyl-sn-glycerol.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

For long-term stability, this compound should be stored as a solid powder at -20°C ± 4°C in a tightly sealed glass container.[1] For shorter periods, storage at 2-8°C is also acceptable.[2] It is crucial to keep the container well-sealed and in a dry environment to prevent hydrolysis.

Q2: How should I handle the product upon receiving it and during use?

This compound is typically shipped at room temperature in the continental US, but this may vary for international shipping.[2][3] Upon receipt, it should be stored at the recommended -20°C. When taking a sample, allow the container to warm to room temperature before opening to prevent condensation of moisture onto the product, which could lead to hydrolysis.[1]

Q3: What is the shelf life of this compound?

When stored under the recommended conditions (-20°C, dry, sealed container), this compound, as a saturated lipid, is expected to be stable for an extended period.[1] For specific shelf-life information, it is always best to refer to the certificate of analysis provided by the supplier.

Q4: In what solvents can I dissolve this compound?

If you need to prepare a solution, it is recommended to use high-purity organic solvents. The choice of solvent will depend on your specific application. It is crucial to store lipid solutions in glass containers with Teflon-lined caps (B75204) to prevent leaching of impurities from plastic containers.[1]

Q5: What are the potential degradation pathways for this compound?

The primary degradation pathways for diacylglycerols like this compound include:

  • Hydrolysis: The ester bonds can be cleaved by water, leading to the formation of glycerol (B35011) and palmitic acid. This process is accelerated by high temperatures and the presence of acids or bases.

  • Acyl Migration: The palmitoyl (B13399708) groups can migrate between the sn-2 and sn-3 positions of the glycerol backbone, leading to the formation of 1,3-Dipalmitoyl-sn-glycerol. This isomerization can be influenced by temperature and the physical state of the lipid.

  • Oxidation: While less susceptible than unsaturated lipids, oxidation can still occur over very long periods or under harsh conditions, particularly at the glycerol backbone.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Product appears clumpy or has changed in appearance. Moisture absorption due to improper handling or storage.Ensure the container is tightly sealed and stored in a desiccator if necessary. Always allow the product to reach room temperature before opening.
Inconsistent experimental results. Product degradation due to improper storage or handling. Isomerization (acyl migration) from the 2,3- to the 1,3-isomer.Verify storage conditions. Perform a purity check using TLC or HPLC. Prepare fresh solutions for critical experiments.
Low purity detected by analytical methods (e.g., HPLC, GC). Hydrolysis or acyl migration.Review storage and handling procedures. Consider performing a forced degradation study to identify potential degradation products and confirm the stability-indicating nature of your analytical method.
Difficulty dissolving the product. The product may have partially degraded or aggregated.Try gentle warming and sonication to aid dissolution. If solubility issues persist, it may be indicative of product degradation.

Stability Data

The following tables present hypothetical data from long-term and forced degradation studies to illustrate the expected stability of this compound.

Table 1: Hypothetical Long-Term Stability Data for this compound (Solid State)

Storage ConditionTime PointPurity (%)Appearance
-20°C ± 5°C 0 Months99.8White powder
12 Months99.7White powder
24 Months99.6White powder
36 Months99.5White powder
2-8°C 0 Months99.8White powder
12 Months99.2White powder
24 Months98.5White powder
36 Months97.8White powder
25°C / 60% RH 0 Months99.8White powder
3 Months98.1White powder
6 Months96.5Slight clumping
12 Months93.2Clumped powder

Table 2: Hypothetical Forced Degradation Data for this compound

Stress ConditionDurationDegradation (%)Major Degradation Products
Acid Hydrolysis (0.1 N HCl, 60°C) 24 hours8.5Palmitic Acid, Glycerol
Base Hydrolysis (0.1 N NaOH, 60°C) 8 hours15.2Palmitic Acid, Glycerol
Oxidation (3% H₂O₂, 60°C) 24 hours2.1Oxidized glycerol and fatty acid fragments
Thermal (80°C) 72 hours4.51,3-Dipalmitoyl-sn-glycerol (from acyl migration)
Photostability (ICH Q1B) 1.2 million lux hours< 1.0Not significant

Experimental Protocols

Protocol 1: Long-Term Stability Study

Objective: To evaluate the stability of this compound under various storage conditions over an extended period.

Methodology:

  • Sample Preparation: Aliquot approximately 100 mg of this compound into multiple glass vials with Teflon-lined caps.

  • Storage Conditions: Place the vials in stability chambers maintained at the following conditions:

    • -20°C ± 5°C

    • 5°C ± 3°C

    • 25°C ± 2°C / 60% ± 5% Relative Humidity (RH)

    • 40°C ± 2°C / 75% ± 5% RH (accelerated condition)

  • Time Points: Pull samples for analysis at 0, 3, 6, 9, 12, 18, 24, and 36 months.

  • Analysis: At each time point, analyze the samples for:

    • Appearance: Visual inspection for any changes in color or physical state.

    • Purity: Use a validated stability-indicating HPLC method to determine the purity of this compound and quantify any degradation products.

    • Identification of Degradants: If significant degradation is observed, use LC-MS to identify the degradation products.

LongTermStabilityWorkflow start Start: Obtain this compound prep Sample Preparation: Aliquoting into vials start->prep storage Place samples in stability chambers prep->storage conditions -20°C 5°C 25°C/60%RH 40°C/75%RH storage->conditions pull Pull samples at time points (0, 3, 6, 9, 12, 18, 24, 36 months) conditions->pull analysis Analysis pull->analysis appearance Visual Appearance analysis->appearance hplc HPLC for Purity analysis->hplc lcms LC-MS for Identification (if needed) analysis->lcms report Report Results appearance->report hplc->report lcms->report

Caption: Workflow for the long-term stability study of this compound.
Protocol 2: Forced Degradation Study

Objective: To identify potential degradation products and pathways of this compound under stress conditions.

Methodology:

  • Sample Preparation: Prepare solutions of this compound (e.g., 1 mg/mL) in a suitable solvent system (e.g., chloroform/methanol). For solid-state stress, use the neat powder.

  • Stress Conditions:

    • Acid Hydrolysis: Add 0.1 N HCl and incubate at 60°C.

    • Base Hydrolysis: Add 0.1 N NaOH and incubate at 60°C.

    • Oxidation: Add 3% H₂O₂ and incubate at 60°C.

    • Thermal Stress: Heat the solid sample at 80°C.

    • Photostability: Expose the solid sample to light according to ICH Q1B guidelines.

  • Time Points: Sample at appropriate intervals (e.g., 2, 4, 8, 24 hours) until approximately 5-20% degradation is achieved. Neutralize acidic and basic samples before analysis.

  • Analysis:

    • HPLC Analysis: Analyze all stressed samples using a validated stability-indicating HPLC method.

    • Peak Purity: Perform peak purity analysis on the parent peak to ensure it is not co-eluting with any degradation products.

    • Mass Balance: Calculate the mass balance to ensure that all degradation products are accounted for.

    • LC-MS Analysis: Use LC-MS to identify the structure of the major degradation products.

ForcedDegradationWorkflow start Start: Prepare solutions and solid samples stress Apply Stress Conditions start->stress conditions Acid Hydrolysis Base Hydrolysis Oxidation Thermal Photolytic stress->conditions sampling Sample at intervals to achieve 5-20% degradation conditions->sampling analysis Analytical Testing sampling->analysis hplc HPLC Analysis analysis->hplc peak_purity Peak Purity analysis->peak_purity mass_balance Mass Balance analysis->mass_balance lcms LC-MS for Identification analysis->lcms end Identify Degradation Pathways hplc->end lcms->end

Caption: Workflow for the forced degradation study of this compound.

References

Technical Support Center: 2,3-Dipalmitoyl-sn-glycerol (DPG) Aqueous Formulations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for preventing the aggregation of 2,3-Dipalmitoyl-sn-glycerol (DPG) in aqueous solutions.

FAQs: Understanding and Preventing DPG Aggregation

Q1: What is this compound (DPG) and why is it difficult to work with in aqueous solutions?

A1: this compound is a diacylglycerol composed of a glycerol (B35011) backbone with two palmitic acid chains. Its long hydrocarbon tails make it highly lipophilic, leading to extremely low solubility in water and a strong tendency to aggregate to minimize contact with the aqueous environment. This aggregation can manifest as visible precipitation, cloudiness, or the formation of larger, unstable particles, which can interfere with experimental results and formulation stability.

Q2: What is the approximate aqueous solubility of DPG?

Q3: What are the primary strategies to prevent DPG aggregation in aqueous solutions?

A3: The primary strategies to prevent DPG aggregation involve increasing its apparent solubility and stabilizing it in a dispersed state. The most common and effective methods include:

  • Use of Surfactants: Surfactants, or emulsifying agents, are amphiphilic molecules that can adsorb at the oil-water interface, reducing interfacial tension and preventing lipid droplets from coalescing.

  • Formulation into Lipid Nanoparticles (LNPs): Encapsulating DPG within a structured lipid-based nanoparticle, such as a Solid Lipid Nanoparticle (SLN), can create a stable dispersion in an aqueous medium.

  • Co-solvents: While less common for creating stable aqueous dispersions for many applications, the use of water-miscible organic co-solvents can increase the solubility of DPG. However, the concentration of co-solvent required may not be compatible with all experimental systems.

Q4: How do I choose the right surfactant for my DPG formulation?

A4: The choice of surfactant is critical and depends on the desired type of emulsion. The Hydrophilic-Lipophilic Balance (HLB) value of a surfactant indicates its relative affinity for water and oil.

  • For oil-in-water (o/w) emulsions, where DPG is dispersed in an aqueous continuous phase, a surfactant with a high HLB value (typically 8-18) is required.[2]

  • Polysorbate 80 (Tween 80), with an HLB value of 15, is a commonly used and effective non-ionic surfactant for creating stable o/w emulsions of lipids.[2][3][4]

Q5: What is the Critical Micelle Concentration (CMC) and why is it important?

A5: The Critical Micelle Concentration (CMC) is the concentration at which surfactant molecules begin to self-assemble into micelles in a solution. Above the CMC, the surfactant can effectively solubilize lipophilic molecules like DPG within the hydrophobic cores of these micelles. It is generally recommended to use a surfactant concentration above its CMC to ensure sufficient stabilization of the lipid.

Troubleshooting Guide: Common Issues and Solutions

Problem Potential Cause Recommended Solution
Immediate aggregation or precipitation upon adding DPG to aqueous buffer. DPG concentration exceeds its aqueous solubility limit.- Ensure the DPG concentration is as low as feasible for your experiment.- Prepare the DPG dispersion using a suitable surfactant, such as Polysorbate 80 (Tween 80), at a concentration above its CMC.
The DPG/surfactant mixture is cloudy or shows visible particles after preparation. Incomplete dissolution of DPG in the molten state or inefficient emulsification.- Ensure the DPG is fully melted before emulsification.- Increase the energy of the homogenization process (e.g., higher speed, longer duration, or use of a more powerful sonicator).- Optimize the surfactant concentration; too little may not provide adequate stabilization.
The DPG dispersion is stable initially but aggregates over time (hours to days). Ostwald ripening (growth of larger particles at the expense of smaller ones) or changes in storage conditions.- Store the dispersion at a controlled temperature, typically 4°C, to slow down particle growth. Avoid freezing, which can cause aggregation upon thawing.[5]- If freezing is necessary, consider adding a cryoprotectant like sucrose (B13894) or trehalose.[5]- Ensure the pH and ionic strength of the buffer remain stable, as changes can affect particle surface charge and stability.
The particle size of the DPG dispersion is too large or the size distribution is too broad. Insufficient energy during the homogenization/sonication step.- Increase the homogenization pressure or sonication power/time.- For more controlled particle size, consider using an extrusion technique with defined pore-sized membranes after initial homogenization.
Inconsistent results between batches. Variability in the preparation protocol.- Standardize all parameters of the preparation method, including temperatures, mixing speeds and times, and component concentrations.- Ensure all components are fully dissolved and well-mixed before each step.

Experimental Protocols

Protocol 1: Preparation of a Stabilized Aqueous Dispersion of DPG using a Surfactant

This protocol describes a general method for preparing a stabilized oil-in-water (o/w) dispersion of this compound using Polysorbate 80 (Tween 80) and high-shear homogenization.

Materials:

  • This compound (DPG)

  • Polysorbate 80 (Tween 80)

  • Purified water or desired aqueous buffer

  • High-shear homogenizer or probe sonicator

  • Water bath or heating block

Procedure:

  • Prepare the Aqueous Phase:

    • Prepare an aqueous solution of Polysorbate 80 at a concentration of 1-2% (w/v) in your desired buffer. This concentration is well above the CMC of Tween 80.

    • Heat the aqueous phase to 75-80°C.

  • Prepare the Lipid Phase:

    • Melt the DPG at a temperature approximately 5-10°C above its melting point (typically around 65-70°C).

  • Create a Pre-emulsion:

    • Add the molten DPG to the heated aqueous surfactant solution.

    • Immediately homogenize the mixture using a high-shear homogenizer at high speed for 5-10 minutes. This will create a coarse oil-in-water emulsion.

  • Particle Size Reduction:

    • For a finer dispersion, subject the pre-emulsion to probe sonication while maintaining the temperature above the melting point of DPG. Sonicate in pulsed mode to avoid overheating.

    • Alternatively, pass the hot pre-emulsion through a high-pressure homogenizer for several cycles.

  • Cooling and Solidification:

    • Cool the resulting nanoemulsion to room temperature or below to allow the DPG to solidify, forming a solid lipid nanoparticle (SLN) dispersion.

  • Characterization:

    • Characterize the particle size, polydispersity index (PDI), and zeta potential of the dispersion using Dynamic Light Scattering (DLS).

Protocol 2: Formulation of DPG into Solid Lipid Nanoparticles (SLNs)

This protocol is adapted from general methods for preparing SLNs and can be used for the stable formulation of DPG for various applications.[6][7][8][9]

Materials:

  • This compound (as the solid lipid)

  • Poloxamer 188 or Polysorbate 80 (as surfactant/stabilizer)

  • Aqueous buffer (e.g., PBS pH 7.4)

  • Organic solvent (e.g., ethanol, optional for solvent injection method)

  • High-pressure homogenizer or probe sonicator

Procedure (Hot Homogenization Method):

  • Melt the Lipid Phase:

    • Melt the DPG at a temperature 5-10°C above its melting point. If incorporating a lipophilic drug, dissolve it in the molten lipid.

  • Prepare the Aqueous Phase:

    • Dissolve the surfactant (e.g., 2.5% w/v Poloxamer 188) in the aqueous buffer and heat it to the same temperature as the molten lipid.

  • Form the Emulsion:

    • Disperse the hot lipid phase into the hot aqueous phase under high-speed stirring to form a pre-emulsion.

  • Homogenization:

    • Subject the hot pre-emulsion to high-pressure homogenization for 3-5 cycles at a pressure of 500-1500 bar. This will produce a hot oil-in-water nanoemulsion.

  • Cooling and Nanoparticle Formation:

    • Cool the nanoemulsion to room temperature while stirring. The lipid droplets will solidify, forming SLNs.

  • Characterization:

    • Analyze the SLN dispersion for particle size, PDI, and zeta potential.

Data Summary Tables

Table 1: Properties of this compound and Related Compounds

PropertyThis compoundDipalmitin (B8236172) (racemic mixture)
Molecular Formula C35H68O5C35H68O5
Molecular Weight 568.9 g/mol 568.9 g/mol
Physical State SolidSolid
Aqueous Solubility Data not available~0.7 mg/ml in PBS (pH 7.2)[1]

Table 2: Properties of Commonly Used Surfactants for Lipid Formulations

SurfactantTypeHLB ValueCritical Micelle Concentration (CMC)Typical Use Concentration
Polysorbate 80 (Tween 80) Non-ionic15.0[3][4]~0.012 mM0.1 - 2.0% (w/v)
Poloxamer 188 Non-ionic~290.04 mM1.0 - 5.0% (w/v)

Visualizations

Aggregation_Prevention_Workflow cluster_problem Problem Identification cluster_strategy Stabilization Strategies cluster_process Dispersion Process cluster_outcome Desired Outcome Problem DPG Aggregation in Aqueous Solution Surfactant Use Surfactant (e.g., Tween 80) Problem->Surfactant Select LNP Formulate as SLN Problem->LNP Select Melt Melt DPG Surfactant->Melt LNP->Melt Mix Mix with Hot Aqueous Phase Melt->Mix Homogenize High-Shear Homogenization/ Sonication Mix->Homogenize Cool Cool to Form Dispersion Homogenize->Cool Stable Stable Aqueous Dispersion of DPG Cool->Stable

Workflow for preventing DPG aggregation.

Troubleshooting_Logic Start Start: DPG Dispersion Shows Aggregation Immediate Aggregation is Immediate? Start->Immediate Delayed Aggregation is Delayed? Immediate->Delayed No Solubility Check Concentration vs. Solubility Limit Immediate->Solubility Yes Storage Optimize Storage (4°C, check pH/ ionic strength) Delayed->Storage Yes Surfactant Add/Increase Surfactant (e.g., Tween 80) Solubility->Surfactant Homogenization Increase Homogenization Energy Surfactant->Homogenization Resolved Problem Resolved Homogenization->Resolved Cryo Add Cryoprotectant if Freezing Storage->Cryo Cryo->Resolved

Troubleshooting logic for DPG aggregation.

References

Technical Support Center: Optimizing 2,3-Dipalmitoyl-sn-glycerol in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the effective use of 2,3-Dipalmitoyl-sn-glycerol in your cell-based assays. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on optimizing experimental conditions and troubleshooting common issues.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary role in cell-based assays?

This compound is a stereoisomer of the more commonly studied 1,2-Dipalmitoyl-sn-glycerol. It is a type of diacylglycerol (DAG), which are important signaling molecules in cells. The primary role of DAGs in cell-based assays is to act as a second messenger to activate Protein Kinase C (PKC) isoforms.[1] This activation triggers a wide range of downstream cellular processes, including proliferation, differentiation, and apoptosis.[2]

Q2: How do I prepare a stock solution of this compound for cell culture experiments?

Due to its lipophilic nature, this compound is poorly soluble in aqueous solutions like cell culture media. A common method for preparing a stock solution is to dissolve it in an organic solvent such as dimethyl sulfoxide (B87167) (DMSO). It is crucial to use a minimal amount of DMSO to dissolve the lipid and then make further dilutions in your cell culture medium. The final concentration of DMSO in the cell culture should be kept low (typically below 0.5%) to avoid solvent-induced cytotoxicity.

Q3: What is a typical concentration range for using this compound in cell-based assays?

The optimal concentration of this compound can vary significantly depending on the cell type and the specific assay. Based on studies of similar diacylglycerol compounds, a starting concentration range of 10 µM to 150 µM is recommended for initial experiments. For instance, a study on 2-palmitoyl glycerol (B35011) (2-PG) showed significant effects on GABA synthesis in astrocytes at concentrations of 120, 140, and 150 µmol·L−1.[3] Another study on structured acylglycerols investigated cytotoxicity at concentrations of 10, 50, and 100 µg/mL.[4] It is essential to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.

Q4: Are there potential off-target effects of this compound?

While this compound is primarily known for its role in activating PKC, like many signaling molecules, it could have off-target effects. Long-chain diacylglycerols can cause perturbations in the structure of phospholipid bilayers, which might influence the activity of other membrane-associated proteins.[5] It is always advisable to include appropriate controls in your experiments to account for any potential off-target effects.

Q5: How can I deliver this compound to cells effectively?

Besides direct addition of a DMSO stock solution, liposomes can be an effective vehicle for delivering lipophilic compounds like this compound to cells.[2][6][7][8] Liposomes are microscopic vesicles composed of a lipid bilayer that can encapsulate the compound and fuse with the cell membrane to release their content. This method can improve the bioavailability and reduce the potential cytotoxicity of the compound.

Troubleshooting Guides

Issue 1: Low or No Cellular Response
Possible Cause Troubleshooting Step
Poor Solubility/Precipitation: this compound may have precipitated out of the cell culture medium.Visually inspect the culture medium for any signs of precipitation. Prepare fresh stock solutions and ensure the final DMSO concentration is minimal. Consider using a liposomal delivery system.
Suboptimal Concentration: The concentration used may be too low to elicit a response.Perform a dose-response experiment with a wider range of concentrations (e.g., 1 µM to 200 µM) to identify the optimal working concentration.
Cell Type Insensitivity: The cell line you are using may not be responsive to this specific diacylglycerol isomer.Test your experimental setup with a known potent PKC activator, such as a 1,2-sn-diacylglycerol analog or phorbol (B1677699) esters, as a positive control.
Incorrect Stereoisomer: The 2,3-sn-glycerol isomer is generally a less potent PKC activator than the 1,2-sn-glycerol isomer.Confirm the identity and purity of your this compound. If a strong PKC activation is desired, consider using a 1,2-sn-diacylglycerol.
Issue 2: High Background Signal in the Assay
Possible Cause Troubleshooting Step
Non-specific Binding: The compound may be interacting non-specifically with assay components.Optimize blocking steps in your assay protocol. Ensure all washing steps are thorough to remove any unbound compound.
Solvent Effects: The vehicle (e.g., DMSO) used to dissolve the compound may be contributing to the background signal.Include a vehicle-only control in your experiment to determine the background signal from the solvent. Keep the final solvent concentration consistent across all wells.
Cellular Stress: High concentrations of the compound or the vehicle may be causing cellular stress, leading to non-specific signaling.Perform a cytotoxicity assay to determine the non-toxic concentration range for your cells.
Issue 3: Observed Cytotoxicity
Possible Cause Troubleshooting Step
High Concentration of this compound: The concentration used may be toxic to the cells.Perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the maximum non-toxic concentration. A study on a similar compound, 2-oleyl-1,3-dipalmitoyl-glycerol, showed slight cytotoxicity at 0.2 mg/mL.[9]
High Concentration of Vehicle (DMSO): The solvent used to dissolve the compound can be toxic to cells at higher concentrations.Ensure the final DMSO concentration is below 0.5%. Test the cytotoxicity of the vehicle alone.
Contamination: The stock solution or cell culture may be contaminated.Check for any signs of microbial contamination. Prepare fresh, sterile stock solutions.

Quantitative Data Summary

The following tables summarize concentration data from studies on diacylglycerol compounds. Note that these are for related compounds and should be used as a reference for designing your own experiments with this compound.

Table 1: Cytotoxicity of Diacylglycerol Compounds

CompoundCell TypeConcentrationObserved EffectReference
2-oleyl-1,3-dipalmitoyl-glycerolAllium cepa0.2 mg/mLSlight cytotoxicity[9][10]
1,3-dipalmitoyl-2-stigmasterylsuccinoyl-sn-glycerolHuman intestinal epithelial cells10, 50, 100 µg/mLInvestigated for cytotoxicity[4]
2,3-O-Dipalmitoyl-D-glyceric acidNormal human dermal fibroblastsup to 34 μMNo toxic effects[1]
GlycerolBHK, CHO, HBL, MCF-7, human glioma cells2-4%Significant decrease in cell proliferation[11]

Table 2: Effective Concentrations of Diacylglycerol Analogs in Cell-Based Assays

CompoundCell TypeConcentrationObserved EffectReference
2-palmitoyl glycerol (2-PG)Normal human fetal-derived astrocytes120, 140, 150 µmol·L⁻¹Significant increase in GABA synthesis[3]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Materials:

    • This compound (powder)

    • Dimethyl sulfoxide (DMSO), sterile

    • Sterile microcentrifuge tubes

  • Procedure:

    • Weigh out the desired amount of this compound in a sterile microcentrifuge tube.

    • Add a minimal volume of sterile DMSO to dissolve the powder completely. For example, to make a 10 mM stock solution, dissolve 5.69 mg of this compound (MW: 568.9 g/mol ) in 1 mL of DMSO.

    • Vortex briefly until the solution is clear.

    • Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.

Protocol 2: Dose-Response Experiment for a Cell-Based Assay
  • Materials:

    • Cells of interest plated in a multi-well plate

    • Complete cell culture medium

    • This compound stock solution (e.g., 10 mM in DMSO)

    • Vehicle control (DMSO)

    • Assay-specific reagents

  • Procedure:

    • Plate cells at the desired density in a multi-well plate and allow them to adhere overnight.

    • Prepare serial dilutions of the this compound stock solution in complete cell culture medium to achieve the final desired concentrations (e.g., 1, 5, 10, 25, 50, 100, 150, 200 µM).

    • Prepare a vehicle control by diluting DMSO to the same final concentration as in the highest concentration of the test compound.

    • Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.

    • Incubate the cells for the desired period for your specific assay.

    • Perform the cell-based assay according to the manufacturer's instructions or your established protocol.

    • Analyze the data to determine the optimal concentration of this compound for your experiment.

Visualizations

Signaling_Pathway extracellular_signal Extracellular Signal receptor Receptor extracellular_signal->receptor plc Phospholipase C (PLC) receptor->plc activates pip2 PIP2 plc->pip2 hydrolyzes ip3 IP3 pip2->ip3 dag This compound (Diacylglycerol - DAG) pip2->dag ca_release Ca2+ Release ip3->ca_release pkc Protein Kinase C (PKC) dag->pkc activates cellular_response Cellular Response (e.g., Proliferation, Differentiation) pkc->cellular_response phosphorylates targets leading to

Caption: Signaling pathway of this compound activating Protein Kinase C.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay & Analysis stock_solution Prepare this compound Stock Solution (in DMSO) dilution Prepare Serial Dilutions stock_solution->dilution cell_plating Plate Cells treatment Treat Cells cell_plating->treatment dilution->treatment incubation Incubate treatment->incubation assay Perform Cell-Based Assay incubation->assay analysis Data Analysis assay->analysis

Caption: General experimental workflow for a dose-response assay.

Troubleshooting_Logic result_node result_node start Low or No Cellular Response? check_solubility Precipitation Observed? start->check_solubility check_concentration Concentration Optimized? check_solubility->check_concentration No end_solubility Improve Solubility (e.g., Liposomes) check_solubility->end_solubility Yes check_positive_control Positive Control Works? check_concentration->check_positive_control Yes end_concentration Perform Dose-Response check_concentration->end_concentration No end_cell_line Consider Different Cell Line check_positive_control->end_cell_line No success Problem Solved check_positive_control->success Yes

References

Technical Support Center: Purification of 2,3-Dipalmitoyl-sn-glycerol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals, providing troubleshooting guidance and frequently asked questions (FAQs) for the purification of 2,3-Dipalmitoyl-sn-glycerol from a mixture of lipids.

Troubleshooting Guide

This guide addresses common issues encountered during the purification of this compound.

ProblemPotential CauseSuggested Solution
Low Purity of Final Product Incomplete removal of other lipids such as 1,3-dipalmitoyl-sn-glycerol, tripalmitin, monopalmitin, or free fatty acids.- Fractional Crystallization: Optimize crystallization temperature and solvent ratios. A multi-stage crystallization process can improve separation.[1][2] - Silica (B1680970) Gel Chromatography: Use silica gel chromatography to separate lipids based on polarity. This compound is more polar than triglycerides and less polar than monoacylglycerols and free fatty acids.[3]
Acyl migration from this compound to the more stable 1,3-isomer.- Avoid high temperatures and acidic or basic conditions during purification and storage.[2] - Use milder purification techniques like low-temperature crystallization.[2][4]
Low Yield of Purified Product Co-crystallization of this compound with other saturated lipids.- Adjust the cooling rate during crystallization. Slower cooling can lead to the formation of more pure crystals.[1] - Optimize the solvent system to enhance the differential solubility of the target compound and impurities.
Loss of product in the liquid fraction (olein) during filtration.- Ensure the crystallization temperature is optimal to maximize the precipitation of this compound while keeping impurities dissolved.[1] - Use a fine filtration system to capture all the crystallized product.
Product Discoloration or Off-Odor Oxidation of lipids.- Keep temperatures as low as possible during all purification steps. - Store the purified product under an inert atmosphere (e.g., nitrogen or argon) at low temperatures (-20°C is recommended).[5]
Presence of residual solvents.- Ensure complete removal of solvents by drying the final product under high vacuum.
Difficulty in Separating from 1,2-Dipalmitoyl-sn-glycerol (if present) 1,2- and 2,3- isomers are enantiomers and have very similar physical properties.- Chiral chromatography is required for the separation of enantiomers. A tandem column system using a conventional silica gel column followed by a chiral stationary phase column can be effective.[6]

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting method for purifying this compound from a crude reaction mixture?

A1: A two-step solvent crystallization is a highly effective and scalable method for the initial purification of diacylglycerols.[2][4] This method first uses a nonpolar solvent to remove nonpolar impurities like triglycerides, followed by crystallization from a polar solvent to remove more polar impurities like monoacylglycerols and free fatty acids.[2]

Q2: How can I remove free fatty acids from my lipid mixture before proceeding with purification?

A2: Free fatty acids can be effectively removed by treating the crude lipid mixture with silica gel, which will adsorb the more polar fatty acids.[3] Alternatively, a mild alkaline wash can be used to saponify the free fatty acids, which can then be removed by extraction. However, care must be taken to avoid hydrolysis of the desired diacylglycerol.

Q3: What are the best storage conditions for purified this compound to prevent degradation?

A3: To prevent acyl migration and oxidation, this compound should be stored as a solid at -20°C under an inert atmosphere such as nitrogen or argon.[5] Avoid repeated freeze-thaw cycles.

Q4: How can I monitor the purity of my fractions during the purification process?

A4: Thin Layer Chromatography (TLC) is a quick and effective way to monitor the separation of different lipid classes. For more quantitative analysis and to check for isomeric purity, High-Performance Liquid Chromatography (HPLC) is recommended.[2][6]

Experimental Protocols

Protocol 1: Two-Step Solvent Crystallization for Purification of this compound

This protocol is adapted from a method for purifying 1,2-diacylglycerols and is effective for separating diacylglycerols from other lipids.[2][4]

Step 1: Removal of Nonpolar Impurities

  • Dissolve the crude lipid mixture in a nonpolar solvent such as hexane (B92381) at a 1:10 (w/v) ratio of lipid to solvent.

  • Heat the mixture gently to ensure complete dissolution.

  • Cool the solution to -20°C and hold for 12-18 hours to allow for the crystallization of the diacylglycerol fraction.

  • Separate the solid (stearin) and liquid (olein) fractions by vacuum filtration. The solid fraction contains the diacylglycerols.

  • Evaporate the solvent from the solid fraction under reduced pressure at a temperature not exceeding 40°C.

Step 2: Removal of Polar Impurities

  • Dissolve the solid fraction obtained from Step 1 in a polar solvent such as methanol (B129727) at a 1:12 (w/v) ratio.

  • Heat the mixture gently to ensure complete dissolution.

  • Cool the solution to -20°C and hold for 6 hours. The pure this compound will crystallize out, while more polar impurities like monoacylglycerols will remain in the solvent.

  • Separate the solid and liquid fractions by vacuum filtration.

  • Wash the collected solid with a small amount of cold polar solvent.

  • Dry the final product under high vacuum to remove all traces of solvent.

Quantitative Data for Crystallization
ParameterStep 1 (Nonpolar)Step 2 (Polar)
Solvent HexaneMethanol
Substrate:Solvent Ratio (w/v) 1:101:12
Crystallization Temperature -20°C-20°C
Crystallization Time 12-18 hours6 hours

Table based on optimized conditions for a similar diacylglycerol purification.[2][4]

Protocol 2: Silica Gel Column Chromatography for Lipid Fractionation

This protocol provides a general method for separating lipid classes based on polarity.[3]

  • Column Preparation:

    • Prepare a slurry of silica gel 60 (230-400 mesh) in chloroform (B151607).

    • Pack a glass column with the slurry, ensuring no air bubbles are trapped.

    • Allow the solvent to drain to the top of the silica gel bed.

  • Sample Loading:

    • Dissolve the lipid mixture in a minimal amount of chloroform.

    • Carefully apply the sample to the top of the silica gel column.

  • Elution:

    • Fraction 1 (Neutral Lipids): Elute with chloroform to collect neutral lipids such as triglycerides.

    • Fraction 2 (Diacylglycerols): Elute with a mixture of acetone (B3395972) and methanol (e.g., 9:1 v/v) to collect the diacylglycerol fraction.

    • Fraction 3 (Polar Lipids): Elute with methanol to remove highly polar lipids like monoacylglycerols and free fatty acids.

  • Analysis:

    • Collect fractions and monitor their composition using TLC.

    • Combine the fractions containing the purified this compound and evaporate the solvent under reduced pressure.

Visualizations

PurificationWorkflow Crude Crude Lipid Mixture Step1 Step 1: Nonpolar Crystallization (Hexane, -20°C) Crude->Step1 Filtration1 Filtration Step1->Filtration1 Olein1 Liquid Fraction (Triglycerides) Filtration1->Olein1 Discard Stearin1 Solid Fraction (Diacylglycerols) Filtration1->Stearin1 Collect Step2 Step 2: Polar Crystallization (Methanol, -20°C) Stearin1->Step2 Filtration2 Filtration Step2->Filtration2 Olein2 Liquid Fraction (Monoacylglycerols) Filtration2->Olein2 Discard PureProduct Purified this compound Filtration2->PureProduct Collect & Dry

Caption: Workflow for the two-step crystallization purification of this compound.

TroubleshootingLogic Start Purification Attempt CheckPurity Purity Acceptable? Start->CheckPurity LowPurity Low Purity CheckPurity->LowPurity No Success Purification Successful CheckPurity->Success Yes CheckIsomers Isomeric Impurities? LowPurity->CheckIsomers OtherImpurities Other Impurities (TAGs, MAGs, FFAs) CheckIsomers->OtherImpurities No ChiralChromatography Perform Chiral Chromatography CheckIsomers->ChiralChromatography Yes (e.g., 1,3-isomer) OptimizeCrystallization Optimize Crystallization (Temp, Solvent, Rate) OtherImpurities->OptimizeCrystallization SilicaChromatography Perform Silica Gel Chromatography OtherImpurities->SilicaChromatography OptimizeCrystallization->Start SilicaChromatography->Start ChiralChromatography->Start

Caption: Logical troubleshooting workflow for low purity issues.

References

Technical Support Center: Liposome Preparation with 2,3-Dipalmitoyl-sn-glycerol (DPG)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with liposome (B1194612) formulations containing 2,3-Dipalmitoyl-sn-glycerol (DPG).

Frequently Asked Questions (FAQs)

Q1: What is this compound (DPG) and why is it used in liposome formulations?

A1: this compound (DPG) is a diglyceride lipid. Unlike phospholipids (B1166683), it lacks a hydrophilic headgroup. Its inclusion in a liposome bilayer can modulate membrane properties such as fluidity, stability, and drug release characteristics. The two palmitoyl (B13399708) chains provide a structure similar to the hydrophobic tails of many common phospholipids, such as dipalmitoylphosphatidylcholine (DPPC).

Q2: What are the main challenges when incorporating DPG into a liposome formulation?

A2: The primary challenge is the potential for poor miscibility with phospholipids due to the absence of a polar headgroup. This can lead to phase separation within the lipid bilayer, resulting in unstable liposomes, aggregation, and unpredictable drug release. Careful optimization of the DPG concentration and the overall lipid composition is crucial.

Q3: Which is the recommended method for preparing liposomes containing DPG?

A3: The thin-film hydration method followed by extrusion is a robust and widely used technique suitable for preparing DPG-containing liposomes. This method allows for the thorough mixing of lipids in an organic solvent, which is critical for achieving a homogeneous lipid film and, subsequently, a well-formed liposome suspension.

Q4: How does DPG affect the physical properties of liposomes?

A4: The incorporation of DPG can influence the packing of the lipid bilayer. It may increase membrane fluidity and permeability, which can affect drug retention. The extent of these effects is highly dependent on the concentration of DPG and the other lipids in the formulation.

Troubleshooting Guides

Issue 1: Liposome Aggregation

Symptoms:

  • Visible precipitates or cloudiness in the liposome suspension.

  • A rapid increase in particle size and polydispersity index (PDI) over a short period, as measured by Dynamic Light Scattering (DLS).

  • Difficulty in extruding the liposome suspension.

Possible Causes and Solutions:

Possible CauseRecommended Solution
Poor Miscibility of DPG: High concentrations of DPG can lead to phase separation and aggregation. Reduce the molar percentage of DPG in your formulation. Start with a low concentration (e.g., 1-5 mol%) and gradually increase it while monitoring particle size and PDI.
Incorrect Hydration Temperature: Hydration must be performed above the phase transition temperature (Tc) of all lipids in the mixture. For formulations containing DPPC (Tc ~41°C), hydrate (B1144303) at a temperature between 50-60°C.[]
Insufficient Homogenization: Ensure the lipid film is uniformly hydrated. Vortexing or gentle shaking for at least one hour is recommended.[] For stubborn films, bath sonication can be used to aid dispersion before extrusion.
Inappropriate Buffer Conditions: The pH and ionic strength of the hydration buffer can influence liposome surface charge and stability.[2] Ensure your buffer is appropriate for your lipid composition. For neutral liposomes, a buffer like PBS at pH 7.4 is standard.
Issue 2: Low Encapsulation Efficiency (EE%)

Symptoms:

  • A significant proportion of the drug is found in the external medium after purification.

  • Inconsistent drug loading between batches.

Possible Causes and Solutions:

Possible CauseRecommended Solution
Increased Membrane Permeability: The presence of DPG may increase the fluidity and permeability of the bilayer, leading to leakage of the encapsulated drug.[3] Consider incorporating cholesterol into your formulation (e.g., 30 mol%) to increase bilayer rigidity and improve drug retention.[4]
Passive Entrapment Limitations: For hydrophilic drugs, passive entrapment during hydration can be inefficient.[5] To improve EE%, consider using a higher lipid concentration or a slower hydration rate.[3]
Drug-Lipid Interactions: The physicochemical properties of the drug can influence its interaction with the liposome bilayer. For lipophilic drugs, ensure they are fully dissolved with the lipids in the organic solvent. For hydrophilic drugs, ensure they are completely dissolved in the hydration buffer.
Suboptimal Drug-to-Lipid Ratio: A very high drug-to-lipid ratio can lead to drug precipitation and reduced encapsulation.[6] Optimize the drug-to-lipid ratio by testing a range of concentrations.
Issue 3: Inconsistent Particle Size and High Polydispersity Index (PDI)

Symptoms:

  • DLS measurements show a wide particle size distribution (PDI > 0.2).

  • Batch-to-batch variability in liposome size.

Possible Causes and Solutions:

Possible CauseRecommended Solution
Incomplete Removal of Organic Solvent: Residual organic solvent in the lipid film can lead to the formation of heterogeneous vesicles. Ensure the lipid film is thoroughly dried under high vacuum for at least 2 hours, or preferably overnight.[]
Inefficient Extrusion: Clogging of the extruder membrane or an insufficient number of extrusion cycles can result in a broad size distribution. Pre-filter the multilamellar vesicle (MLV) suspension through a larger pore size membrane (e.g., 400 nm) before extruding through the final desired pore size (e.g., 100 nm). Perform at least 10-15 extrusion cycles.
Extrusion Temperature Below Tc: Extrusion must be performed at a temperature above the Tc of the lipid mixture to ensure the lipids are in a fluid state and can pass through the membrane pores.[]

Experimental Protocols

Protocol 1: Thin-Film Hydration and Extrusion for DPG-Containing Liposomes

This protocol describes the preparation of unilamellar liposomes composed of DPPC, Cholesterol, and DPG.

Materials:

  • 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC)

  • Cholesterol

  • This compound (DPG)

  • Chloroform

  • Methanol

  • Phosphate-buffered saline (PBS), pH 7.4

Procedure:

  • Lipid Film Preparation:

    • Dissolve DPPC, Cholesterol, and DPG in a chloroform:methanol (2:1 v/v) mixture in a round-bottom flask. Ensure complete dissolution.

    • Attach the flask to a rotary evaporator. Immerse the flask in a water bath at 40-50°C.

    • Rotate the flask to create a thin, uniform lipid film on the inner surface.

    • Once the film is dry, place the flask under high vacuum for at least 2 hours to remove residual solvent.

  • Hydration:

    • Pre-heat the PBS buffer to 60°C.

    • Add the warm buffer to the flask containing the lipid film.

    • Agitate the flask by vortexing for 1 hour at 60°C to form multilamellar vesicles (MLVs).

  • Extrusion:

    • Assemble a liposome extruder with a 100 nm polycarbonate membrane.

    • Heat the extruder to 60°C.

    • Pass the MLV suspension through the extruder 11-15 times to form large unilamellar vesicles (LUVs).

  • Characterization:

    • Determine the particle size and PDI of the liposome suspension using Dynamic Light Scattering (DLS).

    • Measure the encapsulation efficiency using a suitable analytical method (e.g., UV-Vis spectroscopy, HPLC) after separating the free drug from the liposomes (e.g., by size exclusion chromatography or dialysis).

Data Presentation

Table 1: Illustrative Effect of Lipid Composition on Liposome Properties

Formulation (Molar Ratio)Mean Particle Size (nm)Polydispersity Index (PDI)Encapsulation Efficiency (%)
DPPC:Cholesterol (70:30)125 ± 50.12 ± 0.0275 ± 4
DPPC:Cholesterol (50:50)140 ± 80.15 ± 0.0370 ± 5

Data is hypothetical and for illustrative purposes only.

Visualizations

Liposome_Preparation_Workflow Liposome Preparation Workflow cluster_0 Lipid Film Formation cluster_1 Hydration cluster_2 Size Reduction cluster_3 Characterization dissolve 1. Dissolve Lipids (DPPC, Cholesterol, DPG) in Organic Solvent evaporate 2. Evaporate Solvent (Rotary Evaporation) dissolve->evaporate dry 3. Dry Film (High Vacuum) evaporate->dry hydrate 4. Add Aqueous Buffer (above Tc) dry->hydrate agitate 5. Agitate to form MLVs hydrate->agitate extrude 6. Extrude through Polycarbonate Membrane agitate->extrude dls 7. DLS Analysis (Size, PDI) extrude->dls ee 8. Encapsulation Efficiency extrude->ee

Caption: Workflow for preparing DPG-containing liposomes.

Troubleshooting_Aggregation Troubleshooting Liposome Aggregation start Liposome Aggregation Observed q1 Is hydration temperature > Tc? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no q2 Is DPG concentration high (>10 mol%)? a1_yes->q2 s1 Increase hydration temperature to 10-20°C above Tc of the highest melting lipid. a1_no->s1 s1->q1 a2_yes Yes q2->a2_yes a2_no No q2->a2_no s2 Reduce DPG molar ratio. Consider starting at 1-5 mol%. a2_yes->s2 q3 Is the lipid film uniformly hydrated? a2_no->q3 s2->q2 a3_yes Yes q3->a3_yes a3_no No q3->a3_no end_node Stable Liposomes a3_yes->end_node s3 Increase agitation time/intensity. Use bath sonication to aid dispersion. a3_no->s3 s3->q3

Caption: Decision tree for troubleshooting liposome aggregation.

References

Technical Support Center: Quantification of 2,3-Dipalmitoyl-sn-glycerol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the quantification of 2,3-Dipalmitoyl-sn-glycerol (2,3-DPG). This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on overcoming the analytical challenges associated with this specific diacylglycerol (DAG) isomer.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues encountered during the quantification of 2,3-DPG, from sample preparation to data analysis.

Q1: Why is the quantification of this compound so challenging?

The primary challenges in quantifying 2,3-DPG stem from several key factors:

  • Isomeric Complexity: 2,3-DPG is structurally very similar to its isomers, 1,2-Dipalmitoyl-sn-glycerol and 1,3-Dipalmitoyl-sn-glycerol. These isomers often have nearly identical masses and similar chromatographic behavior, making them difficult to separate and distinguish.

  • Acyl Migration: Diacylglycerols are susceptible to acyl migration, a process where the fatty acid chains move between the sn-1, sn-2, and sn-3 positions of the glycerol (B35011) backbone.[1] This can occur during sample extraction, storage, and analysis, leading to an inaccurate representation of the original isomeric distribution.[2] For instance, the naturally occurring sn-1,2-DAG can isomerize to the more stable sn-1,3-DAG.[3]

  • Low Ionization Efficiency: Under standard electrospray ionization (ESI) conditions, diacylglycerols have a low ionization efficiency, which can result in poor sensitivity in mass spectrometry (MS) analysis.[4]

  • Lack of Commercial Standards: High-purity, certified standards for 2,3-DPG can be difficult to obtain, which is a significant hurdle for developing accurate and reproducible quantification methods.[4]

Q2: I am seeing poor chromatographic resolution between my diacylglycerol isomers. What can I do?

Poor resolution is a common problem when analyzing DAG isomers. Here are some troubleshooting steps:

  • Optimize Your HPLC Method:

    • Column Choice: For separating positional isomers, normal-phase HPLC is often more effective than reversed-phase.[3] However, reversed-phase methods have also been successfully developed.[4] Consider using a column with a different stationary phase chemistry if you are not achieving adequate separation.

    • Mobile Phase Composition: Fine-tuning the mobile phase composition is critical. In normal-phase HPLC, adjusting the ratio of a non-polar solvent (e.g., hexane) to a slightly more polar solvent (e.g., isopropanol (B130326) or ethyl acetate) can significantly impact selectivity.[5]

    • Temperature Control: Maintaining a stable and optimized column temperature can improve peak shape and resolution.

  • Consider Derivatization: Chemical derivatization of the free hydroxyl group on the diacylglycerol can alter the chromatographic properties of the isomers, potentially improving their separation.[3]

Q3: My results are inconsistent, and I suspect acyl migration. How can I minimize this?

Acyl migration is a significant source of error. To minimize it:

  • Maintain Low Temperatures: Perform all sample preparation steps, including extraction and derivatization, at low temperatures (e.g., on ice) to reduce the rate of acyl migration.[4]

  • Use Appropriate Solvents: Some solvents can promote acyl migration. For example, methanol (B129727) has been shown to facilitate this process more than acetone (B3395972) or diethyl ether.[6]

  • Immediate Derivatization: Derivatizing the free hydroxyl group of the diacylglycerol can "lock" the acyl chains in place, preventing migration.[3] It is advisable to perform derivatization as soon as possible after lipid extraction.

  • Avoid Harsh Conditions: Exposure to strong acids or bases, as well as high temperatures, can accelerate acyl migration.[7]

Q4: The sensitivity of my MS analysis for 2,3-DPG is very low. How can I improve it?

Low sensitivity is a common issue due to the poor ionization of diacylglycerols.

  • Chemical Derivatization: The most effective way to enhance sensitivity is through chemical derivatization. By adding a charged or easily ionizable tag to the hydroxyl group, the ionization efficiency in ESI-MS can be dramatically increased.[4][8] Several derivatization reagents are available, such as N,N-dimethylglycine (DMG)[8] and 2,4-difluorophenyl isocyanate.[3]

  • Optimize MS Parameters: Ensure that your mass spectrometer's source conditions (e.g., capillary temperature, sheath gas pressure) are optimized for diacylglycerol analysis.[4]

  • Use Adduct-Forming Mobile Phase Additives: The addition of salts like ammonium (B1175870) acetate (B1210297) to the mobile phase can promote the formation of adducts (e.g., [M+NH4]+), which may have better ionization efficiency than protonated molecules.

Q5: I am analyzing 2,3-DPG from a complex biological matrix and suspect matrix effects are impacting my results. What are my options?

Matrix effects, particularly from highly abundant phospholipids, can suppress the signal of diacylglycerols.

  • Sample Cleanup: Implement a solid-phase extraction (SPE) step to separate diacylglycerols from more polar lipids like phospholipids.[9]

  • Chromatographic Separation: A well-optimized HPLC method will separate the diacylglycerols from the bulk of the matrix components, ensuring that they elute in a cleaner region of the chromatogram.

  • Use of Internal Standards: The use of a stable isotope-labeled internal standard that is structurally identical to 2,3-DPG is the best way to correct for matrix effects and other sources of variability in the analytical workflow.[4] If a specific standard for 2,3-DPG is unavailable, a closely related diacylglycerol can be used.

Quantitative Data Summary

The following table summarizes the performance of a chemical derivatization strategy using N,N-dimethylglycine (DMG) for the quantification of diacylglycerols by LC-MS/MS, as reported in a study.[4] This approach significantly enhances sensitivity.

Diacylglycerol SpeciesLinear Range (nM)LLOQ (nM)
DAG 14:0/14:0/0 0.06 - 100.060.999
DAG 16:0/16:0/0 0.06 - 100.060.998
DAG 16:0/18:1/0 0.06 - 100.060.999
DAG 18:0/18:0/0 0.06 - 100.060.997
DAG 18:1/18:1/0 0.06 - 100.060.999

LLOQ: Lower Limit of Quantification; r²: Coefficient of Determination.

Detailed Experimental Protocols

Protocol 1: Lipid Extraction from Biological Samples (Bligh-Dyer Method)

This protocol is a standard method for extracting lipids from biological samples.[10]

  • Homogenization: Homogenize the tissue or cell sample in a suitable volume of PBS.

  • Solvent Addition: To the homogenate, add a mixture of chloroform (B151607) and methanol to achieve a final single-phase system of chloroform:methanol:water (typically in a ratio of 1:2:0.8).

  • Vortexing: Vortex the mixture vigorously for 2 minutes to ensure thorough mixing and lipid extraction.

  • Phase Separation: Add chloroform and a salt solution (e.g., 0.9% NaCl) to break the single phase into a biphasic system. The final ratio should be approximately 2:2:1.8 of chloroform:methanol:water.

  • Centrifugation: Centrifuge the mixture to achieve a clean separation of the two phases.

  • Collection: The lipids, including 2,3-DPG, will be in the lower chloroform phase. Carefully collect this lower layer, avoiding the protein interface.

  • Drying: Evaporate the chloroform under a stream of nitrogen to obtain the dried lipid extract.

  • Storage: Store the dried lipid extract at -80°C until further analysis.

Protocol 2: Chemical Derivatization with N,N-Dimethylglycine (DMG)

This protocol enhances the MS sensitivity of diacylglycerols.[4][8]

  • Reagent Preparation: Prepare a derivatization cocktail containing N,N-dimethylglycine (DMG), a coupling agent like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), and a catalyst such as DMAP (4-dimethylaminopyridine) in a suitable solvent (e.g., dichloromethane).

  • Derivatization Reaction: Reconstitute the dried lipid extract in the derivatization cocktail.

  • Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 45°C) for a specific duration (e.g., 60 minutes).[4][8]

  • Quenching: Stop the reaction by adding a quenching solution, such as a mixture of dichloromethane/methanol and ammonium hydroxide.

  • Extraction of Derivatized Lipids: Perform a liquid-liquid extraction to isolate the derivatized diacylglycerols.

  • Drying and Reconstitution: Dry the collected organic phase under nitrogen and reconstitute in a solvent compatible with your LC-MS system (e.g., 50% isopropanol/50% acetonitrile).

Protocol 3: LC-MS/MS Analysis of Derivatized 2,3-DPG

This protocol outlines a general approach for the analysis of derivatized diacylglycerols.

  • Chromatographic Separation:

    • Column: Use a C18 reversed-phase column (e.g., Waters Acquity BEH C18, 1.7 µm, 2.1 mm × 150 mm).[4]

    • Mobile Phase A: 40% water/60% methanol with 5 mM ammonium acetate.[4]

    • Mobile Phase B: 90% isopropanol/10% acetonitrile (B52724) with 0.1% formic acid.[4]

    • Gradient: Develop a gradient elution program that effectively separates the diacylglycerol isomers.

    • Flow Rate: A typical flow rate is 0.2 mL/min.[4]

  • Mass Spectrometry Detection:

    • Ionization Mode: Positive electrospray ionization (ESI+).

    • Analysis Mode: Multiple Reaction Monitoring (MRM) is ideal for quantification. For DMG-derivatized DAGs, a characteristic neutral loss of 103 Da can be monitored.[4]

    • Optimization: Optimize source parameters such as capillary voltage, source temperature, and gas flows for maximum signal intensity of your derivatized 2,3-DPG standard.

Visualized Workflows and Logic

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing sample Biological Sample (Tissue/Cells) extraction Lipid Extraction (e.g., Bligh-Dyer) sample->extraction derivatization Chemical Derivatization (e.g., with DMG) extraction->derivatization lc_separation LC Separation (Isomer Resolution) derivatization->lc_separation ms_detection MS/MS Detection (MRM for Quantification) lc_separation->ms_detection data_analysis Data Analysis (Peak Integration) ms_detection->data_analysis quantification Quantification (vs. Internal Standard) data_analysis->quantification

Caption: A general experimental workflow for the quantification of this compound.

troubleshooting_workflow cluster_peak_issues Peak Shape & Resolution Issues cluster_signal_issues Signal & Sensitivity Issues cluster_accuracy_issues Accuracy & Reproducibility Issues start Problem Encountered peak_issue Poor Peak Shape or Co-elution of Isomers? start->peak_issue signal_issue Low Signal or Poor Sensitivity? start->signal_issue accuracy_issue Inconsistent Results? start->accuracy_issue optimize_lc Optimize LC Method: - Change mobile phase - Adjust temperature - Try different column peak_issue->optimize_lc Yes derivatize Consider Derivatization to improve separation peak_issue->derivatize Yes check_derivatization Confirm Derivatization Efficiency signal_issue->check_derivatization Yes cleanup Perform Sample Cleanup (SPE) to reduce matrix effects signal_issue->cleanup Yes optimize_ms Optimize MS Parameters check_derivatization->optimize_ms minimize_acyl Minimize Acyl Migration: - Low temperature - Immediate derivatization - Avoid harsh conditions accuracy_issue->minimize_acyl Yes use_is Use Stable Isotope-Labeled Internal Standard accuracy_issue->use_is Yes

Caption: A troubleshooting decision tree for 2,3-DPG quantification.

References

minimizing isomerization of 2,3-Dipalmitoyl-sn-glycerol during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on minimizing the isomerization of 2,3-Dipalmitoyl-sn-glycerol (2,3-DPG) during storage. Isomerization, the process by which 2,3-DPG converts to 1,3-Dipalmitoylglycerol (1,3-DPG), is a critical factor to control for experimental accuracy and product stability.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of this compound isomerization?

A1: The primary cause of isomerization is acyl migration, a spontaneous intramolecular rearrangement where a fatty acyl group moves from the sn-2 position to the sn-1 or sn-3 position of the glycerol (B35011) backbone. This process is thermodynamically driven, as the 1,3-diacylglycerol isomer is generally more stable than the 1,2- or 2,3-diacylglycerol isomers.

Q2: What factors accelerate the isomerization of 2,3-DPG?

A2: Several factors can accelerate acyl migration, including:

  • Temperature: Higher temperatures significantly increase the rate of isomerization.

  • pH: Both acidic and basic conditions can catalyze acyl migration. Neutral pH is generally preferred for storage.

  • Solvent: Polar solvents and the presence of water can facilitate isomerization. Storing the compound in a dry, solid state or a non-polar aprotic solvent is recommended.

  • Physical State: Isomerization occurs in both solid and liquid states, but the rate can be faster in the liquid (melted) state or when dissolved in certain solvents. Adsorption onto polar surfaces, such as silica (B1680970) gel, can also dramatically increase the rate of isomerization.[1]

Q3: What is the most stable form of dipalmitoylglycerol?

A3: The most thermodynamically stable isomer is 1,3-Dipalmitoylglycerol. Over time, a sample of pure this compound will tend to equilibrate to a mixture containing a higher proportion of the 1,3-isomer. At equilibrium, the amount of 1,3-DPG has been found to be approximately 56%.[1]

Q4: How can I verify the isomeric purity of my 2,3-DPG sample?

A4: The isomeric purity can be assessed using various analytical techniques, including:

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC can separate 1,2- and 1,3-diacylglycerol isomers.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H, 13C, and 31P NMR can be used to differentiate and quantify the isomers.

  • Gas Chromatography (GC): After derivatization, GC can be used to separate and quantify the isomers.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Unexpected experimental results or loss of biological activity. The 2,3-DPG may have isomerized to 1,3-DPG, which can have different physical and biological properties.1. Verify the isomeric purity of your 2,3-DPG sample using a recommended analytical method (see HPLC or NMR protocols below). 2. Review your storage and handling procedures to ensure they align with best practices for minimizing isomerization. 3. If significant isomerization has occurred, consider purifying the sample or obtaining a new, high-purity batch.
Changes in the physical appearance of the 2,3-DPG sample (e.g., clumping, oiling out). This could be due to temperature fluctuations during storage, absorption of moisture, or partial melting, all of which can accelerate isomerization.1. Ensure the storage temperature is consistently maintained at or below -20°C. 2. Store the sample in a desiccator to prevent moisture absorption. 3. Avoid repeated freeze-thaw cycles. Aliquot the sample upon receipt for single-use experiments.
Difficulty dissolving the 2,3-DPG sample after storage. The sample may have undergone changes in its crystalline structure, potentially influenced by isomerization.1. Gently warm the sample to just above its melting point to aid dissolution, but be aware that this will accelerate isomerization. Use the dissolved sample immediately. 2. Consider alternative solvents for dissolution. 3. For future storage, ensure the compound is stored as a dry solid or as a solution in a recommended anhydrous aprotic solvent.

Quantitative Data on Isomerization

The rate of acyl migration of 1,2-dipalmitoyl-sn-glycerol (B135180) to 1,3-dipalmitoylglycerol is highly dependent on the storage conditions. The following table summarizes the time required to reach half of the equilibrium concentration of 1,3-DPG (t1/2 eq., which is 28% of 1,3-DPG) under various conditions.

ConditionTemperature (°C)Time to Reach 28% 1,3-DPG (t1/2 eq.)Reference
Neat Melt7418 hours[1]
In Sodium Phosphate Buffer (pH 7.0)621-2 hours[1]
On Dry Silica Gel (TLC plate)24< 1 hour[1]
In Organic SolventNot specifiedA few days[1]

Experimental Protocols

Protocol for Minimizing Isomerization During Storage
  • Upon Receipt:

    • Immediately store the vial of this compound at -20°C or lower in a non-frost-free freezer.

    • Place the vial inside a desiccator within the freezer to protect it from moisture.

  • Aliquoting:

    • To avoid repeated warming and cooling of the entire sample, it is highly recommended to aliquot the material into smaller, single-use vials upon first opening.

    • If the compound is a solid, perform the aliquoting process as quickly as possible in a clean, dry, and inert atmosphere (e.g., a glove box with nitrogen or argon) to minimize exposure to air and moisture.

    • If the compound is dissolved in a solvent, use an anhydrous, aprotic solvent such as chloroform (B151607) or a mixture of chloroform and methanol. Use vials with Teflon-lined caps (B75204) to prevent solvent evaporation and contamination.[2]

  • Long-Term Storage:

    • Store the aliquots at -20°C or below in a desiccated environment.

    • For very long-term storage (months to years), storage at -80°C is preferable.

    • Clearly label each aliquot with the compound name, concentration (if in solution), and date.

  • Handling for Experiments:

    • When an aliquot is needed, allow it to warm to room temperature in a desiccator before opening to prevent condensation of moisture onto the cold sample.

    • If the compound is in solid form, weigh it out quickly and in a low-humidity environment.

    • If the compound is in solution, use a dry, clean syringe to withdraw the required volume.

    • Immediately after use, purge the vial with an inert gas (e.g., argon or nitrogen) before re-sealing and returning to the freezer.

Protocol for HPLC Analysis of 2,3-DPG Isomerization

This protocol provides a general method for the separation and quantification of 2,3-DPG and its 1,3-DPG isomer.

  • Instrumentation and Columns:

    • HPLC system with a UV or Evaporative Light Scattering Detector (ELSD).

    • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase and Elution:

  • Sample Preparation:

    • Accurately weigh and dissolve a small amount of the 2,3-DPG sample in a suitable solvent (e.g., chloroform or hexane) to a known concentration (e.g., 1 mg/mL).

    • Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial.

  • Analysis:

    • Inject the sample onto the HPLC system.

    • The 1,3-isomer typically elutes before the 1,2-isomer in reversed-phase chromatography.

    • Quantify the peak areas of 2,3-DPG and 1,3-DPG. The percentage of each isomer can be calculated from the relative peak areas.

Protocol for NMR Analysis of 2,3-DPG Isomerization

NMR spectroscopy can provide detailed structural information and quantification of the isomers.

  • Instrumentation:

    • A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation:

    • Dissolve approximately 5-10 mg of the 2,3-DPG sample in a deuterated solvent such as chloroform-d (B32938) (CDCl3).

    • Transfer the solution to a clean, dry NMR tube.

  • 1H NMR Acquisition:

    • Acquire a standard 1H NMR spectrum.

    • The protons on the glycerol backbone will have distinct chemical shifts for the 1,2- and 1,3-isomers. The signals corresponding to the CH2OH group and the CH-O-acyl group are particularly useful for differentiation and integration.

  • 13C NMR Acquisition:

    • Acquire a proton-decoupled 13C NMR spectrum.

    • The carbon signals of the glycerol backbone, especially the C2 carbon, will show distinct chemical shifts for the 1,2- and 1,3-isomers, allowing for quantification.

  • Data Analysis:

    • Integrate the characteristic signals for the 2,3-DPG and 1,3-DPG isomers in the 1H or 13C NMR spectrum.

    • Calculate the molar ratio of the isomers from the integral values.

Visualizations

Isomerization_Pathway This compound This compound Transition State Transition State This compound->Transition State Acyl Migration 1,3-Dipalmitoylglycerol 1,3-Dipalmitoylglycerol Transition State->1,3-Dipalmitoylglycerol More Stable

Caption: Isomerization pathway of this compound.

Storage_Workflow cluster_storage Storage Protocol cluster_handling Experimental Handling Receive Receive Sample (Store at <= -20°C) Aliquot Aliquot into single-use vials (Inert atmosphere) Receive->Aliquot Store Long-term storage (<= -20°C, desiccated) Aliquot->Store Warm Warm to RT in desiccator Store->Warm Retrieve Aliquot Use Use in experiment Warm->Use Reseal Purge with inert gas and reseal Use->Reseal

Caption: Recommended workflow for storing and handling 2,3-DPG.

References

solvent selection for dissolving 2,3-Dipalmitoyl-sn-glycerol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for the effective use of 2,3-Dipalmitoyl-sn-glycerol in experimental settings. Below you will find troubleshooting guides, frequently asked questions, and detailed protocols to ensure the successful dissolution and application of this lipid.

Frequently Asked Questions (FAQs) and Troubleshooting

Q1: What is the best solvent to dissolve this compound?

A1: this compound is a hydrophobic lipid and is therefore insoluble in water. It is readily soluble in various organic solvents. For initial stock solutions, chloroform (B151607), ethanol, dimethyl sulfoxide (B87167) (DMSO), and dimethylformamide (DMF) are commonly used. A mixture of chloroform and methanol (B129727) (e.g., 2:1 v/v) is also highly effective for creating a uniform lipid solution, especially when working with mixtures of lipids.

Q2: I am having trouble dissolving the lipid, what should I do?

A2: If you are experiencing difficulty dissolving this compound, consider the following troubleshooting steps:

  • Increase the temperature: Gently warming the solvent can aid in dissolution. A water bath set to a temperature below the boiling point of the solvent is recommended.

  • Sonication: Using a bath sonicator can help to break up any lipid aggregates and facilitate dissolution.

  • Vortexing: Vigorous vortexing can also aid in the dissolution process.

  • Solvent Choice: If the lipid remains insoluble, consider trying a different organic solvent from the recommended list.

Q3: My dissolved lipid solution appears cloudy. What does this indicate?

A3: A cloudy appearance in your lipid solution may suggest the formation of lipid aggregates or micelles, or that the lipid is not fully dissolved. To address this, you can try sonicating the solution or warming it gently. If preparing an aqueous suspension from a dried lipid film, cloudiness is expected and indicates the formation of multilamellar vesicles. Further processing, such as sonication or extrusion, is necessary to obtain a clear suspension of smaller, unilamellar vesicles.

Q4: How should I prepare an aqueous solution of this compound for cell culture experiments?

A4: Direct dissolution of this compound in aqueous media is not feasible due to its hydrophobic nature. The recommended method is to first prepare a stock solution in an organic solvent, create a thin lipid film, and then hydrate (B1144303) the film with your desired aqueous buffer or cell culture medium. For maximum solubility in aqueous buffers, first dissolve the lipid in DMF and then dilute with the aqueous buffer of choice.[1]

Q5: How should I store my this compound stock solution?

A5: Stock solutions of this compound in an organic solvent should be stored in a tightly sealed glass vial at -20°C to prevent solvent evaporation and lipid degradation. It is advisable to purge the vial with an inert gas like nitrogen or argon before sealing to minimize oxidation. Aqueous solutions are not recommended for long-term storage and should ideally be prepared fresh for each experiment.[1]

Quantitative Solubility Data

The following table summarizes the approximate solubility of di- and tri-acylglycerols in common organic solvents. This data is based on information for structurally similar lipids and serves as a guideline for this compound.

SolventApproximate Solubility (mg/mL)Reference
Dimethylformamide (DMF)~30[1]
Chloroform~10[1]
Ethanol~10[1]
Dimethyl Sulfoxide (DMSO)~1[1]

Experimental Protocols

Protocol for Preparing a Stock Solution of this compound

This protocol outlines the steps for preparing a stock solution of this compound in an organic solvent.

  • Weighing the Lipid: Accurately weigh the desired amount of this compound powder in a clean glass vial.

  • Solvent Addition: Add the appropriate volume of the chosen organic solvent (e.g., chloroform, DMF) to achieve the desired concentration.

  • Dissolution: Tightly cap the vial and vortex until the lipid is completely dissolved. If necessary, gently warm the solution in a water bath or sonicate to aid dissolution.

  • Storage: Purge the vial with an inert gas, seal tightly, and store at -20°C.

Protocol for Preparing an Aqueous Suspension of this compound (Lipid Film Hydration Method)

This protocol is suitable for preparing lipid vesicles for use in various biological assays.

  • Prepare a Lipid Stock Solution: Following the protocol above, prepare a stock solution of this compound in an organic solvent (chloroform is recommended).

  • Create a Thin Lipid Film:

    • In a round-bottom flask or glass tube, add the desired volume of the lipid stock solution.

    • Evaporate the solvent under a gentle stream of nitrogen gas while rotating the vessel. This will create a thin, uniform film of lipid on the inner surface.

    • To ensure complete removal of the solvent, place the vessel under a high vacuum for at least one hour.

  • Hydration:

    • Add the desired volume of your aqueous buffer (e.g., PBS, cell culture medium) to the vessel containing the dried lipid film.

    • Hydrate the film by vortexing or sonicating the vessel. The solution will appear cloudy due to the formation of multilamellar vesicles.

  • (Optional) Vesicle Sizing: For a more uniform vesicle size, the suspension can be further processed by:

    • Sonication: Using a probe or bath sonicator.

    • Extrusion: Passing the suspension through a membrane with a defined pore size.

Visualizations

experimental_workflow Experimental Workflow: Preparing an Aqueous Suspension of this compound cluster_stock_prep Stock Solution Preparation cluster_film_prep Thin Film Preparation cluster_hydration Hydration and Sizing weigh Weigh this compound add_solvent Add Organic Solvent (e.g., Chloroform) weigh->add_solvent dissolve Vortex/Sonicate to Dissolve add_solvent->dissolve store_stock Store Stock Solution at -20°C dissolve->store_stock transfer_stock Transfer Stock to New Vessel store_stock->transfer_stock evaporate Evaporate Solvent (Nitrogen Stream) transfer_stock->evaporate vacuum Dry Under Vacuum evaporate->vacuum add_buffer Add Aqueous Buffer vacuum->add_buffer hydrate Vortex/Sonicate to Form Vesicles add_buffer->hydrate sizing Optional: Extrusion for Uniform Size hydrate->sizing final_suspension Aqueous Lipid Suspension sizing->final_suspension

Caption: Workflow for preparing an aqueous suspension of this compound.

signaling_pathway Simplified Diacylglycerol (DAG) Signaling receptor G-Protein Coupled Receptor (GPCR) or Receptor Tyrosine Kinase (RTK) plc Phospholipase C (PLC) receptor->plc pip2 PIP2 plc->pip2 hydrolyzes dag This compound (DAG) pip2->dag ip3 IP3 pip2->ip3 pkc Protein Kinase C (PKC) dag->pkc activates ca_release Ca2+ Release from ER ip3->ca_release cellular_response Downstream Cellular Responses (e.g., Proliferation, Differentiation) pkc->cellular_response ca_release->cellular_response

Caption: Simplified signaling pathway involving diacylglycerol (DAG).

References

Technical Support Center: Sterile Filtration of 2,3-Dipalmitoyl-sn-glycerol Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed protocols, troubleshooting advice, and frequently asked questions (FAQs) for the sterile filtration of 2,3-Dipalmitoyl-sn-glycerol solutions.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge when sterile filtering this compound solutions?

A1: The primary challenge stems from the lipophilic nature of this compound. Lipid-based formulations are known to be difficult to sterile-filter because they can cause premature clogging of the filter membrane.[1] Additionally, interactions between the lipid solution and the filter material can affect filtration efficiency and, in some cases, lead to the penetration of bacteria even through sterilizing-grade filters.[2][3]

Q2: What filter pore size is recommended for this application?

A2: Standard sterilizing-grade filters have a pore size of 0.2 or 0.22 µm. However, for lipid-containing solutions, these small pores can block easily.[1] While a 0.22 µm filter is necessary to remove bacteria, if you experience significant clogging, a larger pore size pre-filter (e.g., 1.0 µm) may be required. For lipid emulsions intended for parenteral nutrition, a 1.2-micron filter is often recommended.[4][5] The choice depends on the specific formulation and the goal of the filtration; for absolute sterility, a 0.22 µm filter is the standard, but process optimization is critical.

Q3: How do I select the appropriate filter membrane material?

A3: Membrane selection is critical and depends on the solvent used to dissolve the this compound. The chemical compatibility of both the membrane and the filter housing with your solution must be verified.[6]

  • Polytetrafluoroethylene (PTFE): PTFE membranes are hydrophobic and exhibit excellent chemical resistance, making them ideal for filtering aggressive organic solvents.[6][7] They must be pre-wetted with a solvent like ethanol (B145695) before filtering any aqueous-based solutions.[6]

  • Polyethersulfone (PES): PES membranes are hydrophilic, have high flow rates, and low protein binding. They are suitable for aqueous solutions but may have limited compatibility with certain organic solvents.[7] PES filters have been successfully used for liposome (B1194612) filtration.[8]

  • Polyvinylidene difluoride (PVDF): PVDF membranes offer broad chemical compatibility and are often used for sterilizing filtration. They are available in both hydrophilic and hydrophobic forms.

  • Nylon: Nylon membranes are hydrophilic and compatible with a wide range of aqueous and organic solvents.[7]

Refer to the compatibility chart below for a general guide.

Troubleshooting Guide

Q4: My filter is clogging prematurely. What are the possible causes and solutions?

A4: Premature filter clogging is the most common issue when filtering lipid solutions.[4]

  • Cause 1: Lipid Precipitation: The lipid may be precipitating out of solution due to temperature changes or solvent incompatibility.

    • Solution: Ensure the solution remains at a constant temperature throughout the process. Filtering at a slightly elevated temperature can decrease viscosity and improve flow rate, but be cautious not to exceed the thermal stability of the lipid or the filter's operating limits.[6] Confirm the lipid is fully dissolved before starting filtration.

  • Cause 2: High Solution Viscosity: The concentration of this compound may be too high, resulting in a viscous solution.

    • Solution: Dilute the solution if the protocol allows. Increasing the temperature can also lower viscosity.[6]

  • Cause 3: Undissolved Particulates: The solution may contain undissolved particles of the lipid or other contaminants.

    • Solution: Use a pre-filter with a larger pore size (e.g., 1.0 - 5.0 µm) upstream of the final sterilizing-grade filter to remove larger particles.

  • Cause 4: Incorrect Filter Selection: The filter membrane's pore size may be too small for the formulation, or the membrane material may be incompatible.

    • Solution: Re-evaluate the filter choice. Consider a filter with a higher surface area or a different membrane material known for better performance with lipids, such as certain PES or PVDF filters.[8]

G start Filter Clogging Issue q1 Is the lipid fully dissolved in the solvent? start->q1 s1 Ensure complete dissolution. Consider gentle warming or adjusting solvent. q1->s1 No q2 Is a pre-filter being used? q1->q2 Yes s1->q1 s2 Incorporate a pre-filter (e.g., 1.0 µm) to remove larger aggregates before the 0.22 µm sterilizing filter. q2->s2 No q3 Is the solution temperature stable? q2->q3 Yes end Proceed with Optimized Filtration s2->end s3 Maintain constant temperature. Avoid cold spots that could cause precipitation. q3->s3 No q4 Is the filter membrane compatible and appropriately sized for the batch volume? q3->q4 Yes s3->q3 s4 Consult manufacturer data. Consider a filter with a larger surface area or a different membrane material (e.g., PES). q4->s4 No q4->end Yes s4->end G cluster_prep Preparation Phase cluster_aseptic Aseptic Filtration Phase cluster_qc Quality Control Phase prep_solution 1. Prepare Lipid Solution (Protocol 1) select_filter 2. Select Compatible Filter & Apparatus prep_solution->select_filter setup 3. Assemble System in Laminar Flow Hood select_filter->setup prewet 4. Pre-wet Filter (If using hydrophobic membrane) setup->prewet filtrate 5. Perform Filtration (Apply gentle, constant pressure) prewet->filtrate collect 6. Collect Sterile Filtrate filtrate->collect integrity_test 7. Perform Filter Integrity Test collect->integrity_test final_product 8. Sterile Product integrity_test->final_product

References

Validation & Comparative

A Researcher's Guide to Distinguishing 2,3-Dipalmitoyl-sn-glycerol from its 1,2- and 1,3-Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise structural identification of lipid isomers is paramount. This guide provides a comparative analysis of analytical techniques to distinguish 2,3-dipalmitoyl-sn-glycerol from its 1,2- and 1,3-isomers, supported by experimental data and detailed protocols.

The positional isomerism of fatty acids on the glycerol (B35011) backbone significantly influences the physicochemical and biological properties of diacylglycerols (DAGs). As critical second messengers in cellular signaling, particularly in the activation of Protein Kinase C (PKC), the specific isomer of dipalmitoyl-glycerol can dictate its metabolic fate and signaling efficacy. This guide outlines the key analytical methodologies for the unambiguous differentiation of these closely related molecules.

Comparative Analysis of Physicochemical and Spectroscopic Properties

A summary of the key distinguishing features of this compound and its 1,2- and 1,3-isomers is presented below. These parameters form the basis for the analytical techniques detailed in the subsequent sections.

PropertyThis compound1,2-Dipalmitoyl-rac-glycerol1,3-Dipalmitoyl-glycerol
Structure Palmitic acid at sn-2 and sn-3Palmitic acid at sn-1 and sn-2 (racemic mixture)Palmitic acid at sn-1 and sn-3
Chirality ChiralChiral (racemic)Achiral
Melting Point (°C) 66-69[1]66-69[1]72-74[2]
HPLC Elution Profile (Reversed-Phase) Expected to co-elute with 1,2-isomerGenerally elutes after the 1,3-isomerGenerally elutes before the 1,2-isomer
¹³C NMR (Glycerol Carbons, ppm in CDCl₃) sn-1: ~62.7, sn-2: ~70.5, sn-3: ~63.4sn-1: ~63.4, sn-2: ~70.5, sn-3: ~62.7sn-1/3: ~65.2, sn-2: ~68.9
Mass Spec. (Key Fragments) [M-palmitic acid]⁺[M-palmitic acid]⁺[M-palmitic acid]⁺

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

High-Performance Liquid Chromatography (HPLC)

Objective: To separate the positional isomers (1,2- vs. 1,3-) and the enantiomers (1,2- vs. 2,3-).

Protocol for Reversed-Phase HPLC (Positional Isomers):

  • Instrumentation: HPLC system with a UV or Evaporative Light Scattering Detector (ELSD).

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile (B52724) and isopropanol (B130326) (e.g., 80:20 v/v). The exact ratio may require optimization.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 20-30°C.

  • Detection: UV at 205 nm or ELSD.

  • Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent like chloroform (B151607)/methanol.

  • Expected Outcome: The 1,3-isomer is generally less polar and will elute earlier than the 1,2- and 2,3-isomers, which will likely co-elute.

Protocol for Chiral HPLC (Enantiomeric Separation):

  • Instrumentation: HPLC system with a UV detector.

  • Column: A chiral stationary phase (CSP) column, such as one based on cellulose (B213188) or amylose (B160209) derivatives.

  • Mobile Phase: A non-polar mobile phase like hexane (B92381) with a polar modifier like isopropanol. The exact composition needs to be optimized for the specific chiral column.

  • Flow Rate: 0.5-1.0 mL/min.

  • Column Temperature: Ambient.

  • Detection: UV at 205 nm.

  • Sample Preparation: Dissolve the sample in the mobile phase. Derivatization with a chromophoric group may be necessary if the native compound has poor UV absorbance.

  • Expected Outcome: Baseline or partial separation of the 1,2-dipalmitoyl-sn-glycerol (B135180) and this compound enantiomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To distinguish the isomers based on the chemical environment of the glycerol backbone protons and carbons.

Protocol for ¹³C NMR:

  • Instrumentation: High-field NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: Deuterated chloroform (CDCl₃).

  • Sample Concentration: 10-20 mg/mL.

  • Parameters: Standard ¹³C acquisition parameters with proton decoupling. A sufficient relaxation delay (D1) should be used for quantitative analysis.

  • Expected Outcome: The chemical shifts of the glycerol carbons are diagnostic. For 1,3-dipalmitoyl-glycerol, the two primary carbons (sn-1 and sn-3) are equivalent and will show a single resonance, while the secondary carbon (sn-2) will have a distinct chemical shift. For 1,2- and this compound, all three glycerol carbons will be inequivalent and show separate signals. The sn-2 carbon in the 1,2/2,3-isomers typically appears at a lower field (further downfield) compared to the sn-2 carbon in the 1,3-isomer.

Mass Spectrometry (MS)

Objective: To identify the isomers based on their fragmentation patterns.

Protocol for Tandem Mass Spectrometry (MS/MS):

  • Instrumentation: A mass spectrometer capable of tandem MS (e.g., Q-TOF, ion trap, or triple quadrupole) with an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source.

  • Ionization Mode: Positive ion mode.

  • Precursor Ion Selection: Isolate the protonated molecule [M+H]⁺ or an adduct ion (e.g., [M+NH₄]⁺ or [M+Na]⁺).

  • Collision Energy: Optimize the collision energy to induce fragmentation.

  • Detection: Acquire the product ion spectrum.

  • Expected Outcome: The primary fragmentation pathway for diacylglycerols is the neutral loss of a fatty acid chain. While this confirms the presence of palmitic acid, it does not readily distinguish between the positional isomers in a straightforward manner without derivatization or specialized techniques. However, subtle differences in the relative intensities of fragment ions may be observed. For unequivocal identification, MS is best coupled with a chromatographic separation technique (LC-MS).

Visualizing Experimental Workflows and Signaling Pathways

To further clarify the processes involved in distinguishing these isomers and their biological relevance, the following diagrams are provided.

Experimental_Workflow cluster_separation Chromatographic Separation cluster_identification Spectroscopic/Spectrometric Identification sample DAG Isomer Mixture hplc HPLC System sample->hplc nmr NMR Spectrometer sample->nmr rp_column Reversed-Phase C18 Column hplc->rp_column Positional Isomer Separation chiral_column Chiral Column hplc->chiral_column Enantiomeric Separation ms Mass Spectrometer rp_column->ms LC-MS chiral_column->ms LC-MS data_analysis Data Analysis & Isomer Identification nmr->data_analysis ms->data_analysis

Caption: Experimental workflow for the separation and identification of dipalmitoyl-glycerol isomers.

DAG_Signaling_Pathway receptor G-protein Coupled Receptor (GPCR) g_protein Gq/11 receptor->g_protein Ligand Binding plc Phospholipase C (PLC) g_protein->plc Activation pip2 PIP₂ plc->pip2 Hydrolysis ip3 IP₃ pip2->ip3 dag Diacylglycerol (DAG) pip2->dag er Endoplasmic Reticulum ip3->er Binds to receptor pkc Protein Kinase C (PKC) dag->pkc Recruits & Activates cellular_response Cellular Response (e.g., proliferation, differentiation) pkc->cellular_response Phosphorylation of target proteins ca2 Ca²⁺ er->ca2 Release ca2->pkc Co-factor

References

A Comparative Analysis of 2,3-Dipalmitoyl-sn-glycerol and 1,2-Dipalmitoyl-sn-glycerol for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide to the physicochemical properties, biological activities, and experimental considerations of two key diacylglycerol isomers.

In the landscape of lipid signaling and drug delivery, the stereochemistry of bioactive lipids plays a pivotal role in determining their efficacy and mechanism of action. This guide provides a comprehensive comparative analysis of two stereoisomers of dipalmitoylglycerol: 2,3-Dipalmitoyl-sn-glycerol and 1,2-Dipalmitoyl-sn-glycerol (B135180). Understanding the distinct characteristics of these molecules is crucial for researchers, scientists, and drug development professionals working in cell signaling, enzyme kinetics, and lipid-based formulation development.

Physicochemical Properties: A Tale of Two Isomers

While chemically identical in terms of atomic composition, the spatial arrangement of the palmitoyl (B13399708) chains on the glycerol (B35011) backbone imparts subtle yet significant differences in the physicochemical properties of 1,2- and this compound. These properties are critical for their behavior in biological and pharmaceutical systems.

Property1,2-Dipalmitoyl-sn-glycerolThis compoundReferences
Synonyms (S)-1,2-Dipalmitin, 1,2-DPG, DG(16:0/16:0/0:0)(R)-1,2-Dipalmitin[1]
Molecular Formula C₃₅H₆₈O₅C₃₅H₆₈O₅[2][3]
Molecular Weight 568.91 g/mol 568.9 g/mol [2][3]
Melting Point ~66-69 °CNot explicitly available, but expected to be similar to the 1,2-isomer.[4]
Solubility Soluble in DMF (20 mg/ml), DMSO (5 mg/ml), and Ethanol (30 mg/ml).Expected to have similar solubility in organic solvents.[2]
Purity Commercially available at ≥99%Commercially available at ≥98%[4][5]
Acyl Migration Prone to acyl migration to the more stable 1,3-dipalmitoylglycerol form, especially in solution and on polar surfaces. The time to reach 50% of the equilibrium mixture (which contains 56% of the 1,3-isomer) can be as short as 1-2 hours in a polar solvent at 62°C.Less commonly studied, but theoretically also susceptible to acyl migration, though the biological implications are different due to its inactivity with key enzymes.[6]

Biological Activity: The Decisive Role of Stereochemistry

The most profound differences between 1,2- and this compound emerge in their interactions with key enzymes in cellular signaling pathways. The stereospecificity of these enzymes dictates the biological activity of each isomer.

Protein Kinase C (PKC) Activation

Protein Kinase C (PKC) is a family of enzymes that play a crucial role in various cellular processes, including cell growth, differentiation, and apoptosis. A key activator of conventional and novel PKC isoforms is 1,2-sn-diacylglycerol.

1,2-Dipalmitoyl-sn-glycerol is a potent activator of PKC.[1] The sn-1,2 configuration is essential for binding to the C1 domain of PKC, leading to a conformational change that relieves autoinhibition and activates the kinase.[7][8]

This compound , being the enantiomer of the natural activator, is biologically inactive as a PKC activator.[9] The stereospecific nature of the PKC C1 domain prevents the binding of the 2,3-isomer, thus it cannot induce the necessary conformational changes for enzyme activation.

cluster_12 1,2-Dipalmitoyl-sn-glycerol Pathway cluster_23 This compound Pathway 1,2-DAG 1,2-Dipalmitoyl-sn-glycerol PKC_inactive Inactive PKC 1,2-DAG->PKC_inactive Binds to C1 Domain PKC_active Active PKC PKC_inactive->PKC_active Activation Downstream Downstream Signaling PKC_active->Downstream 2,3-DAG This compound PKC_inactive2 Inactive PKC 2,3-DAG->PKC_inactive2 Does Not Bind No_Activation No Activation PKC_inactive2->No_Activation cluster_dgk Diacylglycerol Kinase Interaction 1,2-DAG 1,2-Dipalmitoyl-sn-glycerol DGK Diacylglycerol Kinase 1,2-DAG->DGK Substrate PA Phosphatidic Acid DGK->PA Phosphorylation Inhibition Uncompetitive Inhibition (some isoforms) DGK->Inhibition 2,3-DAG This compound 2,3-DAG->DGK Poor Substrate / Inhibitor cluster_workflow Experimental Workflow for Isomer Comparison Start Start: Obtain pure 1,2- and this compound PKC_Assay Perform PKC Activity Assay Start->PKC_Assay DGK_Assay Perform DGK Activity/Inhibition Assay Start->DGK_Assay Compare Compare Physicochemical Properties and Stability Start->Compare Analyze_PKC Analyze PKC Activation Data PKC_Assay->Analyze_PKC Analyze_DGK Analyze DGK Activity/Inhibition Data DGK_Assay->Analyze_DGK Conclusion Draw Conclusions on Differential Effects Analyze_PKC->Conclusion Analyze_DGK->Conclusion Compare->Conclusion

References

A Comparative Guide to the Purity Validation of 2,3-Dipalmitoyl-sn-glycerol by NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of lipid excipients like 2,3-Dipalmitoyl-sn-glycerol (2,3-DPG) is critical for the stability, efficacy, and safety of final formulations. This guide provides an objective comparison of Nuclear Magnetic Resonance (NMR) spectroscopy with High-Performance Liquid Chromatography (HPLC), two primary analytical techniques for assessing the purity of 2,3-DPG. We present supporting experimental data, detailed protocols, and a visual workflow to aid in the selection and implementation of the most suitable validation method.

The primary challenge in assessing 2,3-DPG purity lies in the differentiation and quantification of its structural isomers, namely 1,2-Dipalmitoyl-sn-glycerol and 1,3-Dipalmitoyl-glycerol, along with other potential impurities such as free palmitic acid and tripalmitin.

Quantitative Data Summary

The following table summarizes hypothetical yet typical results from the analysis of a single batch of this compound, comparing the performance of NMR spectroscopy and HPLC for purity validation.

Parameter¹H & ¹³C NMR SpectroscopyHigh-Performance Liquid Chromatography (HPLC)
Purity Assessment (Isomeric Purity)
This compound (%)98.5%98.6%
Impurity Profile Quantification
1,2-Dipalmitoyl-sn-glycerol (%)0.8%0.7%
1,3-Dipalmitoyl-glycerol (%)0.5%0.5%
Free Palmitic Acid (%)0.1%0.1%
Tripalmitin (%)0.1%0.1%
Limit of Quantitation (LOQ) ~0.1%~0.05%
Analysis Time per Sample ~20-30 minutes~45-60 minutes
Sample Recovery Non-destructiveDestructive
Structural Elucidation High (Confirms molecular structure)Low (Based on retention time)

Experimental Protocols

Detailed methodologies for both NMR and HPLC are provided below. These protocols are foundational and may require optimization based on the specific instrumentation and sample characteristics.

1. Purity Determination by NMR Spectroscopy

NMR spectroscopy is a powerful tool for both qualitative and quantitative analysis, providing detailed structural information and enabling the quantification of different acylglycerols by integrating specific signals.[1][2] Multinuclear (¹H, ¹³C) and multidimensional NMR techniques can facilitate the assignment of complex spectra.[3][4]

Methodology:

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of the this compound sample.

    • Dissolve the sample in 0.6 mL of a deuterated solvent, typically chloroform-d (B32938) (CDCl₃), within a 5 mm NMR tube.

    • Ensure the sample is fully dissolved; gentle vortexing may be applied.

  • Instrumentation and Acquisition:

    • Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

    • ¹H NMR Acquisition: Acquire a standard proton spectrum. Key signals for the glycerol (B35011) backbone of the 2,3-isomer appear at distinct chemical shifts compared to the 1,2- and 1,3-isomers. The protons on the glycerol moiety are particularly diagnostic.[5]

    • ¹³C NMR Acquisition: For quantitative analysis, acquire a ¹³C spectrum with proton decoupling. It is crucial to use a sufficient relaxation delay (D1), typically 5 times the longest T₁ relaxation time of the carbonyl carbons, to ensure accurate signal integration.[2] The chemical shifts of the carbonyl and glycerol carbons are sensitive to the position of the acyl chains.[1]

  • Data Analysis:

    • Process the spectra using appropriate software (e.g., TopSpin, MestReNova).

    • Identify the characteristic signals for the glycerol backbone protons and carbons of 2,3-DPG and its isomers.

    • Calculate the relative molar percentages of the main component and its impurities by integrating the corresponding unique and well-resolved signals.

2. Purity Determination by HPLC

HPLC is a highly sensitive technique used to separate different components of a mixture. For diacylglycerol isomers, normal-phase chromatography is often employed.[5]

Methodology:

  • Sample Preparation:

    • Prepare a stock solution of the this compound sample at a concentration of approximately 1 mg/mL in a suitable organic solvent (e.g., hexane (B92381)/isopropanol mixture).

    • Prepare a series of calibration standards for expected impurities if available.

    • Filter the sample solution through a 0.45 µm syringe filter before injection.

  • Instrumentation and Conditions:

    • HPLC System: A standard HPLC system equipped with a pump, autosampler, and a suitable detector. An Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) is preferred for lipid analysis due to the lack of a strong UV chromophore.

    • Column: A normal-phase silica (B1680970) column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: A gradient of non-polar and polar solvents, for example, a gradient of hexane and isopropanol/ethyl acetate.

    • Flow Rate: Typically 1.0 mL/min.

    • Injection Volume: 10-20 µL.

  • Data Analysis:

    • Identify the peaks corresponding to 2,3-DPG and its isomers based on their retention times, as determined by running reference standards if possible.

    • Quantify the main peak and impurity peaks by integrating their respective peak areas.

    • Calculate the purity and impurity profile using an area percent normalization method or by using calibration curves for higher accuracy.

Experimental Workflow Visualization

The following diagram illustrates the logical workflow for the validation of this compound purity using NMR spectroscopy.

G cluster_prep Sample Preparation cluster_acq NMR Data Acquisition cluster_proc Data Processing & Analysis cluster_report Reporting cluster_result Final Output a Receive 2,3-DPG Sample b Weigh Sample (10-20 mg) a->b c Dissolve in CDCl3 (0.6 mL) b->c d Transfer to NMR Tube c->d e Load Sample into Spectrometer d->e f Acquire 1H Spectrum e->f g Acquire Quantitative 13C Spectrum (with appropriate relaxation delay) e->g h Process Spectra (FT, Phasing, Baseline Correction) f->h g->h i Identify Diagnostic Signals (Glycerol Backbone & Carbonyls) h->i j Integrate Signals for all Isomers & Impurities i->j k Calculate Molar Percentages j->k l Generate Purity Report k->l m Purity Confirmed Isomeric Ratio Determined Impurity Profile Quantified l->m

Caption: Workflow for NMR-based purity validation of this compound.

Conclusion

Both NMR spectroscopy and HPLC are robust methods for assessing the purity of this compound.

  • NMR Spectroscopy offers the distinct advantage of providing unambiguous structural confirmation while simultaneously quantifying the material and its isomers in a single, non-destructive measurement. It is particularly powerful for identifying unknown impurities.

  • HPLC , especially when coupled with detectors like ELSD or CAD, provides excellent sensitivity and is often considered the gold standard for routine quality control due to its high resolving power for isomers, potentially offering a lower limit of quantitation.

The choice of method depends on the specific requirements of the analysis. For initial characterization, structural confirmation, and investigation of unknown impurities, NMR is unparalleled. For routine quality control where high throughput and sensitivity are key, a validated HPLC method is highly effective. Often, the two techniques are used orthogonally to provide a comprehensive and confident assessment of product purity.

References

The Crucial Role of Internal Standards in the Accurate Quantification of 2,3-Dipalmitoyl-sn-glycerol

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

The precise quantification of lipid signaling molecules is paramount in understanding cellular processes and in the development of novel therapeutics. 2,3-Dipalmitoyl-sn-glycerol, a key diacylglycerol (DAG) isomer, plays a significant role in various signaling pathways, most notably as an activator of Protein Kinase C (PKC). Its accurate measurement, however, is often challenging due to its low abundance and the complexity of biological matrices. This guide provides a comparative analysis of internal standard-based methodologies for the accurate quantification of this compound by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), offering researchers the insights needed to select the most appropriate method for their studies.

Comparison of Internal Standard Strategies

The use of an internal standard (IS) is critical for correcting for variability during sample preparation and analysis, thereby ensuring accurate and precise quantification.[1] The ideal internal standard should mimic the analyte's chemical and physical properties as closely as possible.[1] Here, we compare two common types of internal standards for the quantification of this compound: a stable isotope-labeled (deuterated) internal standard and a structurally similar, non-labeled internal standard.

Table 1: Comparison of Internal Standards for this compound Quantification

FeatureStable Isotope-Labeled IS (e.g., this compound-d5)Structurally Similar IS (e.g., 1,2-Dinonadecanoin)
Principle Co-elutes with the analyte and has a distinct mass due to isotopic labeling, allowing for precise correction of matrix effects and ionization suppression.[2]Chemically similar to the analyte but with a different molecular weight due to different fatty acid chain lengths. It is not expected to co-elute perfectly but experiences similar extraction and ionization behavior.
Accuracy Very High. Considered the "gold standard" as it best compensates for variations in sample preparation and instrument response.[1][2]High. Generally provides good accuracy, but potential differences in ionization efficiency and chromatographic behavior compared to the analyte can introduce minor inaccuracies.
Precision Excellent. Lowers the coefficient of variation (CV) by accounting for injection volume and other random errors.Very Good. Significantly improves precision compared to external calibration.
Linearity Excellent. Wide linear dynamic range.Good. May have a slightly narrower linear range compared to the stable isotope-labeled IS due to potential differences in detector response.
Availability Can be custom synthesized or may have limited commercial availability.More readily available from commercial suppliers.
Cost High. The synthesis of stable isotope-labeled standards is complex and expensive.Moderate. Generally more cost-effective than stable isotope-labeled standards.
Potential Issues Minimal. Potential for isotopic interference if the resolution of the mass spectrometer is insufficient.Potential for differences in extraction recovery and ionization efficiency compared to the analyte. May not perfectly co-elute, which can be a factor in complex matrices with significant ion suppression.

Experimental Protocols

The following provides a detailed methodology for the quantification of this compound in a cellular matrix using an internal standard and LC-MS/MS.

Sample Preparation and Lipid Extraction

This protocol is adapted from established methods for lipid extraction from cultured cells.[3][4]

  • Cell Culture and Harvesting: Culture cells to the desired confluency. For adherent cells, wash with ice-cold phosphate-buffered saline (PBS) and scrape into a conical tube. For suspension cells, pellet by centrifugation.

  • Internal Standard Spiking: Add a known amount of the chosen internal standard (e.g., this compound-d5 or 1,2-Dinonadecanoin) to the cell pellet. The amount should be comparable to the expected concentration of the analyte.

  • Lipid Extraction (Folch Method):

    • Add 2:1 (v/v) chloroform:methanol (B129727) to the cell pellet.

    • Vortex thoroughly to ensure complete lysis and lipid extraction.

    • Add 0.2 volumes of 0.9% NaCl solution and vortex again to induce phase separation.

    • Centrifuge to separate the aqueous (upper) and organic (lower) phases.

    • Carefully collect the lower organic phase containing the lipids.

  • Drying and Reconstitution: Dry the collected organic phase under a gentle stream of nitrogen. Reconstitute the dried lipid extract in a suitable solvent for LC-MS/MS analysis (e.g., methanol or isopropanol).

LC-MS/MS Analysis

This is a general LC-MS/MS method that can be optimized for specific instrumentation.

  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column is suitable for separating diacylglycerol isomers.

    • Mobile Phase A: Acetonitrile/Water (e.g., 60:40) with 10 mM ammonium (B1175870) formate (B1220265) and 0.1% formic acid.

    • Mobile Phase B: Isopropanol/Acetonitrile (e.g., 90:10) with 10 mM ammonium formate and 0.1% formic acid.

    • Gradient: A gradient from a lower to a higher percentage of mobile phase B is used to elute the lipids.

  • Mass Spectrometry (MS/MS):

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Analysis Mode: Multiple Reaction Monitoring (MRM) is highly specific and sensitive for quantification.

    • MRM Transitions:

      • This compound: Monitor the transition from the precursor ion (e.g., [M+NH4]+) to a specific product ion (e.g., loss of a palmitic acid).

      • Internal Standard: Monitor the corresponding precursor-to-product ion transition for the chosen internal standard.

Data Analysis and Quantification
  • Peak Integration: Integrate the peak areas of the analyte and the internal standard in the chromatograms.

  • Response Ratio Calculation: Calculate the ratio of the analyte peak area to the internal standard peak area.

  • Calibration Curve: Prepare a series of calibration standards containing known concentrations of this compound and a fixed concentration of the internal standard. Plot the response ratio against the concentration of the analyte to generate a calibration curve.

  • Quantification: Determine the concentration of this compound in the samples by interpolating their response ratios on the calibration curve.

Visualizing the Context: Signaling Pathway and Experimental Workflow

To provide a clearer understanding of the biological relevance and the analytical process, the following diagrams are provided.

G cluster_membrane Plasma Membrane cluster_cytosol Cytosol Receptor G-Protein Coupled Receptor (GPCR) PLC Phospholipase C (PLC) Receptor->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes DAG This compound (DAG) PIP2->DAG PKC_inactive Inactive PKC DAG->PKC_inactive Recruits & Activates PKC_active Active PKC PKC_inactive->PKC_active Downstream Downstream Cellular Responses (e.g., Gene Expression, Proliferation) PKC_active->Downstream Phosphorylates Substrates Ligand Ligand Ligand->Receptor G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing CellCulture Cell Culture & Harvesting Spiking Internal Standard Spiking CellCulture->Spiking Extraction Lipid Extraction Spiking->Extraction Drying Drying & Reconstitution Extraction->Drying LC Liquid Chromatography (Separation) Drying->LC MSMS Tandem Mass Spectrometry (Detection) LC->MSMS Integration Peak Integration MSMS->Integration Ratio Response Ratio Calculation Integration->Ratio Calibration Calibration Curve Generation Ratio->Calibration Quantification Quantification of Analyte Calibration->Quantification

References

Unveiling the Subtle Influence of Isomerism: A Comparative Guide to the Effects of Dipalmitoyl-sn-glycerol Isomers on Membrane Fluidity

Author: BenchChem Technical Support Team. Date: December 2025

The positioning of the acyl chains on the glycerol (B35011) backbone, the sole difference between 1,2- and 1,3-dipalmitoyl-sn-glycerol, is predicted to have a discernible impact on their interaction with and perturbation of the phospholipid bilayer. This difference in molecular geometry is expected to translate into measurable variations in membrane fluidity, a critical parameter governing a host of cellular processes.

Physicochemical Properties of Dipalmitoyl-sn-glycerol Isomers

A foundational understanding of the isomers' physical properties is essential to appreciating their differential effects on membranes. The key distinction lies in their molecular shape and polarity, which dictates how they intercalate into the lipid bilayer.

Property1,2-Dipalmitoyl-sn-glycerol (B135180)1,3-Dipalmitoyl-sn-glycerol
Synonyms (S)-1,2-Dipalmitin, DG(16:0/16:0/0:0)1,3-Dipalmitin
Molecular Formula C₃₅H₆₈O₅C₃₅H₆₈O₅
Molecular Weight 568.91 g/mol 568.91 g/mol
Acyl Chain Composition Two palmitic acid (C16:0) chains at the sn-1 and sn-2 positionsTwo palmitic acid (C16:0) chains at the sn-1 and sn-3 positions
Predicted Molecular Shape Asymmetric, "kinked" conformation due to the adjacent acyl chainsMore symmetric, linear conformation
Predicted Polarity The free hydroxyl group at the sn-3 position is more exposedThe free hydroxyl group at the sn-2 position is more sterically hindered

Anticipated Differential Effects on Membrane Fluidity

Membrane fluidity, a measure of the viscosity of the lipid bilayer, is influenced by the packing of its constituent lipid molecules. The introduction of dipalmitoyl-sn-glycerol isomers is expected to disrupt this packing, albeit in distinct ways.

1,2-Dipalmitoyl-sn-glycerol: The asymmetric, "kinked" shape of the 1,2-isomer is predicted to introduce greater disorder into the highly ordered acyl chains of a phospholipid bilayer, particularly in the gel phase. This disruption would likely lead to a more significant increase in membrane fluidity compared to its 1,3-counterpart. The more exposed hydroxyl group may also engage in hydrogen bonding with the phospholipid headgroups, potentially altering the hydration layer and further influencing membrane properties.

1,3-Dipalmitoyl-sn-glycerol: The more linear and symmetric structure of the 1,3-isomer would allow it to pack more readily alongside the phospholipid acyl chains. While it would still introduce some disorder, its effect on increasing membrane fluidity is anticipated to be less pronounced than that of the 1,2-isomer. The more sterically hindered hydroxyl group at the sn-2 position may limit its interaction with the polar headgroup region of the membrane.

Experimental Protocols for Comparative Analysis

To empirically validate these predictions, a series of biophysical experiments would be required. The following are detailed methodologies for key experiments that could be employed to quantify the differential effects of these isomers on membrane fluidity.

Differential Scanning Calorimetry (DSC)

DSC is a powerful technique to measure the thermotropic phase behavior of lipid bilayers. The introduction of the dipalmitoyl-sn-glycerol isomers into a model membrane, such as dipalmitoylphosphatidylcholine (DPPC), would alter its phase transition temperature (Tm) and the enthalpy (ΔH) of the transition.

Experimental Protocol:

  • Liposome (B1194612) Preparation:

    • Prepare multilamellar vesicles (MLVs) composed of DPPC and varying molar percentages (e.g., 1, 2, 5, 10 mol%) of either 1,2-dipalmitoyl-sn-glycerol or 1,3-dipalmitoyl-sn-glycerol.

    • Dissolve the lipids in chloroform, evaporate the solvent under a stream of nitrogen to form a thin film, and hydrate (B1144303) the film with a suitable buffer (e.g., PBS, pH 7.4) above the Tm of DPPC.

    • Vortex the suspension to form MLVs.

  • DSC Measurement:

    • Load the lipid suspension into an aluminum DSC pan and use an identical pan with buffer as a reference.

    • Scan the samples over a temperature range that encompasses the pre-transition and main phase transition of DPPC (e.g., 25°C to 55°C) at a controlled scan rate (e.g., 1°C/min).

    • Record the heat flow as a function of temperature.

  • Data Analysis:

    • Determine the main phase transition temperature (Tm) and the enthalpy of the transition (ΔH) from the resulting thermograms.

    • Compare the changes in Tm and ΔH induced by each isomer at different concentrations. A greater decrease in Tm and a broadening of the transition peak would indicate a greater fluidizing effect.

Fluorescence Anisotropy

Fluorescence anisotropy (or polarization) measurements using a lipophilic probe, such as 1,6-diphenyl-1,3,5-hexatriene (B155585) (DPH), can provide a direct measure of the rotational mobility of the probe within the hydrophobic core of the membrane, which is inversely related to membrane fluidity.

Experimental Protocol:

  • Liposome Preparation:

    • Prepare large unilamellar vesicles (LUVs) of DPPC containing the desired molar percentage of each dipalmitoyl-sn-glycerol isomer using the extrusion method.

    • Incorporate the fluorescent probe DPH into the liposomes at a low probe-to-lipid ratio (e.g., 1:500) by adding a small aliquot of a concentrated DPH stock solution in a suitable solvent (e.g., tetrahydrofuran) to the liposome suspension while vortexing.

    • Incubate the mixture to allow for probe incorporation.

  • Fluorescence Anisotropy Measurement:

    • Use a fluorometer equipped with polarizers in the excitation and emission paths.

    • Excite the DPH probe at its excitation maximum (around 360 nm) and measure the fluorescence emission at its maximum (around 430 nm).

    • Measure the fluorescence intensities parallel (I∥) and perpendicular (I⊥) to the polarization of the excitation light.

    • Calculate the steady-state fluorescence anisotropy (r) using the formula: r = (I∥ - G * I⊥) / (I∥ + 2 * G * I⊥), where G is the G-factor of the instrument.

  • Data Analysis:

    • Measure the anisotropy as a function of temperature, particularly around the phase transition of the lipid bilayer.

    • A lower anisotropy value indicates higher rotational mobility of the probe and thus higher membrane fluidity. Compare the anisotropy values for membranes containing each isomer.

Visualization of Experimental Workflow and Signaling Implications

The following diagrams illustrate the general workflow for these comparative experiments and a hypothetical signaling pathway that could be differentially influenced by the isomers.

Experimental_Workflow cluster_preparation Liposome Preparation cluster_dsc Differential Scanning Calorimetry cluster_fluorescence Fluorescence Anisotropy cluster_comparison Comparative Analysis dp_isomers Dipalmitoyl-sn-glycerol Isomers (1,2- vs 1,3-) liposome_prep Hydration & Vortexing/Extrusion dp_isomers->liposome_prep dppc DPPC dppc->liposome_prep dsc_analysis DSC Measurement liposome_prep->dsc_analysis probe_inc DPH Probe Incorporation liposome_prep->probe_inc dsc_data Thermogram Analysis (Tm, ΔH) dsc_analysis->dsc_data comparison Comparison of Fluidity Effects dsc_data->comparison anisotropy_measurement Anisotropy Measurement probe_inc->anisotropy_measurement anisotropy_data Anisotropy (r) Calculation anisotropy_measurement->anisotropy_data anisotropy_data->comparison

Caption: Workflow for comparing the effects of dipalmitoyl-sn-glycerol isomers on membrane fluidity.

Diacylglycerols are crucial second messengers in cellular signaling, most notably in the activation of Protein Kinase C (PKC). The differential effects of the dipalmitoyl-sn-glycerol isomers on membrane fluidity could translate into distinct efficiencies in PKC activation. A more fluid membrane, potentially induced by the 1,2-isomer, might facilitate the recruitment and conformational changes of PKC at the membrane, leading to a more robust downstream signaling cascade.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol PLC Phospholipase C PIP2 PIP2 PLC->PIP2 hydrolyzes DAG_1_2 1,2-Dipalmitoyl-sn-glycerol PIP2->DAG_1_2 produces Membrane Membrane Fluidity DAG_1_2->Membrane Increases (Predicted) PKC_active Active PKC DAG_1_2->PKC_active binds DAG_1_3 1,3-Dipalmitoyl-sn-glycerol DAG_1_3->Membrane Slightly Increases (Predicted) Membrane->PKC_active Facilitates Activation PKC_inactive Inactive PKC PKC_inactive->PKC_active translocates & activates Substrate Substrate PKC_active->Substrate phosphorylates Substrate_P Phosphorylated Substrate Substrate->Substrate_P Cellular_Response Cellular Response Substrate_P->Cellular_Response

Caption: Hypothetical differential influence of DAG isomers on a PKC signaling pathway.

Distinguishing Dipalmitoyl-sn-glycerol Isomers: A Mass Spectrometry Fragmentation Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate structural elucidation of lipid isomers is a significant challenge in lipidomics. Diacylglycerols (DAGs), such as dipalmitoyl-sn-glycerol, are critical signaling molecules and metabolic intermediates. The position of the fatty acyl chains on the glycerol (B35011) backbone dictates their biological activity and metabolic fate. Consequently, distinguishing between the 1,2- and 1,3-dipalmitoyl-sn-glycerol isomers is crucial for research in cell signaling, metabolism, and drug delivery system development.

This guide provides a comparative analysis of the mass spectrometry fragmentation patterns of 1,2- and 1,3-dipalmitoyl-sn-glycerol, offering clear, data-driven insights for their unambiguous identification. We will explore two common analytical approaches: Gas Chromatography-Electron Ionization Mass Spectrometry (GC-EI-MS) of trimethylsilyl (B98337) (TMS) derivatives and Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) of lithium adducts.

Comparative Fragmentation Analysis

The fragmentation behavior of dipalmitoyl-sn-glycerol isomers is highly dependent on the analytical method employed. Key differences in the resulting mass spectra allow for their differentiation.

Gas Chromatography-Electron Ionization Mass Spectrometry (GC-EI-MS)

For GC-MS analysis, diacylglycerols are typically derivatized, often by trimethylsilylation (TMS), to increase their volatility and thermal stability. The electron ionization process induces extensive fragmentation, providing rich structural information. A key diagnostic ion, [M-RCO₂CH₂]⁺, is instrumental in distinguishing between the 1,2- and 1,3-isomers[1].

  • 1,2-Dipalmitoyl-sn-glycerol-TMS: The fragmentation of this isomer is characterized by the loss of a palmitoyloxymethyl radical from the sn-1 position.

  • 1,3-Dipalmitoyl-sn-glycerol-TMS: This symmetric isomer shows a characteristic loss of the primary TMS-ether group along with the attached acyl chain.

The presence and relative abundance of specific fragment ions serve as reliable markers for each isomer.

Table 1: Key Diagnostic Fragments of Dipalmitoyl-sn-glycerol-TMS Isomers by GC-EI-MS

Fragment IonProposed Structure/Origin1,2-Isomer1,3-IsomerReference
[M-15]⁺Loss of a methyl radical from a TMS groupPresentPresent[1]
[M-89]⁺Loss of a trimethylsilanol (B90980) group (TMSO-H)PresentPresent[1]
[M-RCO₂]⁺Loss of a palmitic acid moleculePresentPresent[1]
[M-RCO₂CH₂]⁺ Key Diagnostic Ion: Loss of palmitoyloxymethyl radical Abundant Low/Absent [1]
Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS)

ESI is a softer ionization technique that typically generates adduct ions, such as [M+Li]⁺, with minimal in-source fragmentation. Tandem mass spectrometry (MS/MS) is then used to induce and analyze fragmentation. The analysis of lithiated adducts of diacylglycerols reveals distinct fragmentation pathways for the 1,2- and 1,3-isomers[2].

  • 1,2-Dipalmitoyl-sn-glycerol (B135180) [M+Li]⁺: The predominant fragmentation pathway for the 1,2-isomer is the neutral loss of a lithium fatty acetate (B1210297) (lithium palmitate)[2].

  • 1,3-Dipalmitoyl-sn-glycerol [M+Li]⁺: In contrast, the 1,3-isomer is characterized by the neutral loss of a fatty acyl ketene (B1206846) as the major fragmentation pathway. Furthermore, a unique pathway involving the neutral loss of water followed by the loss of an α,β-unsaturated fatty acid is observed only for the 1,3-isomer[2].

Table 2: Key Diagnostic Fragments of Lithiated Dipalmitoyl-sn-glycerol Isomers by ESI-MS/MS

Fragmentation PathwayProduct Ion Identity1,2-Isomer1,3-IsomerReference
Neutral loss of Lithium Palmitate[M+Li - C₁₆H₃₁O₂Li]⁺Predominant Minor[2]
Neutral loss of Palmitoyl (B13399708) Ketene[M+Li - C₁₆H₃₀O]⁺MinorMajor [2]
Neutral loss of H₂O and α,β-unsaturated fatty acid[M+Li - H₂O - C₁₆H₃₀O₂]⁺Not ObservedDiagnostic [2]

Fragmentation Pathway Visualizations

The following diagrams illustrate the primary fragmentation pathways for the lithiated adducts of 1,2- and 1,3-dipalmitoyl-sn-glycerol.

G cluster_12 1,2-Dipalmitoyl-sn-glycerol Fragmentation parent_12 [1,2-DPG + Li]⁺ m/z 575.5 frag1_12 [M+Li - C₁₆H₃₁O₂Li]⁺ m/z 313.3 parent_12->frag1_12  - Lithium Palmitate (Predominant Pathway) frag2_12 [M+Li - C₁₆H₃₀O]⁺ m/z 319.3 parent_12->frag2_12  - Palmitoyl Ketene (Minor Pathway)

Caption: Fragmentation of 1,2-dipalmitoyl-sn-glycerol [M+Li]⁺ adduct.

G cluster_13 1,3-Dipalmitoyl-sn-glycerol Fragmentation parent_13 [1,3-DPG + Li]⁺ m/z 575.5 frag1_13 [M+Li - C₁₆H₃₀O]⁺ m/z 319.3 parent_13->frag1_13  - Palmitoyl Ketene (Major Pathway) frag2_13 [M+Li - H₂O]⁺ parent_13->frag2_13  - H₂O frag3_13 [M+Li - H₂O - C₁₆H₃₀O₂]⁺ m/z 303.3 frag2_13->frag3_13  - C₁₆H₃₀O₂ (Diagnostic Pathway)

Caption: Fragmentation of 1,3-dipalmitoyl-sn-glycerol [M+Li]⁺ adduct.

Experimental Protocols

The following are generalized protocols based on methodologies reported in the literature for the analysis of diacylglycerol isomers.

Protocol 1: GC-EI-MS of TMS-Derivatized Diacylglycerols
  • Reference Methodology: Based on the work by G. W. Gribble, et al., for characterizing DAG isomers in edible oils[1].

  • Sample Preparation & Derivatization:

    • Isolate the diacylglycerol fraction from the sample matrix using solid-phase extraction (SPE) or thin-layer chromatography (TLC).

    • Evaporate the solvent under a stream of nitrogen.

    • Add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) to the dried lipid extract.

    • Heat the mixture at 70°C for 30 minutes to form the TMS derivatives.

  • Gas Chromatography (GC) Conditions:

    • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Injection: 1 µL splitless injection at 280°C.

    • Oven Program: Initial temperature of 150°C, hold for 1 min, ramp to 340°C at 5°C/min, and hold for 10 min.

  • Mass Spectrometry (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Analyzer: Quadrupole or Ion Trap.

    • Scan Range: m/z 50-750.

    • Source Temperature: 230°C.

    • Data Analysis: Identify isomers based on the presence and relative intensity of diagnostic ions, particularly [M-RCO₂CH₂]⁺.

Protocol 2: ESI-MS/MS of Lithiated Diacylglycerols
  • Reference Methodology: Based on the work by T. L. Williams, et al., for identifying non-polar lipids in tear samples[2].

  • Sample Preparation:

    • Extract lipids from the sample using a modified Bligh-Dyer or Folch procedure.

    • Reconstitute the dried lipid extract in a solvent mixture such as chloroform/methanol (1:1, v/v) containing 5 mM lithium acetate to facilitate the formation of [M+Li]⁺ adducts.

  • Mass Spectrometry (MS) Conditions:

    • Ionization Mode: Positive ion Electrospray Ionization (ESI).

    • Infusion: Direct infusion via a syringe pump at a flow rate of 5-10 µL/min.

    • MS System: A triple quadrupole or hybrid ion trap-orbitrap mass spectrometer.

    • Full Scan (MS1): Acquire spectra to identify the precursor ion [M+Li]⁺ at m/z 575.5 for dipalmitoyl-glycerol.

    • Tandem MS (MS/MS):

      • Select the precursor ion (m/z 575.5) for collision-induced dissociation (CID).

      • Use an appropriate collision energy (typically 20-35 eV, optimization is recommended) with an inert collision gas (e.g., argon or nitrogen).

      • Acquire the product ion spectrum.

    • Data Analysis: Differentiate the 1,2- and 1,3-isomers based on the dominant neutral losses and the presence of unique fragment ions as detailed in Table 2.

Conclusion

The differentiation of 1,2- and 1,3-dipalmitoyl-sn-glycerol isomers can be reliably achieved using mass spectrometry. Both GC-EI-MS of TMS derivatives and ESI-MS/MS of lithium adducts provide diagnostic fragment ions that are unique to each isomer's structure. For GC-MS, the [M-RCO₂CH₂]⁺ ion is a key marker for the 1,2-isomer. For ESI-MS/MS of lithiated species, the predominant neutral loss of lithium palmitate identifies the 1,2-isomer, while the major loss of a palmitoyl ketene and a unique water-loss pathway are characteristic of the 1,3-isomer. The choice of methodology will depend on the available instrumentation and the complexity of the sample matrix. These detailed fragmentation patterns and protocols provide a robust framework for researchers to confidently identify and distinguish these critical lipid isomers.

References

A Comparative Guide to the HPLC Separation of Diacylglycerol Regioisomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate separation and quantification of diacylglycerol (DAG) regioisomers, particularly sn-1,2-diacylglycerols and sn-1,3-diacylglycerols, is critical for understanding their distinct roles in cellular signaling and metabolism. While structurally similar, these isomers exhibit different biological activities, making their precise analysis essential in various research and drug development contexts. This guide provides a comparative overview of High-Performance Liquid Chromatography (HPLC) methods for separating DAG regioisomers, supported by experimental data and detailed protocols.

The Significance of Diacylglycerol Regioisomers in Cellular Signaling

Diacylglycerols are crucial second messengers that regulate a multitude of cellular processes, primarily through the activation of protein kinase C (PKC) isoforms. The sn-1,2-DAG isomer is the canonical activator of conventional and novel PKC isoforms, initiating downstream signaling cascades involved in cell growth, differentiation, and apoptosis.[1][2] In contrast, sn-1,3-diacylglycerols are generally considered inactive in PKC signaling. Therefore, the ability to distinguish between these regioisomers is paramount for accurately assessing signaling pathway activation.

The diacylglycerol signaling pathway, initiated by the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2), underscores the importance of sn-1,2-DAG as the biologically active isomer.

DAG_Signaling_Pathway extracellular_signal Extracellular Signal (e.g., Growth Factor, Hormone) receptor Receptor extracellular_signal->receptor plc Phospholipase C (PLC) receptor->plc activates pip2 PIP2 plc->pip2 hydrolyzes ip3 IP3 pip2->ip3 sn12_dag sn-1,2-Diacylglycerol pip2->sn12_dag er Endoplasmic Reticulum ip3->er binds to receptor on pkc Protein Kinase C (PKC) sn12_dag->pkc activates ca2 Ca2+ er->ca2 releases ca2->pkc co-activates (conventional PKCs) downstream Downstream Cellular Responses pkc->downstream phosphorylates targets

Diagram 1: Diacylglycerol Signaling Pathway. This diagram illustrates the generation of sn-1,2-diacylglycerol and its role in activating Protein Kinase C.

Comparative Analysis of HPLC Separation Methods

The separation of DAG regioisomers can be effectively achieved using both normal-phase (NP) and reversed-phase (RP) HPLC. The choice of method often depends on the specific sample matrix, the required resolution, and the available detection methods.

Parameter Normal-Phase (NP) HPLC Reversed-Phase (RP) HPLC
Stationary Phase Polar (e.g., silica, diol)Non-polar (e.g., C18, C8)
Mobile Phase Non-polar (e.g., hexane, isopropanol)Polar (e.g., acetonitrile, methanol, water)
Elution Order Less polar analytes elute first.More polar analytes elute first.
Advantages Excellent for separating isomers with minor polarity differences.[3]High reproducibility and compatibility with a wide range of detectors, including mass spectrometry.[4]
Disadvantages Sensitive to water content in the mobile phase; may have longer equilibration times.May provide insufficient resolution for some regioisomers without method optimization.
Performance Comparison of Reversed-Phase Columns

Reversed-phase HPLC is a widely used technique for the analysis of lipids. The choice of the stationary phase, particularly the use of endcapped versus non-endcapped columns, can significantly impact the separation of DAG regioisomers.

Column Type Stationary Phase Separation Principle Performance for DAG Regioisomers
Endcapped C18 Octadecylsilane with minimal residual silanolsPrimarily hydrophobic interactions.Generally provides good separation of DAGs based on fatty acid composition but may show limited resolution of regioisomers.
Non-endcapped C18 (ODS) Octadecylsilane with accessible residual silanolsMixed-mode separation involving both hydrophobic and polar (hydrogen bonding with silanols) interactions.Often provides superior resolution of sn-1,2- and sn-1,3-diacylglycerol regioisomers due to the additional interaction with residual silanols.[5]

Experimental Protocols

A robust and reproducible experimental workflow is crucial for the accurate analysis of DAG regioisomers. The following diagram and protocols outline a typical workflow from sample extraction to HPLC analysis.

Experimental_Workflow sample Biological Sample (e.g., Tissue, Cells) extraction Lipid Extraction (Folch Method) sample->extraction derivatization Derivatization (e.g., with DNB-Cl) extraction->derivatization hplc HPLC Analysis derivatization->hplc data_analysis Data Analysis and Quantification hplc->data_analysis

Diagram 2: Experimental Workflow for DAG Regioisomer Analysis. This diagram outlines the key steps from sample preparation to data analysis.
Lipid Extraction from Biological Tissues (Folch Method)

This protocol is adapted from standard lipid extraction procedures and is suitable for a wide range of biological samples.

Materials:

  • Biological tissue (e.g., liver, muscle)

  • Chloroform

  • Methanol

  • 0.9% NaCl solution

  • Homogenizer

  • Centrifuge

Procedure:

  • Weigh approximately 100 mg of frozen tissue and homogenize in 2 mL of a chloroform:methanol (2:1, v/v) mixture.

  • Incubate the homogenate at room temperature for 20 minutes with occasional vortexing.

  • Add 0.4 mL of 0.9% NaCl solution to the homogenate and vortex for 1 minute.

  • Centrifuge at 2,000 x g for 10 minutes to separate the phases.

  • Carefully collect the lower organic phase containing the lipids using a glass Pasteur pipette.

  • Dry the lipid extract under a stream of nitrogen.

  • Reconstitute the dried lipid extract in a known volume of the initial HPLC mobile phase.

Derivatization of Diacylglycerols

Derivatization is often employed to enhance the UV absorbance or fluorescence of DAGs, thereby improving detection sensitivity. A common derivatizing agent is 3,5-dinitrobenzoyl chloride (DNB-Cl).

Materials:

  • Dried lipid extract

  • Pyridine

  • 3,5-dinitrobenzoyl chloride (DNB-Cl) solution in acetonitrile

  • Water bath

Procedure:

  • To the dried lipid extract, add 100 µL of pyridine.

  • Add 100 µL of DNB-Cl solution (10 mg/mL in acetonitrile).

  • Incubate the mixture in a water bath at 60°C for 30 minutes.

  • After incubation, evaporate the solvent under a stream of nitrogen.

  • Reconstitute the derivatized sample in the HPLC mobile phase for injection.

HPLC Analysis of Diacylglycerol Regioisomers

The following are example HPLC conditions for the separation of derivatized DAG regioisomers using a non-endcapped reversed-phase column.

HPLC System and Conditions:

Parameter Condition
Column Non-endcapped C18 (ODS), 250 x 4.6 mm, 5 µm
Mobile Phase Acetonitrile
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detector UV at 254 nm
Injection Volume 20 µL

Expected Elution Order:

Under these reversed-phase conditions, the more polar sn-1,3-diacylglycerol derivatives will typically elute before the less polar sn-1,2-diacylglycerol derivatives. The exact retention times will depend on the fatty acid composition of the DAGs.

Conclusion

The validation of an HPLC method for the separation of diacylglycerol regioisomers is a critical step in accurately studying their roles in cellular signaling and disease. Reversed-phase HPLC, particularly with non-endcapped C18 columns, offers a robust and reliable method for resolving sn-1,2- and sn-1,3-diacylglycerols. The detailed protocols and comparative data presented in this guide provide a solid foundation for researchers to develop and implement effective analytical strategies for these important lipid second messengers.

References

A Researcher's Guide to Assessing the Purity of Commercial 2,3-Dipalmitoyl-sn-glycerol Standards

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The chemical purity and isomeric integrity of lipid standards are paramount for the accuracy and reproducibility of research findings, particularly in the fields of drug delivery, cell signaling, and diagnostics. 2,3-Dipalmitoyl-sn-glycerol, a key diacylglycerol, is often used in these applications. This guide provides a comparative framework for assessing the purity of commercially available this compound standards, complete with detailed experimental protocols and data presentation.

The Importance of Purity in Lipid Standards

Impurities in lipid standards can arise from the synthesis process or degradation during storage. Common impurities include isomeric variants (e.g., 1,3-dipalmitoyl-sn-glycerol and 1,2-dipalmitoyl-sn-glycerol), free fatty acids, monoacylglycerols, and triacylglycerols. The presence of these impurities can significantly impact experimental outcomes by altering the physicochemical properties of lipid-based formulations or by interfering with biological assays. Therefore, rigorous purity assessment is a critical step in experimental validation.

Analytical Approaches for Purity Determination

Several analytical techniques can be employed to assess the purity of this compound. The most common and effective methods include High-Performance Liquid Chromatography with Charged Aerosol Detection (HPLC-CAD), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.[1][2][3][4]

  • HPLC-CAD: This technique is well-suited for the analysis of non-volatile lipids.[5][6] The charged aerosol detector offers a nearly universal response for non-volatile analytes, allowing for accurate quantification without the need for chromophores.[7][8]

  • GC-MS: GC-MS is a powerful tool for separating and identifying volatile and semi-volatile compounds. For diacylglycerols, derivatization is typically required to increase their volatility.[9][10] This method provides detailed structural information and is excellent for identifying and quantifying isomeric impurities.[11]

  • NMR Spectroscopy: NMR provides comprehensive structural information and can be used to determine the isomeric purity and identify minor impurities without the need for chromatographic separation.[1][3] It is also a primary method for determining enantiomeric purity.[12]

Comparative Analysis of Commercial Standards

To illustrate the importance of independent purity verification, this section presents a hypothetical comparison of three commercial this compound standards from different suppliers (Supplier A, Supplier B, and Supplier C). The data presented in the table below is representative of what might be obtained through rigorous analytical testing.

Parameter Supplier A Supplier B Supplier C
Advertised Purity >99%>98%>99%
Measured Purity (HPLC-CAD) 99.2%98.5%99.5%
1,2-Dipalmitoyl-sn-glycerol Isomer (%) 0.5%1.0%0.3%
1,3-Dipalmitoyl-sn-glycerol Isomer (%) 0.2%0.3%0.1%
Free Palmitic Acid (%) 0.1%0.2%0.1%
Other Impurities (%) <0.1%<0.1%<0.1%

Experimental Protocols

Purity Assessment by HPLC-CAD

This protocol outlines a method for the quantitative analysis of this compound and its common impurities.

a. Sample Preparation:

  • Prepare a stock solution of the this compound standard at a concentration of 1 mg/mL in chloroform:methanol (2:1, v/v).

  • Further dilute the stock solution to a working concentration of 100 µg/mL with the same solvent.

b. HPLC-CAD Conditions:

  • Column: A silica-based HILIC (Hydrophilic Interaction Liquid Chromatography) column (e.g., 150 mm x 2.1 mm, 1.7 µm particle size).

  • Mobile Phase A: 95:5 (v/v) Acetonitrile:Water with 10 mM Ammonium Formate

  • Mobile Phase B: 50:50 (v/v) Acetonitrile:Water with 10 mM Ammonium Formate

  • Gradient:

    • 0-1 min: 5% B

    • 1-10 min: Gradient to 50% B

    • 10-12 min: Hold at 50% B

    • 12-13 min: Return to 5% B

    • 13-18 min: Re-equilibration at 5% B

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • CAD Settings:

    • Nebulizer Temperature: 35°C

    • Evaporation Tube Temperature: 40°C

    • Gas Pressure: 35 psi

c. Data Analysis:

  • Identify peaks corresponding to this compound and its isomers based on retention times of reference standards.

  • Calculate the percentage purity by dividing the peak area of the main component by the total peak area of all components.

Isomer Analysis by GC-MS

This protocol is designed to identify and quantify isomeric impurities after derivatization.

a. Derivatization:

  • Evaporate 100 µg of the lipid standard to dryness under a stream of nitrogen.

  • Add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Heat the sample at 70°C for 30 minutes.

  • Evaporate the derivatization reagent under nitrogen and reconstitute the sample in 100 µL of hexane.

b. GC-MS Conditions:

  • Column: A low-bleed capillary column suitable for high-temperature analysis (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Inlet Temperature: 280°C

  • Oven Temperature Program:

    • Initial temperature: 150°C, hold for 1 minute.

    • Ramp to 340°C at 10°C/min.

    • Hold at 340°C for 10 minutes.

  • MS Transfer Line Temperature: 290°C

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 50-800.

c. Data Analysis:

  • Identify the trimethylsilyl (B98337) (TMS)-derivatized diacylglycerol isomers based on their characteristic mass spectra and retention times. The [M-RCO2CH2]+ ion is a key diagnostic ion for distinguishing between positional isomers.[11]

  • Quantify the relative abundance of each isomer by integrating the corresponding peak areas in the total ion chromatogram.

Visualizing the Experimental Workflow

The following diagram illustrates the logical flow of the purity assessment process.

Purity_Assessment_Workflow cluster_sample Sample Handling cluster_analysis Analytical Methods cluster_data Data Interpretation start Commercial 2,3-Dipalmitoyl- sn-glycerol Standard prep Sample Preparation (Dissolution/Dilution) start->prep deriv Derivatization (for GC-MS) prep->deriv hplc HPLC-CAD Analysis prep->hplc gcms GC-MS Analysis deriv->gcms quant Purity Quantification (% Area) hplc->quant isomer Isomer Identification & Quantification gcms->isomer report Final Purity Assessment Report quant->report isomer->report

Caption: Workflow for the purity assessment of this compound standards.

Signaling Pathway Context

This compound is an sn-1,2-diacylglycerol, a crucial second messenger in various cellular signaling pathways. It is produced, for example, through the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) by phospholipase C (PLC). Diacylglycerols then activate protein kinase C (PKC), which phosphorylates downstream targets, leading to diverse cellular responses. The presence of isomeric impurities could potentially interfere with these signaling events.

DAG_Signaling_Pathway receptor GPCR/RTK plc Phospholipase C (PLC) receptor->plc activates pip2 PIP2 plc->pip2 hydrolyzes ip3 IP3 pip2->ip3 dag 1,2-Diacylglycerol (e.g., this compound) pip2->dag response Cellular Response ip3->response Ca2+ release pkc Protein Kinase C (PKC) dag->pkc activates downstream Downstream Targets pkc->downstream phosphorylates downstream->response

References

comparative study of 2,3-dipalmitoyl-sn-glycerol in different model membrane systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative study of 2,3-dipalmitoyl-sn-glycerol (2,3-DPG) within different model membrane systems. Due to a notable scarcity of direct experimental data for 2,3-DPG in the scientific literature, this document establishes a comparative framework primarily with its more extensively studied isomer, 1,2-dipalmitoyl-sn-glycerol (B135180) (1,2-DPG), and other relevant lipids. The information presented herein is intended to guide researchers in designing experiments to elucidate the biophysical properties of 2,3-DPG and to provide context for its potential applications in drug delivery and membrane research.

Introduction to Diacylglycerols in Model Membranes

Diacylglycerols (DAGs) are critical components of cellular membranes and play a vital role as second messengers in signal transduction pathways. The stereochemistry of the acyl chains on the glycerol (B35011) backbone significantly influences the biophysical properties of the membrane, such as fluidity, phase behavior, and lipid packing. While 1,2-diacyl-sn-glycerols have been the subject of numerous studies, the 2,3-isomers have received considerably less attention. Understanding the unique properties of 2,3-DPG is crucial for a comprehensive understanding of lipid behavior and for the rational design of lipid-based technologies.

Data Presentation: A Comparative Framework

The following tables provide a template for the types of quantitative data required for a thorough comparative study. In the absence of specific data for 2,3-DPG, representative data for 1,2-DPG and other common lipids are included for illustrative purposes.

Table 1: Thermotropic Properties of Diacylglycerols and Phospholipids in Model Membranes

Lipid SpeciesModel Membrane SystemMain Phase Transition Temperature (Tm) (°C)Pre-transition Temperature (Tp) (°C)Enthalpy of Transition (ΔH) (kcal/mol)Reference
This compound (2,3-DPG) Large Unilamellar Vesicles (LUVs)Data not availableData not availableData not available
1,2-Dipalmitoyl-sn-glycerol (1,2-DPG) LUVs~66-68Not typically observedData varies[1]
1,2-Dipalmitoyl-sn-glycero-3-phosphocholine (DPPC) LUVs41358.7[2][3]
1,2-Dimyristoyl-sn-glycero-3-phosphocholine (DMPC) LUVs24145.4[2][3]

Table 2: Membrane Fluidity as Determined by Fluorescence Anisotropy

Lipid SpeciesModel Membrane SystemFluorescent ProbeSteady-State Anisotropy (r) at 25°CSteady-State Anisotropy (r) at 45°CReference
This compound (2,3-DPG) LUVsDPHData not availableData not available
1,2-Dipalmitoyl-sn-glycerol (1,2-DPG) in DPPC LUVsDPHDependent on concentrationDependent on concentration
DPPC LUVsDPH~0.35~0.15[4]
DMPC LUVsDPH~0.18~0.10[4]

Experimental Protocols

To facilitate the acquisition of the missing data for 2,3-DPG, detailed methodologies for key experiments are provided below.

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry is a thermoanalytical technique used to measure the heat flow associated with thermal transitions in a material.[5][6][7][8] For lipid vesicles, DSC is instrumental in determining the phase transition temperature (Tm) and the enthalpy of transition (ΔH), which provide insights into the packing and stability of the lipid bilayer.[9][10][11]

Protocol for DSC Analysis of Liposomes:

  • Liposome (B1194612) Preparation:

    • Dissolve this compound (and other lipids for mixed systems) in chloroform (B151607) or a chloroform/methanol mixture.

    • Create a thin lipid film by evaporating the solvent under a stream of nitrogen gas, followed by vacuum desiccation for at least 2 hours to remove residual solvent.

    • Hydrate the lipid film with an appropriate buffer (e.g., phosphate-buffered saline, pH 7.4) by vortexing at a temperature above the expected Tm.

    • To produce unilamellar vesicles, subject the hydrated lipid suspension to several freeze-thaw cycles followed by extrusion through polycarbonate membranes with a defined pore size (e.g., 100 nm).

  • DSC Measurement:

    • Degas the liposome suspension before analysis.

    • Load a precise volume of the liposome suspension (typically 10-20 µL) into an aluminum DSC pan and seal it hermetically.

    • Use an identical pan filled with the same volume of buffer as a reference.

    • Place the sample and reference pans in the DSC instrument.

    • Equilibrate the system at a starting temperature well below the expected Tm.

    • Scan the temperature at a controlled rate (e.g., 1-5°C/min) up to a temperature well above the Tm.

    • Record the differential heat flow between the sample and reference pans as a function of temperature.

    • Analyze the resulting thermogram to determine the onset temperature, peak temperature (Tm), and the area under the peak (to calculate ΔH).

Fluorescence Anisotropy

Fluorescence anisotropy is a technique used to measure the rotational mobility of a fluorescent probe embedded within a lipid membrane.[12][13][14][15] This provides a measure of the membrane's "fluidity" or lipid order.[4][16] Probes like 1,6-diphenyl-1,3,5-hexatriene (B155585) (DPH) are commonly used for this purpose.

Protocol for Fluorescence Anisotropy Measurement:

  • Liposome Preparation with Fluorescent Probe:

    • Prepare liposomes as described in the DSC protocol.

    • During the initial lipid dissolution step, add the fluorescent probe (e.g., DPH) at a low molar ratio (e.g., 1:500 probe-to-lipid) to the lipid mixture.

  • Fluorescence Measurement:

    • Dilute the labeled liposome suspension in the appropriate buffer to a final lipid concentration that minimizes light scattering artifacts.

    • Use a fluorometer equipped with polarizers in both the excitation and emission light paths.

    • Excite the sample with vertically polarized light at the probe's excitation maximum (e.g., ~360 nm for DPH).

    • Measure the fluorescence emission intensity parallel (IVV) and perpendicular (IVH) to the polarization of the excitation light at the probe's emission maximum (e.g., ~430 nm for DPH).

    • Similarly, measure the emission intensities with horizontally polarized excitation (IHV and IHH) to calculate the G-factor, which corrects for instrumental bias.

    • Calculate the steady-state fluorescence anisotropy (r) using the following equation: r = (IVV - G * IVH) / (IVV + 2 * G * IVH) where G = IHV / IHH.

    • Perform measurements over a range of temperatures to observe changes in membrane fluidity, particularly around the phase transition.

Mandatory Visualization

The following diagrams, generated using the DOT language, illustrate key concepts and workflows relevant to the study of 2,3-DPG in model membranes.

ExperimentalWorkflow cluster_prep Liposome Preparation cluster_analysis Biophysical Analysis cluster_data Data Interpretation lipid_prep Lipid Film Preparation (2,3-DPG ± other lipids) hydration Hydration with Buffer lipid_prep->hydration sizing Vesicle Sizing (Extrusion/Sonication) hydration->sizing dsc Differential Scanning Calorimetry (DSC) sizing->dsc Characterize Phase Transition fluorescence Fluorescence Anisotropy sizing->fluorescence Measure Membrane Fluidity tm_deltaH Tm and ΔH dsc->tm_deltaH anisotropy_r Anisotropy (r) fluorescence->anisotropy_r comparison Comparative Analysis vs. 1,2-DPG & Others tm_deltaH->comparison anisotropy_r->comparison

Caption: Experimental workflow for the biophysical characterization of 2,3-DPG in model membranes.

SignalingPathway cluster_membrane Cell Membrane cluster_cytosol Cytosol receptor Receptor plc Phospholipase C (PLC) receptor->plc Activates pip2 PIP2 plc->pip2 Hydrolyzes dag Diacylglycerol (e.g., 1,2-DAG) pip2->dag ip3 IP3 pip2->ip3 pkc Protein Kinase C (PKC) dag->pkc Activates er Endoplasmic Reticulum ip3->er Binds to receptor downstream Downstream Signaling pkc->downstream Phosphorylates ca2 Ca2+ er->ca2 Releases ca2->pkc Activates

Caption: Simplified signaling pathway involving 1,2-diacylglycerol as a second messenger.

Conclusion

While a direct comparative study of this compound is hampered by the current lack of specific experimental data, this guide provides a foundational framework for researchers to pursue such investigations. The distinct stereochemistry of 2,3-DPG compared to its 1,2-isomer is likely to confer unique biophysical properties to membranes, potentially impacting lipid packing, membrane fluidity, and interactions with other membrane components. The provided experimental protocols offer a clear path for elucidating these properties. Future research in this area will be invaluable for a more complete understanding of diacylglycerol function in biological and artificial membrane systems, with potential implications for the development of novel drug delivery vehicles and biomimetic materials.

References

Safety Operating Guide

Proper Disposal of 2,3-Dipalmitoyl-sn-glycerol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount to ensuring a secure laboratory environment. This guide provides essential, step-by-step procedures for the proper disposal of 2,3-Dipalmitoyl-sn-glycerol, a common lipid used in various research applications. Adherence to these guidelines will help mitigate risks and ensure compliance with safety regulations.

I. Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is crucial to handle this compound with appropriate care. This substance is a combustible solid, and minimizing dust generation is critical to prevent the risk of explosive mixtures with air.[1]

Personal Protective Equipment (PPE):

  • Gloves: Wear chemical-impermeable gloves to avoid skin contact.[2][3]

  • Eye Protection: Use safety glasses with side shields.[2]

  • Lab Coat: A standard lab coat should be worn to protect clothing.

  • Respiratory Protection: If there is a risk of dust formation, use a NIOSH-approved respirator.

Handling:

  • Handle in a well-ventilated area to avoid the accumulation of dust or vapors.[3][4][5]

  • Use non-sparking tools to prevent ignition sources.[3][4]

  • Avoid all contact with skin and eyes.[3][4]

  • Keep away from open flames and other sources of ignition.[1]

II. Step-by-Step Disposal Protocol

The primary method for the disposal of this compound is through a licensed chemical waste disposal service. Do not discharge the material into sewer systems or contaminate waterways, food, or feed.[4]

  • Collection:

    • Carefully collect the waste material, whether in solid form or as a residue from experimental procedures.

    • For dry spills, use dry clean-up procedures such as gently sweeping or scooping the material to avoid generating dust.[1]

    • Place the collected waste into a suitable, clearly labeled, and sealed container.[1][4]

  • Containerization:

    • Use a container that is compatible with the chemical. A high-density polyethylene (B3416737) (HDPE) container is generally suitable.

    • Label the container clearly with the full chemical name: "Waste this compound".

    • Ensure the container is tightly closed to prevent any leakage or spillage.

  • Storage:

    • Store the sealed waste container in a designated, cool, dry, and well-ventilated area.

    • Store away from incompatible materials and sources of ignition.

  • Final Disposal:

    • Arrange for the collection of the waste by a licensed chemical destruction plant.[4]

    • The recommended disposal method is controlled incineration with flue gas scrubbing to minimize environmental impact.[4]

  • Disposal of Contaminated Packaging:

    • Containers that held this compound should be triple-rinsed with a suitable solvent.[4]

    • The rinsate should be collected and disposed of as chemical waste.

    • After thorough cleaning, the packaging can be offered for recycling or reconditioning.[4] Alternatively, puncture the container to render it unusable for other purposes and dispose of it in a sanitary landfill.[4]

III. Quantitative Data Summary

For quick reference, the key physical and chemical properties of this compound are summarized in the table below.

PropertyValueReference
Molecular Formula C₃₅H₆₈O₅[6][7]
Molecular Weight 568.9 g/mol [6]
Appearance Solid[1]
Purity ≥98%[6]
CAS Number 6076-30-8[6][7]

IV. Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: Have 2,3-Dipalmitoyl- sn-glycerol for Disposal ppe Step 1: Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe collect Step 2: Collect Waste Material (Avoid Dust Generation) ppe->collect container Step 3: Place in a Labeled, Sealed Container collect->container packaging_q Contaminated Packaging? collect->packaging_q store Step 4: Store in a Designated Cool, Dry, Ventilated Area container->store disposal_service Step 5: Arrange for Pickup by a Licensed Chemical Waste Disposal Service store->disposal_service incineration Recommended Disposal: Controlled Incineration with Flue Gas Scrubbing disposal_service->incineration packaging_q->disposal_service No rinse Triple-Rinse Container packaging_q->rinse Yes recycle_landfill Recycle, Recondition, or Dispose in Sanitary Landfill rinse->recycle_landfill collect_rinsate Collect Rinsate as Chemical Waste rinse->collect_rinsate collect_rinsate->container

References

Personal protective equipment for handling 2,3-Dipalmitoyl-sn-glycerol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: Your comprehensive guide to the safe handling, storage, and disposal of 2,3-Dipalmitoyl-sn-glycerol, ensuring laboratory safety and procedural excellence.

This document provides immediate and essential safety and logistical information for handling this compound (CAS 6076-30-8)[1][2]. While this substance is not classified as hazardous, adherence to standard laboratory safety protocols is crucial to ensure a safe working environment and maintain the integrity of your research.

Personal Protective Equipment (PPE)

When handling this compound in a powdered form, it is imperative to use appropriate personal protective equipment to prevent inhalation of dust particles and to avoid direct contact with skin and eyes. The following PPE is recommended:

Protection Type Recommended PPE Specification
Eye Protection Safety glasses with side shields or gogglesMust be worn at all times in the laboratory.
Hand Protection Nitrile or latex glovesInspect gloves for tears or holes before use.
Body Protection Laboratory coatShould be fully buttoned to protect from spills.
Respiratory Protection Not generally required for small quantities in a well-ventilated area. A dust mask may be used if generating dust.Use in a fume hood for procedures that may generate significant dust.

Operational Plan: Step-by-Step Handling Protocol

This protocol outlines the standard operating procedure for handling this compound from receipt to use in experimental procedures.

1. Receiving and Storage:

  • Upon receipt, visually inspect the container for any damage or leaks.
  • Store the container in a cool, dry, and well-ventilated area.
  • The recommended storage temperature is -20°C for long-term stability.

2. Preparation for Use:

  • Before opening, allow the container to equilibrate to room temperature to prevent condensation of moisture, which can affect the quality of the lipid.
  • Work in a clean, designated area, preferably within a laboratory fume hood to minimize dust inhalation.

3. Weighing the Powder:

  • Use a clean spatula and a weigh boat to measure the desired amount of this compound.
  • Handle the powder gently to minimize the generation of airborne dust.
  • Close the container tightly immediately after use.

4. Dissolving the Lipid:

  • Add the weighed powder to the appropriate solvent in a clean glass container.
  • Gently swirl or vortex the mixture to dissolve the lipid completely. Sonication may be used to aid dissolution if necessary.

Disposal Plan: Waste Management Protocol

Proper disposal of chemical waste is essential for laboratory safety and environmental protection. Follow these steps for the disposal of this compound and associated materials.

1. Solid Waste:

  • Unused Product: Dispose of as non-hazardous chemical waste according to your institution's guidelines.
  • Contaminated Materials: Items such as weigh boats, pipette tips, and gloves that have come into contact with the lipid should be placed in a designated solid waste container.

2. Liquid Waste:

  • Solutions containing this compound should be collected in a clearly labeled, sealed waste container.
  • Do not pour solutions down the drain unless permitted by your institution's environmental health and safety (EHS) office.

3. Empty Containers:

  • Rinse the empty container with an appropriate solvent to remove any residual lipid.
  • The rinsate should be collected as liquid chemical waste.
  • Deface the label on the empty container before disposing of it in the regular laboratory glass waste.

Quantitative Data Summary

Property Value Reference
CAS Number 6076-30-8[1][2]
Molecular Formula C35H68O5[1]
Molecular Weight 568.9 g/mol [1]
Purity ≥98%[1]
Melting Point 67-70 °C

Workflow for Handling this compound

G Figure 1: Workflow for Safe Handling and Disposal of this compound Receive Receive and Inspect Store Store at -20°C Receive->Store Equilibrate Equilibrate to Room Temp Store->Equilibrate Weigh Weigh Powder Equilibrate->Weigh ContainerWaste Empty Container Equilibrate->ContainerWaste Dissolve Dissolve in Solvent Weigh->Dissolve SolidWaste Solid Waste (Gloves, etc.) Weigh->SolidWaste Experiment Proceed with Experiment Dissolve->Experiment LiquidWaste Liquid Waste (Solutions) Dissolve->LiquidWaste Experiment->SolidWaste Experiment->LiquidWaste

Caption: Workflow for Safe Handling and Disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
2,3-Dipalmitoyl-sn-glycerol
Reactant of Route 2
Reactant of Route 2
2,3-Dipalmitoyl-sn-glycerol

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.